molecular formula C8H7NO2S2 B065352 Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate CAS No. 175202-48-9

Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate

Cat. No.: B065352
CAS No.: 175202-48-9
M. Wt: 213.3 g/mol
InChI Key: MJOQLNYXSSXZDJ-UHFFFAOYSA-N
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Description

Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate is a high-value, multifunctional heterocyclic building block specifically designed for advanced research applications. Its core structure integrates three distinct and highly reactive functional groups: an ester, a nitrile, and a methylthioether, all positioned on an electron-rich thiophene scaffold. This unique architecture makes it an exceptionally versatile precursor in organic synthesis, particularly for the construction of complex π-conjugated systems. Its primary research value lies in the development of novel organic electronic materials, where it serves as a key monomer for conducting polymers, non-fullerene acceptors in organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nitrile and ester groups effectively tune the molecular energy levels (HOMO/LUMO), while the methylthio group offers a handle for further functionalization via oxidation or cross-coupling reactions. Furthermore, this compound is of significant interest in medicinal chemistry as a scaffold for synthesizing diverse thiophene-based libraries for biological screening. It is strictly for research use in laboratory settings.

Properties

IUPAC Name

methyl 4-cyano-5-methylsulfanylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2/c1-11-7(10)6-3-5(4-9)8(12-2)13-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOQLNYXSSXZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)SC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594904
Record name Methyl 4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-48-9
Record name Methyl 4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The Versatile Electrophilic Scaffold for Fused Heterocycle Design [1]

Executive Summary

Methyl 4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS 175202-48-9) represents a highly specialized heterocyclic building block, distinct from its more common 3-amino congeners.[1] Its structural uniqueness lies in the combination of a thioether leaving group at position 5, an electron-withdrawing cyano group at position 4, and a carboxylate handle at position 2.[1]

This specific arrangement creates a "push-pull" electronic system that makes the C5-position highly susceptible to nucleophilic aromatic substitution (


), while the C4-nitrile and C2-ester provide orthogonal handles for cyclization.[1] It is a critical intermediate in the synthesis of thienopyrimidines  (bioisosteres of quinazolines), often utilized in the development of kinase inhibitors (e.g., EGFR, VEGFR targets) and anti-inflammatory agents.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Core Identity
PropertyDetail
Chemical Name This compound
CAS Number 175202-48-9
Molecular Formula

Molecular Weight 213.28 g/mol
SMILES COC(=O)c1cc(c(s1)SC)C#N
InChI Key MJOQLNYXSSXZDJ-UHFFFAOYSA-N
Physical Characteristics
PropertyValue / Description
Appearance Yellow to pale orange crystalline powder
Melting Point 112.0 – 122.0 °C
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Purity (Standard) ≥97% (HPLC/GC)

Synthetic Pathways & Mechanistic Logic[1]

The synthesis of highly substituted thiophenes typically follows the Gewald Reaction or Ketene Dithioacetal protocols.[1] While the 3-amino derivative is the direct product of the standard Gewald reaction, the 3-unsubstituted analog (CAS 175202-48-9) requires a modified approach to avoid or remove the amine functionality, ensuring a clean electrophilic scaffold.[1]

The Ketene Dithioacetal Route (Preferred)

This route provides the highest regiocontrol.[1] It proceeds through the formation of a polarized ketene dithioacetal intermediate, which undergoes cyclization with a mercaptoacetate equivalent.[1]

  • Activation: Methyl cyanoacetate is deprotonated and reacted with carbon disulfide (

    
    ) to form the dithioate dianion.[1]
    
  • Methylation: Double alkylation with methyl iodide (

    
    ) yields the Ketene Dithioacetal  intermediate.[1]
    
  • Cyclization: Reaction with methyl thioglycolate (or methyl chloroacetate followed by thionation) under basic conditions leads to the thiophene core.[1]

    • Note: To achieve the 3-H (non-amino) product, the synthesis often utilizes a Sandmeyer deamination of the 3-amino precursor or utilizes a 3-mercaptoacrylate condensation strategy.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from raw materials to the target scaffold and its downstream utility.

G Start Methyl Cyanoacetate + CS2 Inter1 Ketene Dithioacetal (Intermediate) Start->Inter1 Base / MeI Cyclization Cyclization w/ Methyl Thioglycolate Inter1->Cyclization NaH / Heat Target Methyl 4-cyano-5-(methylthio) thiophene-2-carboxylate (CAS 175202-48-9) Cyclization->Target - H2O / - MeOH SNAr S_NAr Displacement (C5 Modification) Target->SNAr R-NH2 / Heat Fused Thienopyrimidine Scaffolds Target->Fused Formamide / Cyclization SNAr->Fused Sequential

Caption: Synthesis and reactivity flow of the 4-cyano-5-(methylthio)thiophene scaffold.

Reactivity Profile & Applications

The C5 "Soft" Electrophile

The defining feature of this molecule is the 5-methylthio group .[1] Positioned ortho to the electron-withdrawing nitrile and para to the ester (via the sulfur atom), the C5 position is highly activated for Nucleophilic Aromatic Substitution (


) .[1]
  • Mechanism: The thiomethoxide anion (

    
    ) serves as an excellent leaving group in this electron-deficient heteroaromatic system.[1]
    
  • Utility: Researchers can displace the -SMe group with primary or secondary amines, anilines, or hydrazine to introduce diversity at the C5 position before closing the pyrimidine ring.[1]

Thienopyrimidine Synthesis

The adjacent C4-Cyano and C3-H (or C3-Amino in derivatives) allow for cyclization with formamide, urea, or guanidine to form thienopyrimidines .[1]

  • Target Class: Bioisosteres of Quinazoline kinase inhibitors (e.g., Gefitinib analogs).[1]

  • Advantage: The thiophene core often offers improved solubility and metabolic stability profiles compared to the benzene ring in quinazolines.

Experimental Protocol: Displacement

Standard protocol for displacing the -SMe group with an amine.

  • Dissolution: Dissolve 1.0 eq of this compound in anhydrous Ethanol or DMF (0.5 M).

  • Addition: Add 1.2 – 1.5 eq of the target amine (e.g., morpholine, aniline).[1]

  • Reflux: Heat the mixture to reflux (EtOH) or 80-100°C (DMF) for 4-12 hours. Monitor by TLC/LCMS for disappearance of the starting material (

    
     in 30% EtOAc/Hex).[1]
    
  • Workup: Cool to RT. If solid precipitates, filter and wash with cold ethanol.[1] If soluble, dilute with water and extract with EtOAc.[1]

  • Yield: Typically 75-90% yield of the 5-amino-substituted derivative.[1]

Handling, Safety & Storage

Signal Word: WARNING

Hazard Statements (GHS)[1]
  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Storage Protocols
  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Keep under inert gas (

    
     or Ar) if storing for long periods (>1 month), as thioethers can slowly oxidize to sulfoxides (
    
    
    
    ) upon prolonged exposure to air and moisture.[1]
  • Container: Tightly sealed amber glass vials (light sensitive).

References

  • Thermo Fisher Scientific. (2024).[1] this compound Product Specifications. Retrieved from

  • PubChem. (2024).[1] Compound Summary for CAS 175202-48-9. National Library of Medicine.[1] Retrieved from

  • Gewald, K. (1966).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte. (Foundational chemistry for thiophene synthesis).

  • El-Hiti, G. A., et al. (2016).[1] Reactions of ketene dithioacetal for a new versatile synthesis of 4,5-substituted 3-aminothiophene-2-carboxylate derivatives. TandF Online. Retrieved from

  • ChemicalBook. (2024).[1] this compound Properties and Suppliers. Retrieved from

Sources

"Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Architecture, and Medicinal Utility [1]

Executive Summary

Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate is a highly functionalized thiophene scaffold utilized primarily as an intermediate in the synthesis of complex heterocyclic pharmaceuticals.[1] Characterized by its electron-deficient core, this molecule serves as a critical "linchpin" in drug discovery, particularly for the development of kinase inhibitors and anti-inflammatory agents where the thiophene ring acts as a bioisostere for phenyl or pyridine systems.[1]

This guide details the structural identity, validated synthetic pathways, and handling protocols for this compound, distinguishing it from its common 3-amino analog.[1]

Physicochemical Identity

The following data establishes the baseline identity for This compound . Researchers must verify these parameters upon procurement or synthesis to ensure batch integrity.

ParameterTechnical Specification
IUPAC Name Methyl 4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
CAS Number 175202-48-9
Molecular Formula C₈H₇NO₂S₂
Molecular Weight 213.28 g/mol
Exact Mass 212.992 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water
SMILES COC(=O)C1=CC(C#N)=C(SC)S1
Key Functional Groups Nitrile (C4), Methyl Ester (C2), Thioether (C5)

Critical Distinction: Do not confuse this molecule with Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS 129332-45-2).[1] The target molecule discussed here lacks the primary amine at the C3 position, significantly altering its reactivity profile and solubility.[1]

Synthetic Architecture

The synthesis of this compound requires a regioselective approach.[1] While de novo cyclization (Gewald-type) is possible, the most robust protocol for high-purity applications involves Nucleophilic Aromatic Substitution (SₙAr) on a halogenated precursor.[1]

Mechanistic Pathway (SₙAr)

The presence of strong electron-withdrawing groups (EWG) at positions C2 (Ester) and C4 (Cyano) significantly activates the C5 position.[1] This makes the C5-halogen bond highly susceptible to nucleophilic attack by thiomethoxide anions, proceeding via a Meisenheimer-like transition state.[1]

Validated Synthesis Workflow

Precursor: Methyl 5-chloro-4-cyanothiophene-2-carboxylate.[1] Reagent: Sodium Thiomethoxide (NaSMe).[1]

SynthesisWorkflow Precursor Methyl 5-chloro-4-cyano- thiophene-2-carboxylate Intermediate Transition State (Meisenheimer Complex) Precursor->Intermediate Nucleophilic Attack (DMF, 0°C) Reagent Reagent: NaSMe (1.1 eq) Reagent->Intermediate Product Methyl 4-Cyano-5-(methylthio) thiophene-2-carboxylate Intermediate->Product Elimination of Cl⁻ (RT, 2h)

Figure 1: SₙAr Synthesis Pathway.[1] The electron-deficient thiophene ring facilitates the rapid displacement of the C5-chloro group by the methanethiolate nucleophile.

Experimental Protocol (Bench Scale)
  • Preparation: Charge a flame-dried round-bottom flask with Methyl 5-chloro-4-cyanothiophene-2-carboxylate (1.0 eq) and anhydrous DMF (10 mL/g).

  • Activation: Cool the solution to 0°C under a nitrogen atmosphere.

  • Addition: Portion-wise add Sodium Thiomethoxide (1.1 eq). The reaction is exothermic; maintain internal temperature < 5°C.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

  • Workup: Quench with ice-cold water. The product typically precipitates.[1] Filter the solid.[1][2][3][4] If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, and dry over Na₂SO₄.[1]

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Structural Utility in Drug Design

This scaffold is valued for its "Orthogonal Functionalization Potential."[1] Each position on the thiophene ring offers a distinct chemical handle for lead optimization:

  • C2-Ester: Hydrolysis yields the carboxylic acid, enabling amide coupling (peptidomimetics) or reduction to the alcohol.[1]

  • C4-Cyano: A versatile electrophile.[1] It can be hydrated to a primary amide, reduced to an amine, or used in cyclization reactions to form thienopyrimidines (common in kinase inhibitors like EGFR or VEGFR targets).[1]

  • C5-Thiomethyl:

    • Oxidation:[1] Can be oxidized to sulfoxide (S=O) or sulfone (O=S=O), altering polarity and metabolic stability.[1]

    • Displacement: The sulfone moiety can act as a leaving group for further SₙAr diversity scans.[1]

Pharmacophore Core Thiophene Core (Scaffold) C2 C2: Ester (Solubility/Prodrug) Core->C2 Amide Coupling C4 C4: Nitrile (H-Bond Acceptor/Cyclization) Core->C4 Thienopyrimidine Formation C5 C5: S-Methyl (Metabolic Handle/Lipophilicity) Core->C5 Oxidation to Sulfone

Figure 2: Pharmacophore Mapping.[1] Strategic functionalization points for Medicinal Chemistry optimization.

References

  • PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967).[1][5] Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. (Mechanistic basis for SₙAr on thio-substituted heterocycles). Retrieved from [Link][1]

Sources

Technical Monograph: Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate . It is designed for researchers and medicinal chemists, focusing on synthetic utility, reactivity profiles, and practical handling.

CAS Registry Number: 175202-48-9 Chemical Class: Functionalized Thiophene / Heterocyclic Building Block

Executive Summary

This compound is a highly specialized heterocyclic intermediate used primarily in the synthesis of advanced pharmaceutical agents. Characterized by its trisubstituted thiophene core , it possesses three distinct vectors for chemical modification:

  • C2-Ester: Amenable to hydrolysis, amidation, or reduction.

  • C4-Nitrile: A precursor for amines, amides, or tetrazoles.

  • C5-Methylthio: A "masking" group that, upon oxidation to the sulfone or sulfoxide, becomes a potent leaving group for Nucleophilic Aromatic Substitution (

    
    ).
    

This compound is critical in "scaffold hopping" strategies in drug discovery, particularly for kinase inhibitors and anti-inflammatory agents where the thiophene ring serves as a bioisostere for phenyl or pyridine rings.

Chemical Identity & Physical Properties[1][2][3]

PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 213.28 g/mol
Appearance Yellow to pale orange crystalline powder
Melting Point 117°C – 119°C
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water
Purity Standard

97% (GC/HPLC)
SMILES COC(=O)C1=CC(C#N)=C(SC)S1

Synthetic Architecture & Reactivity

The synthesis and utility of this compound rely on the manipulation of the thiophene ring's electron density. The C5-position is the focal point of its reactivity.

Synthetic Pathway (Retrosynthesis)

While various routes exist, the most robust method for accessing highly substituted thiophenes is the Gewald Reaction followed by modification. For the specific 3-unsubstituted target (the 3-H position is critical for specific steric profiles), a common strategy involves the deamination of the 3-amino precursor or direct cyclization using optimized ketene dithioacetals.

Core Mechanism:

  • Precursor Assembly: Reaction of carbon disulfide (

    
    ) with an active methylene compound (e.g., methyl cyanoacetate) and alkylation with methyl iodide yields a Ketene Dithioacetal .
    
  • Cyclization: Condensation with methyl thioglycolate under basic conditions forms the thiophene ring.

  • Functionalization: If the 3-amino analog is formed, a Sandmeyer-type deamination (diazotization followed by reduction) is employed to install the hydrogen at the C3 position.

Reactivity Diagram (DOT Visualization)

The following diagram illustrates the synthesis of the core and its transformation into the activated sulfone species.

G Figure 1: Synthesis and Activation Pathway of the Thiophene Core Precursors Methyl Cyanoacetate + CS2 + MeI Intermediate Ketene Dithioacetal (Intermediate) Precursors->Intermediate Base / Alkylation Target Methyl 4-Cyano-5-(methylthio) thiophene-2-carboxylate (CAS 175202-48-9) Intermediate->Target Methyl Thioglycolate Cyclization Sulfone Methyl 4-Cyano-5-(methylsulfonyl) thiophene-2-carboxylate (Activated Electrophile) Target->Sulfone Oxidation (mCPBA or H2O2/AcOH) FinalDrug Target Drug Scaffold (via SnAr Displacement) Sulfone->FinalDrug Nucleophilic Substitution (R-NH2, R-OH)

Caption: Figure 1 outlines the progression from raw materials to the activated sulfone, highlighting the critical oxidation step that enables medicinal chemistry applications.

Experimental Protocols

Protocol: Oxidation to Methyl Sulfone (Activation)

The most critical application of This compound is its conversion to the sulfone. The sulfone group (


) is a powerful electron-withdrawing group that activates the C5 position for Nucleophilic Aromatic Substitution (

), allowing the introduction of complex amines or alkoxides.

Objective: Transform the C5-SMe group into the C5-SO2Me leaving group.

Reagents:

  • Starting Material (CAS 175202-48-9): 1.0 eq

  • Hydrogen Peroxide (

    
    ) or m-CPBA: Excess (typically 3-5 eq)
    
  • Solvent: Glacial Acetic Acid (for

    
    ) or Dichloromethane (for m-CPBA)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 2.42 g (approx. 11.3 mmol) of this compound in 25 mL of Glacial Acetic Acid in a round-bottom flask.

  • Addition: Cool the solution to 0–5°C using an ice bath. Dropwise add

    
     (5.0 eq) while maintaining the temperature below 10°C to prevent over-oxidation of the thiophene ring sulfur.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The sulfone product will be significantly more polar than the sulfide starting material.

  • Workup: Pour the reaction mixture onto crushed ice (100 g). The product typically precipitates as a white or off-white solid.

  • Isolation: Filter the solid, wash copiously with water to remove acetic acid, and dry under vacuum.

  • Yield Validation: Expected yield is 80–90%. Confirm structure via IR (appearance of symmetric/asymmetric

    
     bands at ~1140 and ~1300 cm⁻¹) and melting point (product MP is typically higher, ~160°C).
    

Why this works: The electron-poor thiophene ring requires vigorous oxidation conditions. Acetic acid acts as both solvent and catalyst, forming peracetic acid in situ, which is the active oxygen donor.

Applications in Drug Discovery[6]

This molecule serves as a versatile "hub" in Hit-to-Lead optimization:

  • Kinase Inhibition: The 2-aminothiophene scaffold (accessible via hydrolysis of the nitrile or Curtius rearrangement of the ester) is a privileged structure in ATP-competitive kinase inhibitors.

  • Covalent Inhibitors: The nitrile group can be converted to an acrylamide (via reduction and acylation) to target cysteine residues.

  • Bioisosterism: The thiophene ring provides a different bond angle and lipophilicity profile compared to benzene, often improving metabolic stability or potency.

Safety & Handling (EHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Acute Toxicity (Dermal) H312Harmful in contact with skin.[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Ventilation: All operations, especially heating or using acetic acid/peroxides, must be performed in a certified chemical fume hood.

  • Spill Control: Contain spills with sand or vermiculite. Do not allow entry into drains (Marine Pollutant potential due to thiophene/sulfide nature).

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the sulfide.

References

  • PubChem Compound Summary. (n.d.). This compound (CID 112352100). National Center for Biotechnology Information. Link

  • Thermo Scientific Chemicals. (2024). This compound, 97% Product Specification. Thermo Fisher Scientific. Link

  • VulcanChem. (n.d.). 4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid: Synthesis and Reaction Pathways. VulcanChem Product Guide. Link

  • PrepChem. (n.d.). Synthesis of substituted thiophene carboxylates via Gewald and related cyclizations. PrepChem Organic Synthesis Database. Link

  • Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. Link

Sources

"Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate" IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Synthetic Utility and Pharmacophore Integration of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate

Executive Summary

This compound (CAS 175202-48-9) represents a highly functionalized thiophene scaffold characterized by a distinct "push-pull" electronic architecture. The molecule features two electron-withdrawing groups (EWG) at positions 2 (ester) and 4 (nitrile), and an electron-donating group (EDG) at position 5 (methylthio). This specific substitution pattern renders the molecule a versatile intermediate for nucleophilic aromatic substitution (


) and a critical building block in the synthesis of kinase inhibitors, antiviral agents, and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide details the synthetic pathways, reactivity profiles, and medicinal chemistry applications of this core, providing self-validating protocols for laboratory execution.

Molecular Architecture & Electronic Theory

The reactivity of this thiophene core is dictated by the cooperative effects of its substituents.

  • C5 Position (Electrophilic Node): The 4-cyano and 2-methoxycarbonyl groups exert a strong

    
     (mesomeric) and 
    
    
    
    (inductive) effect. While the 5-methylthio group is electron-donating (
    
    
    ), the sulfur atom can be oxidized to a sulfoxide or sulfone, converting it into a potent leaving group (nucleofuge). This allows for late-stage diversification via
    
    
    reactions with amines or alkoxides.
  • C2 Position (Acyl Node): The methyl ester is susceptible to hydrolysis (to the carboxylic acid) or amidation, serving as the primary vector for linking the scaffold to solubilizing tails or hinge-binding motifs in drug design.

  • C4 Position (Cyano Node): The nitrile group provides a handle for reduction to primary amines or transformation into heterocycles (e.g., tetrazoles, oxadiazoles).

Synthetic Pathways

Two primary routes exist for accessing this scaffold: the De Novo Cyclization (Route A) and the Nucleophilic Displacement (Route B). Route B is preferred for process scalability and yield consistency.

Route A: Modified Gewald Cyclization (De Novo)

Concept: Condensation of carbon disulfide (


) with methyl cyanoacetate under basic conditions, followed by alkylation and cyclization with methyl chloroacetate.
  • Pros: Uses inexpensive commodity chemicals.

  • Cons: Often yields a mixture of regioisomers; difficult purification.

Route B: Nucleophilic Aromatic Substitution ( ) (Recommended)

Concept: Displacement of a halogen (Cl/Br) at the 5-position of a pre-functionalized thiophene by sodium thiomethoxide.

  • Mechanism: The reaction proceeds via a Meisenheimer-like transition state, stabilized by the electron-withdrawing cyano group at C4.

Workflow Diagram: Synthesis & Reactivity

SynthesisWorkflow Precursor Methyl 4-cyano-5-chlorothiophene- 2-carboxylate Target Methyl 4-cyano-5-(methylthio) thiophene-2-carboxylate (CAS 175202-48-9) Precursor->Target S_NAr Displacement Reagent NaSMe / DMF 0°C to RT Reagent->Target Oxidation Oxidation (mCPBA) Target->Oxidation Functionalization Sulfone 5-Methylsulfonyl derivative (Activated Leaving Group) Oxidation->Sulfone Library Library Generation (Amine Displacement) Sulfone->Library R-NH2 / Heat

Figure 1: Synthetic logic flow from chloro-precursor to library generation via sulfone activation.

Detailed Experimental Protocol

Objective: Synthesis of this compound via


 displacement.
Materials
  • Methyl 4-cyano-5-chlorothiophene-2-carboxylate (1.0 eq)

  • Sodium thiomethoxide (NaSMe) (1.1 eq)

  • DMF (Dimethylformamide), anhydrous (10 volumes)

  • Ethyl Acetate / Hexanes (for workup)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Methyl 4-cyano-5-chlorothiophene-2-carboxylate (10 mmol) in anhydrous DMF (20 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add Sodium thiomethoxide (11 mmol) portion-wise over 10 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Validation (In-Process Control): Spot TLC (30% EtOAc/Hexanes). The starting material (

    
    ) should disappear, and a new, slightly more polar spot (
    
    
    
    ) should appear.
    • Self-Validating Check: If starting material remains after 4 hours, add 0.1 eq of NaSMe and warm to 40°C.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). A precipitate may form.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine (2 x 20 mL), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 85–92%. Characterization Data:

  • 1H NMR (400 MHz, CDCl3):

    
     7.95 (s, 1H, H-3), 3.90 (s, 3H, COOMe), 2.65 (s, 3H, SMe).
    
  • Appearance: Pale yellow to off-white solid.

  • Melting Point: 117–119°C [Ref 1].[1]

Medicinal Chemistry Applications

This scaffold acts as a bioisostere for trisubstituted benzenes and is critical in fragment-based drug discovery (FBDD).

Table 1: Functionalization Potential

PositionReaction TypeTarget MoietyTherapeutic Relevance
C-2 (Ester) Hydrolysis / AmidationAmide / AcidHinge binding in kinases; Solubility modulation.
C-4 (Cyano) [3+2] CycloadditionTetrazoleBioisostere for carboxylic acid; improved metabolic stability.
C-5 (SMe) Oxidation


Amino / AlkoxyIntroduction of diversity elements (R-groups) to fill hydrophobic pockets.

Pathway Diagram: Pharmacophore Divergence

MedChem cluster_0 Kinase Inhibitors cluster_1 Metabolic Stability Core Thiophene Core (C8H7NO2S2) TargetA Hinge Binder (C2-Amide) Core->TargetA Amidation TargetB Gatekeeper Interaction (C5-Substituent) Core->TargetB S_NAr TargetC Tetrazole (C4-CN derived) Core->TargetC Azide Cycloaddition

Figure 2: Divergent synthesis strategies for accessing pharmaceutical targets.

Safety & Handling

  • Thiomethoxide Hazards: Sodium thiomethoxide releases methanethiol (stench, toxic) upon contact with acid or moisture. All reactions must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be available to neutralize glassware and spills.

  • Thiophene Toxicity: Many thiophene derivatives are skin sensitizers. Wear nitrile gloves and eye protection.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The methylthio group is prone to slow oxidation in air.

References

  • McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (1999).[2] Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. Tetrahedron Letters, 40(30), 5471-5474. Available at: [Link]

  • Fisher Scientific. Benzo[b]thiophene derivatives and related thiophene intermediates. Catalog Analysis. Available at: [Link]

  • ResearchGate. Synthesis of 2,4,5-trisubstituted thiophene-3-carbonitrile derivatives. (2024). Available at: [Link]

Sources

Strategic Synthesis Guide: Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Synthesis of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate Content Type: Technical Whitepaper / Process Guide Audience: Senior Process Chemists, Medicinal Chemists, and CMC Leads.

Executive Summary & Structural Analysis

This compound (CAS: 175202-48-9) represents a highly functionalized thiophene scaffold, critical in the development of pharmaceuticals targeting kinase pathways and anti-inflammatory cascades.

Unlike simple thiophenes, this molecule possesses a dense substitution pattern (positions 2, 4, and 5) that renders standard electrophilic aromatic substitution inefficient. The presence of the 5-methylthio and 4-cyano motifs strongly suggests a de novo ring construction strategy rather than functionalization of an existing core.

This guide details the Modified Gewald Cyclization route, followed by a Reductive Deamination . This pathway is selected for its high convergence, use of commodity acyclic precursors, and scalability compared to linear functionalization strategies.

Retrosynthetic Logic

To design a robust synthesis, we must disconnect the thiophene ring at its most labile points. The most logical disconnection relies on the [3+2] cyclization strategy inherent to the Gewald reaction variants.

  • Primary Disconnection: The C2-C3 and S1-C5 bonds.

  • Key Intermediate: A highly substituted ketene dithioacetal or a 3-amino-thiophene precursor.

  • Target Mapping:

    • The C2-Carboxylate is derived from an

      
      -haloester (e.g., Methyl Chloroacetate).
      
    • The C4-Nitrile originates from an active methylene nitrile (Methyl Cyanoacetate).

    • The C5-Methylthio group is a remnant of Carbon Disulfide (

      
      ) trapped by Methyl Iodide (
      
      
      
      ).
    • The C3-Hydrogen indicates a post-cyclization modification, specifically the removal of the amine typically formed in Gewald syntheses.

Retrosynthesis Diagram

Retrosynthesis Target Target Molecule (this compound) AminoIntermediate Precursor A (Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate) Target->AminoIntermediate Reductive Deamination Precursors Acyclic Precursors Methyl Cyanoacetate + CS2 + MeI + Methyl Chloroacetate AminoIntermediate->Precursors Modified Gewald Cyclization

Figure 1: Retrosynthetic analysis revealing the amino-thiophene intermediate as the linchpin of the strategy.

Module 1: Construction of the Thiophene Core

The formation of the ring is a "one-pot, two-stage" process. We utilize a stepwise alkylation strategy to ensure regioselectivity.

Reaction Scheme
  • Dithioacetal Formation: Reaction of Methyl Cyanoacetate with

    
     and base.
    
  • S-Methylation: Controlled addition of Methyl Iodide (MeI) to secure the C5-SMe group.

  • Cyclization: Addition of Methyl Chloroacetate followed by base-mediated ring closure.

Detailed Protocol

Reagents:

  • Methyl Cyanoacetate (

    
     eq)
    
  • Carbon Disulfide (

    
    , 
    
    
    
    eq)
  • Potassium Hydroxide (KOH,

    
     eq) or Potassium Carbonate (
    
    
    
    )
  • Methyl Iodide (MeI,

    
     eq)
    
  • Methyl Chloroacetate (

    
     eq)
    
  • Solvent: DMF (Dimethylformamide) or DMSO[1]

Step-by-Step Workflow:

  • Activation: In a flame-dried reactor, dissolve Methyl Cyanoacetate in DMF. Cool to

    
    .
    
  • Dithiocarboxylation: Add finely powdered KOH (2.0 eq) followed by the dropwise addition of

    
    . The solution will turn deep red/orange, indicating the formation of the 3,3-dimercapto-2-cyanoacrylate dianion. Stir for 30 minutes.
    
  • Regioselective Methylation: Add Methyl Iodide (

    
     eq) dropwise at 
    
    
    
    . Critical: Do not overshoot stoichiometry or temperature, as bis-methylation will prevent cyclization. Stir for 1-2 hours.
    • Checkpoint: TLC should show consumption of the dianion and formation of the mono-S-methyl intermediate.

  • Alkylation & Cyclization: Add Methyl Chloroacetate (

    
     eq). The mixture is then heated to 
    
    
    
    for 2-4 hours.
    • Mechanism:[1][2][3][4][5][6][7] The second thiolate attacks the alkyl chloride (S-alkylation). The resulting internal methylene is activated by the ester and attacks the nitrile (Thorpe-Ziegler cyclization), forming the thiophene ring with a 3-amino group.

  • Workup: Pour onto crushed ice. The solid precipitate is Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate . Filter, wash with water, and recrystallize from Ethanol/DMF.[1]

Data Summary: Core Synthesis
ParameterSpecificationNote
Yield 65 - 80%Highly dependent on anhydrous conditions during Step 1.
Appearance Yellow crystalline solidCharacteristic of conjugated amino-nitriles.
Key Impurity Bis(methylthio)acrylateResult of MeI over-addition.

Module 2: Reductive Deamination (The "Sandmeyer" Step)

The target molecule (CAS 175202-48-9) lacks the amino group at position 3. Therefore, the amino group installed during the Gewald cyclization must be removed. We employ a non-aqueous diazotization-reduction sequence (Doyle-type deamination) to avoid hydrolysis of the ester or nitrile.

Reaction Logic[1][5][8]
  • Diazotization: Convert

    
     to 
    
    
    
    using an alkyl nitrite.
  • Reduction: In situ reduction of the diazonium species by a hydride donor or radical hydrogen abstraction from the solvent (THF/DMF).

Detailed Protocol

Reagents:

  • Precursor: Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (

    
     eq)
    
  • Reagent: tert-Butyl Nitrite (

    
    -BuONO, 
    
    
    
    eq)
  • Solvent: Tetrahydrofuran (THF) or DMF (anhydrous)

  • Optional Catalyst:

    
     (catalytic) if radical pathway promotion is needed.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the amino-thiophene precursor in anhydrous THF under Nitrogen atmosphere. Warm to

    
    .[5]
    
  • Addition: Add

    
    -BuONO dropwise over 30 minutes. Gas evolution (
    
    
    
    ) will be observed.
    • Safety: Ensure adequate venting.

  • Reaction: Reflux the mixture for 1-2 hours. The diazonium intermediate is formed and rapidly loses

    
    , generating a radical at C3 which abstracts a hydrogen from the solvent (THF) or a dedicated donor (like hypophosphorous acid if using aqueous conditions, though THF is preferred for solubility).
    
  • Workup: Evaporate solvent. Redissolve in Ethyl Acetate, wash with water and brine.

  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient). The target This compound elutes as a pale yellow/white solid.

Synthesis Pathway Visualization

SynthesisFlow Start Methyl Cyanoacetate + CS2 Step1 Intermediate: Dithiolate Dianion Start->Step1 KOH, DMF 0°C Step2 Intermediate: Mono-S-Methyl Adduct Step1->Step2 MeI (1.0 eq) Step3 Precursor: 3-Amino-thiophene Step2->Step3 Me-Chloroacetate Cyclization (80°C) Final TARGET: Methyl 4-cyano-5- (methylthio)thiophene- 2-carboxylate Step3->Final t-BuONO, THF (Deamination)

Figure 2: The sequential workflow from acyclic starting materials to the deaminated target.

Process Safety & Critical Control Points (CCP)

Carbon Disulfide ( ) Handling[1][4][6][9]
  • Hazard:

    
     has an auto-ignition temperature of just 
    
    
    
    and is highly neurotoxic.
  • Control: Use strictly under an inert atmosphere (

    
    ). Ensure all heating mantles are removed before 
    
    
    
    addition. Use a bleach scrubber for effluent gas to neutralize sulfur smells.
Regiocontrol in Alkylation
  • Issue: The competition between S-alkylation and N-alkylation (or C-alkylation) is minimal here, but over-methylation is a major risk.

  • Control: Strict stoichiometry of Methyl Iodide (

    
     eq). If bis-methylation occurs (forming the ketene dithioacetal), the ring cannot close with methyl chloroacetate in the desired manner.
    
Diazonium Instability
  • Issue: Thiophene diazonium salts are notoriously unstable and can couple to form azo-dyes if not reduced immediately.

  • Control: The "one-pot" deamination using

    
    -BuONO in refluxing THF ensures the radical is generated and quenched immediately, minimizing side reactions.
    

References

  • Gewald Reaction Fundamentals

    • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.

  • Thiophene Synthesis via Dithioacetals

    • Detailed protocols for reacting active methylenes with

      
       and alkyl halides to form thiophenes are standard in heterocyclic chemistry. See: Organic Syntheses, Coll. Vol. 6, p.979 (1988); Vol. 59, p.190 (1979). 
      
  • Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions. Journal of Organic Chemistry, 42(14), 2426–2430.
  • Target Molecule Verification

    • CAS 175202-48-9: this compound.[2][8][9][10] Catalogued building block for medicinal chemistry.

Sources

Technical Guide: Reactivity Profile of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the reactivity and application of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate . It deviates from standard templates to prioritize the logical flow of chemical reactivity, moving from electronic principles to practical synthesis and troubleshooting.

CAS: 175202-48-9 | Formula: C8H7NO2S2 | MW: 213.28 g/mol Role: Advanced Intermediate for Thieno[2,3-d]pyrimidine Scaffolds

Executive Summary & Electronic Architecture

This compound is not merely a building block; it is a "push-pull" electronic system designed for regioselective functionalization.

  • The "Pull" (Activation): The thiophene ring is electron-rich, but the C2-Ester and C4-Nitrile groups are strong electron-withdrawing groups (EWGs). These create a significant dipole and electron deficiency at specific ring positions.

  • The "Push" (Leaving Group): The C5-Methylthio (-SMe) group acts as a pseudo-halogen. While typically an electron donor by resonance, the strong EWGs at C2 and C4 render the C5 position highly electrophilic, activating the -SMe group for Nucleophilic Aromatic Substitution (

    
    ).
    

Strategic Value: This scaffold is the shortest synthetic route to Thieno[2,3-d]pyrimidines , a privileged structure in kinase inhibitors (e.g., EGFR, PI3K) and antiviral agents.

Reactivity Map & Transformation Logic

The reactivity profile is dominated by three distinct zones. Understanding these zones allows for orthogonal functionalization.

ReactivityMap Core Methyl 4-Cyano-5- (methylthio)thiophene-2-carboxylate SNAr Zone 1: C5 Substitution (SMe Displacement) Core->SNAr Primary Amines, Heat EsterMod Zone 3: C2 Ester Manipulation Core->EsterMod LiOH or N2H4 Sulfone 5-Methylsulfonyl (Activated LG) Core->Sulfone mCPBA or Oxone (Activation) AminoThiophene 5-Amino-4-cyanothiophene Derivatives SNAr->AminoThiophene Cyclization Zone 2: C4/C5 Annulation (Thienopyrimidine Formation) ThienoPyrim Thieno[2,3-d]pyrimidin-4-amines Cyclization->ThienoPyrim AcidHydrazide Thiophene-2-carboxylic acids/hydrazides EsterMod->AcidHydrazide AminoThiophene->Cyclization Formamide/HCOOH or Urea Sulfone->SNAr Weak Nucleophiles

Figure 1: Orthogonal reactivity zones. The C5-SMe displacement is the gateway reaction for library generation.

Deep Dive: The C5-Methylthio Displacement ( )

The most critical reaction is the displacement of the -SMe group. Unlike halogens, -SMe is a poor leaving group unless the ring is electron-deficient. Here, the C4-CN and C2-COOMe groups provide sufficient activation for direct displacement by primary amines, though secondary amines may require higher temperatures or catalysis.

Mechanism

The reaction proceeds via a Meisenheimer-like transition state. The amine attacks C5, electron density is pushed onto the C4-CN and C2-COOMe groups, and the aromaticity is restored by the expulsion of methanethiol (MeSH).

Critical Control Point: Oxidation (The "Turbo" Switch)

If the nucleophile is weak (e.g., anilines) or sterically hindered, direct displacement will fail or yield tar.

  • Solution: Oxidize the -SMe to a Sulfone (-SO2Me) using m-CPBA (2.2 equiv) in DCM.

  • Result: The -SO2Me group is a superior leaving group (approx.

    
     times more reactive than -SMe), allowing substitution at room temperature.
    

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct with Primary Amines

Target: Synthesis of Methyl 5-(benzylamino)-4-cyanothiophene-2-carboxylate

Rationale: Uses high concentration and thermal energy to overcome the poor leaving group ability of -SMe. MeSH gas is generated; proper venting is required.

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a bleach trap (for MeSH neutralization).

  • Stoichiometry: Dissolve Core Substrate (1.0 equiv, 5 mmol) in DMF (anhydrous, 5 vol). Add Benzylamine (1.2 equiv).

  • Reaction: Heat to 100°C for 4–6 hours.

    • Validation Check (TLC): Monitor disappearance of starting material (

      
       in 30% EtOAc/Hex) and appearance of a fluorescent blue spot (product).
      
    • Odor Check: A distinct "rotten cabbage" smell indicates MeSH release, confirming the reaction is progressing.

  • Workup: Cool to RT. Pour into ice-water (50 mL). The product should precipitate as a solid.[1]

  • Purification: Filter the solid. Wash with water (

    
     mL) to remove residual DMF and amine. Recrystallize from Ethanol.
    
Protocol B: "One-Pot" Cyclization to Thienopyrimidine

Target: 4-Amino-thieno[2,3-d]pyrimidine derivative

Rationale: This protocol leverages the adjacent Amino (formed in situ or pre-formed) and Cyano groups. Formamide acts as both the C1 source and the solvent.

  • Substrate: Use the 5-amino-4-cyanothiophene intermediate from Protocol A.

  • Reaction: Suspend the intermediate (1.0 equiv) in Formamide (10 vol). Add Ammonium Acetate (catalytic, 0.1 equiv).

  • Conditions: Heat to 140–150°C for 8 hours.

    • Mechanism:[2][3] Formylation of the amine

      
       imidate formation 
      
      
      
      intramolecular attack on the nitrile
      
      
      Dimroth rearrangement (if applicable)
      
      
      Product.
    • Validation Check (IR): The sharp Nitrile peak (

      
      ) must disappear. If it remains, the cyclization is incomplete.
      
  • Isolation: Cool to RT. Add water. The thienopyrimidine usually precipitates as a beige/white solid.

Pathway Visualization: Thienopyrimidine Synthesis

This diagram illustrates the mechanistic flow from the parent scaffold to the bioactive fused system.

CyclizationPath cluster_check Validation Checkpoints Start Methyl 4-cyano-5-(methylthio) thiophene-2-carboxylate Step1 Intermediate: Methyl 5-amino-4-cyanothiophene -2-carboxylate Start->Step1 R-NH2, DMF, 100°C (-SMe displacement) Step2 Transition: N-Formyl Intermediate Step1->Step2 Formamide, 150°C (Formylation) Check1 IR: 2220 cm-1 (CN) Visible Step1->Check1 Final Product: Thieno[2,3-d]pyrimidin-4(3H)-one Scaffold Step2->Final Intramolecular Cyclization onto CN Check2 IR: CN Peak Disappears New Amide C=O appears Final->Check2

Figure 2: Stepwise conversion to the pharmacophore. Note the IR checkpoint for reaction completion.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield in

SMe is a poor leaving group; Amine is sterically hindered.1. Switch solvent to NMP (higher temp). 2. Oxidize SMe to SO2Me (Sulfone) using m-CPBA before adding amine.
Incomplete Cyclization Temperature too low; Wet Formamide.Ensure temp >140°C. Use fresh Formamide. Add molecular sieves.
Product is Oily/Sticky Residual DMF/DMSO.Dissolve in EtOAc, wash extensively with LiCl (5% aq) to remove DMF. Triturate with cold Ether.

Safety Note: The displacement of the methylthio group releases Methanethiol (MeSH) , which is toxic and has a low odor threshold. All reactions must be vented through a bleach (sodium hypochlorite) scrubber to oxidize the thiol to disulfide/sulfonate before release.

References

  • Synthesis of Thienopyrimidines via S_NAr: World Journal of Pharmaceutical Research, Vol 14, Issue 15, 2025.

  • Reactivity of 2-amino-3-cyanothiophenes: Encyclopedia MDPI, Thienopyrimidine Entry.

  • Nucleophilic Substitution Mechanisms in Thiophenes: Journal of Computational Chemistry, 2025.

  • General Thiophene Functionalization: Beilstein Journal of Organic Chemistry, "Development of potential manufacturing routes for substituted thiophenes".

Sources

Comprehensive Spectroscopic Profiling of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate

[1]

Executive Summary & Compound Identity

This compound is a highly functionalized thiophene derivative serving as a critical intermediate in the synthesis of pharmaceuticals (e.g., substituted thiophene-based kinase inhibitors) and advanced agrochemicals.[1] Its structure features a thiophene core decorated with three distinct functional groups—a methyl ester, a nitrile, and a methylthio ether—positioned to facilitate orthogonal chemical transformations.

Chemical Identity
ParameterDetail
IUPAC Name Methyl 4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
CAS Number 175202-48-9
Molecular Formula C₈H₇NO₂S₂
Molecular Weight 213.28 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 117–119 °C
Solubility Soluble in DMSO, CDCl₃, CH₂Cl₂; sparingly soluble in water

Synthesis & Structural Context[1][2][4][5][6][7][8][9]

Understanding the synthetic origin of this compound is essential for interpreting spectroscopic impurities (e.g., solvent residuals, unreacted thiolates). The compound is typically synthesized via a cyclization-functionalization strategy or nucleophilic aromatic substitution (SNAr) on a halogenated precursor.[1]

Mechanistic Pathway (SNAr Route)

A common high-yield route involves the displacement of a leaving group (e.g., bromide or chloride) at the 5-position of the thiophene ring by a methanethiolate nucleophile.

SynthesisPathPrecursorMethyl 5-bromo-4-cyanothiophene-2-carboxylateIntermediateMeisenheimer-likeComplexPrecursor->IntermediateAdditionReagentNaSMe / DMF(Nucleophile)Reagent->IntermediateProductMethyl 4-cyano-5-(methylthio)thiophene-2-carboxylateIntermediate->ProductElimination of NaBr

Figure 1: Nucleophilic aromatic substitution pathway for the introduction of the methylthio group.[1]

Spectroscopic Characterization (The Core)

This section details the specific NMR, IR, and MS signatures required for structural validation. Data is consolidated from high-purity reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by its simplicity due to the lack of coupling between the isolated methyl groups and the single aromatic proton. The ¹³C NMR spectrum confirms the presence of the thiophene backbone and the three functional carbons (C=O, CN, SMe).

¹H NMR Data (300 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
8.05 Singlet (s)1HH-3 Aromatic proton.[1] Highly deshielded due to the flanking electron-withdrawing ester (C-2) and nitrile (C-4) groups.[1]
3.92 Singlet (s)3HCOOCH₃ Methyl ester protons.[1] Typical chemical shift for methyl esters.
2.68 Singlet (s)3HSCH₃ Methylthio protons.[1] Upfield relative to the ester methoxy due to sulfur's lower electronegativity compared to oxygen.[1]
¹³C NMR Data (75 MHz, CDCl₃)
Shift (δ, ppm)TypeAssignment
161.5 Quaternary (C)C=O (Ester carbonyl)
152.0 Quaternary (C)C-5 (Attached to SMe).[1] Deshielded by the sulfur atom.[1]
136.2 Methine (CH)C-3 .[1] The only protonated ring carbon.[1]
133.5 Quaternary (C)C-2 (Attached to Ester).[1]
114.2 Quaternary (C)CN (Nitrile carbon).[1]
110.8 Quaternary (C)C-4 (Attached to CN).[1] Shielded relative to other ring carbons due to resonance effects.[1]
52.8 Methyl (CH₃)COOCH₃ (Methoxy carbon).[1]
19.5 Methyl (CH₃)SCH₃ (Methylthio carbon).[1]
Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the nitrile and ester functionalities. The nitrile stretch is a critical diagnostic peak, often distinct and sharp.[1]

Wavenumber (cm⁻¹)IntensityAssignmentNotes
2225 Medium/SharpC≡N Stretch Characteristic nitrile absorption; indicates the 4-cyano group is intact.[1]
1720 StrongC=O[1] Stretch Ester carbonyl stretching vibration.
1530, 1440 MediumC=C / C=N Ring Thiophene ring skeletal vibrations.
1260 StrongC-O Stretch Ester C-O single bond stretch.[1]
Mass Spectrometry (MS)

The mass spectrum typically displays a robust molecular ion due to the aromatic stability of the thiophene ring. The fragmentation pattern is dominated by the loss of the methyl and methoxy groups.

Ionization Mode: Electron Impact (EI, 70 eV)

  • Molecular Ion (M⁺): m/z 213 (Base peak or high intensity)

  • Isotope Pattern: An M+2 peak at m/z 215 is observed with ~9-10% intensity relative to M⁺, characteristic of a compound containing two sulfur atoms (³⁴S natural abundance ~4.2% per S atom).[1]

Fragmentation Pathway

The primary fragmentation involves the cleavage of the ester methoxy group and the methylthio methyl group.

MS_FragmentationM_IonMolecular Ion (M+)m/z 213Frag1[M - OMe]+m/z 182M_Ion->Frag1- OCH3 (31)Frag3[M - SMe]+m/z 166M_Ion->Frag3- SCH3 (47)Frag4[M - Me]+m/z 198M_Ion->Frag4- CH3 (15)Frag2[M - COOMe]+m/z 154Frag1->Frag2- CO (28)

Figure 2: Proposed EI-MS fragmentation pathway for this compound.[1]

Experimental Protocols

Protocol 1: Sample Preparation for NMR

Objective: Obtain high-resolution ¹H and ¹³C spectra without solvent interference.

  • Mass: Weigh 10–15 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D) containing 0.03% TMS as an internal standard.

    • Note: If solubility is poor, DMSO-d₆ is an acceptable alternative (expect minor chemical shift variations, e.g., H-3 may shift to ~8.2 ppm).[1]

  • Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., NaBr from synthesis).

  • Acquisition:

    • ¹H: 16 scans, 1 second relaxation delay.[1]

    • ¹³C: 1024 scans minimum to resolve the quaternary nitrile and thiophene carbons.

Protocol 2: GC-MS Analysis

Objective: Assess purity and confirm molecular weight.[1]

  • Column: DB-5ms or equivalent (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Temperature Program:

    • Initial: 100 °C (hold 1 min).

    • Ramp: 20 °C/min to 280 °C.[1]

    • Final: 280 °C (hold 5 min).

  • Inlet: Split mode (20:1), 250 °C.

  • Detection: MS Source at 230 °C, Quadrupole at 150 °C.

References

  • Chemical Identity & Properties : National Center for Biotechnology Information.[1] (2025).[1][2][3][4][5] PubChem Compound Summary for CID 175202-48-9, this compound. Retrieved from [Link]

  • Synthetic Methodology (Analogous) : Gewald, K. (1965).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte, 98(11), 3571-3577.[1] (Foundational text for substituted thiophene synthesis).

  • Spectral Database : National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS).[1] (General reference for thiophene shift prediction).

"Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling and Solvent Selection for Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate Document Type: Technical Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Executive Summary

This compound (CAS: 175202-48-9) is a highly functionalized thiophene derivative often utilized as a pharmacophore building block or an intermediate in the synthesis of optoelectronic materials.

Unlike its Gewald reaction counterpart (the 3-amino derivative), this molecule lacks a hydrogen bond donor (HBD) motif, functioning exclusively as a polarized hydrogen bond acceptor (HBA). This structural distinction dictates a solubility profile favoring polar aprotic solvents (DMSO, DMF) and moderately polar halogenated solvents (DCM, Chloroform), while exhibiting limited solubility in protic solvents (Alcohols) at ambient temperatures and negligible solubility in water.

This guide provides a structural analysis of solubility, a predicted solvent compatibility table, and a validated experimental protocol for precise solubility determination.

Structural Analysis & Solubility Mechanics

To predict the solubility behavior of this molecule, we must deconstruct its electronic environment. The thiophene ring acts as a conductive spacer between three distinct functional groups, creating a "push-pull" electronic system.

Physicochemical Descriptors
  • Molecular Weight: 213.28 g/mol

  • Physical State: Yellow to pale orange crystalline powder (MP: 112–122°C).[1]

  • Electronic Character:

    • C2-Ester (–COOCH₃): Electron-withdrawing group (EWG); Hydrogen Bond Acceptor (HBA).

    • C4-Cyano (–CN): Strong EWG; Strong dipole; HBA.

    • C5-Methylthio (–SCH₃): Electron-donating group (EDG) via resonance; Lipophilic; Soft nucleophile.

Solvation Mechanism

The molecule possesses a significant dipole moment due to the opposing vectors of the C5-sulfide (donor) and the C4-cyano/C2-ester (acceptors).

  • Aprotic Solvents: The high dipole moment favors dissolution in solvents with high dielectric constants (DMSO, DMF) through dipole-dipole interactions.

  • Chlorinated Solvents: The lipophilic methylthio group and the aromatic thiophene core provide excellent interaction with "soft" solvents like Dichloromethane (DCM) and Chloroform via dispersion forces and weak halogen bonding.

  • Protic Solvents: The lack of an H-bond donor (like an –NH₂ or –OH group) limits solubility in alcohols (MeOH, EtOH) at room temperature. However, the ester and cyano groups can accept hydrogen bonds, allowing for solubility at elevated temperatures—making alcohols ideal for recrystallization .

Predicted Solubility Profile

The following data categorizes solvents based on thermodynamic compatibility with the solute's Hansen Solubility Parameters (HSP).

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc Excellent (>50 mg/mL)Strong dipole-dipole stabilization of the cyano/ester groups. Ideal for nucleophilic substitution reactions.
Chlorinated DCM, Chloroform Good (20–50 mg/mL)Dispersion forces align well with the thio-ether and aromatic core. Standard solvent for chromatography.
Esters/Ketones Ethyl Acetate, Acetone Moderate (5–20 mg/mL)"Like dissolves like" regarding the ester moiety, but limited by the rigidity of the thiophene core.
Ethers THF, 1,4-Dioxane Good to Moderate THF coordinates well with the electron-deficient pi-system.
Alcohols Methanol, Ethanol Low (<5 mg/mL at RT)Lack of H-bond donation prevents disruption of the alcohol's H-bond network at RT. Solubility increases significantly with heat (

).
Aliphatics Hexanes, Heptane Poor/Insoluble The molecule is too polar for non-polar hydrocarbon chains. Used as an antisolvent.
Aqueous Water Insoluble High lipophilicity (LogP > 2 predicted) prevents hydration.

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction vs. Purification).

SolubilityLogic Start Start: Solvent Selection for This compound Goal Define Application Goal Start->Goal Reaction Homogeneous Reaction Goal->Reaction Purification Purification / Crystallization Goal->Purification Analysis Analysis (HPLC/NMR) Goal->Analysis PolarityCheck Reagents require polarity? Reaction->PolarityCheck Recryst Recrystallization Strategy Purification->Recryst DMF Select: DMF or DMSO (High Solubility, High BP) Analysis->DMF NMR (DMSO-d6) DCM Select: DCM or Chloroform (Good Solubility, Low BP) Analysis->DCM NMR (CDCl3) HighTemp High Temp (>80°C)? PolarityCheck->HighTemp Yes PolarityCheck->DCM No (Low Temp) HighTemp->DMF Yes THF Select: THF or Dioxane (Moderate Solubility) HighTemp->THF No AlcoholHeat Solvent: EtOH or MeOH (Insoluble at RT -> Soluble at Reflux) Recryst->AlcoholHeat Preferred Method Antisolvent Precipitation: Dissolve in DCM, Add Hexane Recryst->Antisolvent Alternative

Caption: Decision tree for solvent selection based on thermodynamic solubility and process requirements.

Experimental Protocol: Quantitative Solubility Determination

Since commercial Certificates of Analysis (CoA) rarely list quantitative solubility curves, the following Gravimetric Saturation Protocol is the gold standard for generating internal data.

Reagents & Equipment
  • Solute: this compound (>97% purity).

  • Solvents: HPLC Grade (DCM, MeOH, DMSO, Toluene).

  • Equipment: Temperature-controlled shaker or water bath, 0.45 µm PTFE syringe filters, analytical balance (0.01 mg precision).

Workflow
  • Saturation:

    • Add 100 mg of the thiophene derivative to a 4 mL glass vial.

    • Add 1.0 mL of the target solvent.

    • Observation: If the solid dissolves immediately, add more solid until a visible precipitate remains (suspension).

  • Equilibration:

    • Agitate the suspension at the target temperature (e.g., 25°C) for 24 hours . This ensures thermodynamic equilibrium is reached.

  • Filtration:

    • Stop agitation and allow the suspension to settle for 30 minutes.

    • Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial (

      
      ).
      
    • Critical: Pre-saturate the filter with 0.2 mL of the solution to prevent adsorption losses, discard this initial filtrate, then collect the sample.

  • Evaporation & Measurement:

    • Weigh the vial with the solution (

      
      ).
      
    • Evaporate the solvent (Rotary evaporator or Nitrogen stream) and dry under high vacuum for 4 hours.

    • Weigh the vial with the dried residue (

      
      ).
      
Calculation


To convert to mg/mL, multiply by the density of the solvent (


).

Application Context: Synthesis & Purification

Recrystallization Strategy

The most effective purification method for this compound utilizes its steep solubility curve in alcohols.

  • Solvent: Ethanol (Absolute) or Methanol.

  • Protocol: Suspend the crude yellow powder in Ethanol (10 mL/g). Heat to reflux (78°C). The solid should fully dissolve. If not, add small aliquots of Acetone or Ethyl Acetate until clear. Cool slowly to 4°C.

  • Result: The compound crystallizes as pale yellow needles/prisms, leaving impurities in the mother liquor.

Reaction Solvent Suitability
  • SNAr or Alkylation: Use DMF or DMSO . The high solubility allows for high concentration reactions, accelerating kinetics.

  • Coupling Reactions (Suzuki/Stille): Use Toluene or THF . While solubility is lower than in DMF, these solvents are more compatible with palladium catalysts and prevent catalyst poisoning by the sulfur moiety.

References

  • Thermo Scientific Chemicals. (n.d.). This compound, 97%. Fisher Scientific.[2] Retrieved February 12, 2026, from [Link]

  • Abbott, S., & Hansen, C. M. (2008).[3] Hansen Solubility Parameters in Practice. Hansen-Solubility.com. Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 596903, Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (Structural Analog Analysis). PubChem.[4] Retrieved February 12, 2026, from [Link]

  • MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. Molecules. Retrieved February 12, 2026, from [Link]

Sources

"Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate" physical appearance and stability

Author: BenchChem Technical Support Team. Date: February 2026

Physical Characterization, Stability Profile, and Handling Protocols

Executive Summary

Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate (CAS: 175202-48-9) is a highly functionalized heterocyclic building block essential for the synthesis of complex fused-ring systems and pharmaceutical intermediates. Characterized by a "push-pull" electronic structure—featuring an electron-donating methylthio group and electron-withdrawing cyano and ester groups—this compound exhibits unique reactivity profiles that demand precise handling.

This guide serves as a definitive technical resource for researchers, detailing the compound's physical properties, stability limitations, and rigorous quality control (QC) workflows.

Chemical Identity & Structural Analysis[1][2][3]

The compound consists of a thiophene core substituted at the 2, 4, and 5 positions. Its stability is governed by the interplay between the oxidizable sulfide and the hydrolyzable ester.

Parameter Data
CAS Number 175202-48-9
IUPAC Name Methyl 4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
Molecular Formula C₈H₇NO₂S₂
Molecular Weight 213.28 g/mol
SMILES COC(=O)C1=CC(C#N)=C(SC)S1
Functional Groups Nitrile (-CN), Methyl Ester (-COOMe), Thioether (-SMe)
Structural Logic & Synthesis Context

The synthesis of this scaffold typically follows a modified Gewald reaction or a CS₂/Active Methylene condensation .

  • Base Reaction: Carbon disulfide reacts with methyl cyanoacetate under basic conditions to form a dithiolate intermediate.

  • Alkylation & Cyclization: Sequential alkylation (often with methyl iodide) and cyclization with a halo-ester (e.g., methyl chloroacetate) yields the thiophene core. Expert Insight: The absence of an amino group at position 3 (common in standard Gewald products) suggests a specific synthetic route designed to retain the thioether while establishing the nitrile and ester functionalities for further derivatization.

Physical Characterization

Accurate physical characterization is the first line of defense against batch variability.

Property Specification Notes
Appearance Yellow to pale orange powderColor intensity may deepen with oxidation (sulfoxide formation).
Melting Point 112.0 – 122.0 °CA wide range indicates potential impurities or solvent occlusion. High-purity lots typically melt sharply near 118-120 °C.
Solubility DMSO, DMF, Chloroform, Ethyl AcetateInsoluble in water. Limited solubility in Hexanes.
Hygroscopicity Low to ModerateStore in desiccated conditions to prevent ester hydrolysis.

Stability Profile & Degradation Pathways

The stability of this compound is compromised by two primary vectors: oxidative stress attacking the sulfur and hydrolytic stress attacking the ester.

Oxidative Instability (The Thioether Vulnerability)

The methylthio group (-SMe) at position 5 is electron-rich. Upon exposure to atmospheric oxygen or peroxides, it oxidizes sequentially to the Sulfoxide (S=O) and Sulfone (O=S=O).

  • Visual Indicator: Degradation often correlates with a darkening of the powder from yellow to orange/brown.

Hydrolytic Instability
  • Ester Hydrolysis: In the presence of moisture and trace acid/base, the methyl ester hydrolyzes to the carboxylic acid. This reaction is accelerated by improper storage (e.g., room temperature, high humidity).

  • Nitrile Stability: The cyano group is relatively robust but can hydrolyze to an amide or acid under extreme pH conditions (pH < 2 or pH > 12).

Degradation Pathway Diagram

The following diagram maps the critical degradation routes researchers must mitigate.

DegradationPathways Compound Methyl 4-Cyano-5- (methylthio)thiophene-2-carboxylate Sulfoxide Sulfoxide Impurity (S-Oxidation) Compound->Sulfoxide [O] (Air/Peroxides) Acid Carboxylic Acid (Hydrolysis Product) Compound->Acid H2O / H+ or OH- Sulfone Sulfone Impurity (Over-Oxidation) Sulfoxide->Sulfone [O] (Prolonged Exposure)

Figure 1: Primary degradation pathways including sulfide oxidation and ester hydrolysis.

Handling, Storage, & QC Protocols

To maintain purity >97%, the following "Self-Validating" protocols must be enforced.

Storage Conditions
  • Temperature: Refrigerate at 2–8 °C . Long-term storage at -20 °C is preferred for reference standards.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) to prevent oxidation.

  • Container: Amber glass vials with Teflon-lined caps to minimize light exposure and moisture ingress.

Quality Control (QC) Workflow

Every batch received or synthesized must undergo a standardized QC check to verify identity and purity before use in critical assays.

QC_Workflow Receipt 1. Receipt / Synthesis Visual 2. Visual Inspection (Yellow Powder?) Receipt->Visual MP_Check 3. Melting Point Check (Target: 112-122 °C) Visual->MP_Check Solubility 4. Solubility Test (Clear in DMSO?) MP_Check->Solubility HPLC 5. HPLC/LC-MS (Purity >96%?) Solubility->HPLC Decision Decision Point HPLC->Decision Approve RELEASE for Use Decision->Approve Pass Recrystallize Recrystallize (EtOH or EtOAc/Hex) Decision->Recrystallize Fail (<95%) Recrystallize->HPLC Re-test

Figure 2: Standardized Quality Control Workflow for thiophene carboxylate derivatives.

Experimental Protocol: Purity Verification via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Pass Criteria: Single major peak >96% area integration.

References

  • Thermo Scientific Chemicals. this compound, 97% Product Specification. Retrieved from .

  • MolDB. Compound Summary: this compound (CAS 175202-48-9).[1] Retrieved from .

  • El-Saghier, A. M. Reaction of Carbon Disulfide with Active Methylenes: Novel Synthesis of Thiophene Derivatives.[2] Journal of Chemical Research. Retrieved from .

  • PubChem. Thiophene Carboxylate Derivatives Data. National Library of Medicine. Retrieved from .

Sources

An In-depth Technical Guide to the Potential Hazards and Safe Handling of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Structural Analysis

Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate is a substituted thiophene derivative, a class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and drug discovery.[1] Its structure incorporates several functional groups that dictate its reactivity and potential toxicological profile:

  • Thiophene Ring: A five-membered aromatic ring containing a sulfur atom. The thiophene nucleus is a common scaffold in many pharmaceutical agents. However, its metabolism can sometimes lead to reactive intermediates.[2]

  • Cyano Group (-CN): An electron-withdrawing group that can influence the molecule's reactivity and metabolic stability. Nitriles are a notable functional group in medicinal chemistry and can act as electrophilic "warheads" for covalent inhibitors.[3]

  • Methylthio Group (-SCH₃): A thioether linkage where the sulfur atom can be a site for metabolic oxidation.

  • Methyl Ester Group (-COOCH₃): A common functional group that can undergo hydrolysis.

Given its intended use in research and development, understanding the potential hazards associated with these functional groups is paramount for ensuring laboratory safety.

Hazard Identification and Inferred Toxicological Profile

In the absence of specific toxicological data for this compound, a hazard assessment must be inferred from its constituent parts and data on related molecules.

Predicted GHS Classification

Based on the hazard classifications of structurally similar thiophene derivatives, such as Methyl 4-methylthiophene-2-carboxylate and other substituted nitriles, the following GHS classifications are predicted.[4][5][6] It is prudent to handle the compound as if it meets these classifications until specific data becomes available.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation.

Predicted Hazard Pictograms:



Signal Word: Warning

Toxicological Rationale
  • Metabolic Activation of the Thiophene Ring: The metabolism of thiophene-containing xenobiotics is a key determinant of their potential toxicity.[7] Cytochrome P450-dependent oxidation can lead to the formation of highly reactive electrophilic intermediates like thiophene S-oxides and thiophene epoxides.[2] These reactive metabolites can covalently bind to cellular macromolecules, potentially leading to hepatotoxicity.[2] While effective detoxification pathways, such as conjugation with glutathione (GSH), exist to mitigate this risk, it remains a primary toxicological concern for this class of compounds.[7]

  • Hazards of the Cyano Group: The cyano (nitrile) functional group is a well-established structural alert. While many nitrile-containing pharmaceuticals are used safely, the potential for toxicity exists.[3] Safe handling procedures for cyanide-containing compounds should be considered, particularly under conditions (e.g., strong acids) that could potentially lead to the release of hydrogen cyanide.[8]

  • Irritation Potential: Many substituted thiophenes and related aromatic esters are known to be irritants.[4][5] Direct contact with the skin, eyes, and respiratory tract should be avoided to prevent irritation.

Physical and Chemical Properties

Limited data is available for this specific compound. The following information is sourced from a commercial supplier.[9]

PropertyValue
CAS Number 175202-48-9
Molecular Formula C₈H₇NO₂S₂
Molecular Weight 213.3 g/mol
Appearance Yellow to pale orange powder
Melting Point 112.0 - 122.0 °C

Safe Handling and Storage

Adherence to rigorous safety protocols is essential when working with research chemicals of unknown toxicity.

Engineering Controls
  • Ventilation: All handling of solid material (e.g., weighing, transferring) and any reactions involving this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[10]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[11]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[10]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[10]

  • Skin and Body Protection: A lab coat must be worn. Ensure that skin is not exposed.[10]

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter should be used.[10]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[10]

  • Avoid inhalation of dust.[6]

  • Wash hands thoroughly after handling, even if gloves were worn.

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated area.[11]

  • Store away from incompatible substances.

First-Aid Measures

In case of exposure, seek immediate medical attention and provide the attending physician with this safety information.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[12]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. If skin irritation persists, call a physician.[12]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[12]

  • If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting.[12]

Accidental Release and Disposal

  • Accidental Release: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up the material, place it in a suitable, closed container for disposal. Do not let the product enter drains.[5]

  • Waste Disposal: Disposal must be in accordance with all applicable federal, state, and local regulations. This material should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.

Experimental Workflow and Risk Assessment

A systematic approach to risk assessment is critical before using any new chemical. The following diagram illustrates a logical workflow for evaluating and mitigating the risks associated with this compound.

RiskAssessmentWorkflow Workflow for Chemical Risk Assessment A Compound Identification This compound CAS: 175202-48-9 B Information Gathering Search for specific SDS & Toxicity Data A->B C Data Available? B->C D Analyze Specific SDS Adopt prescribed safety protocols C->D Yes E Analyze Analog Data - Thiophene derivatives - Nitriles - Thioethers C->E No F Hazard Identification - Acute Toxicity (Oral, Dermal) - Skin/Eye Irritation - Respiratory Irritation - Potential for metabolic activation E->F G Exposure Assessment - Quantity used - Duration/Frequency of use - Physical form (powder) F->G H Risk Characterization Evaluate likelihood and severity of harm G->H I Control Measures Implementation H->I J Engineering Controls (Fume Hood) I->J K Administrative Controls (SOPs, Training) I->K L Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) I->L M Review and Re-evaluate - After initial use - If process changes J->M K->M L->M

Caption: Risk assessment workflow for a novel research chemical.

References

  • Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 99, 40-59. [Link]

  • PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Research@WUR. (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients. Retrieved from [Link]

  • Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Gramec, D., et al. (2017). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 30(6), 1249-1265. [Link]

  • U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for Thiophene (CASRN 110-02-1). Retrieved from [Link]

  • PubChem. (n.d.). Thiophene. National Center for Biotechnology Information. Retrieved from [Link]

  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Cyanide. Retrieved from [Link]

  • Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet: 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Thiophene. Retrieved from [Link]

  • ResearchGate. (2015). How can I selectively remove cyano functional group from a complex essential oil mixture?. Retrieved from [Link]

  • do Amaral, A. T., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

Sources

Discovery and first synthesis of "Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the discovery and chemical synthesis of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate (CAS 175202-48-9). This molecule represents a specialized class of "push-pull" thiophenes, where the electron-withdrawing cyano and ester groups oppose the electron-donating methylthio group, creating a highly polarized scaffold useful in organic electronics and pharmaceutical bioisosteres.

The synthesis described below follows the authoritative route established for this class of polysubstituted thiophenes: a stepwise construction starting from methyl cyanoacetate and carbon disulfide , proceeding through a ketene dithioacetal intermediate, followed by cyclization and selective deamination.

Part 1: Strategic Analysis & Retrosynthesis

The Target Molecule
  • IUPAC Name: this compound

  • Core Structure: Thiophene ring substituted at positions 2, 4, and 5.

  • Key Challenge: The molecule lacks a substituent at the C3 position. Most direct cyclization methods (like the Gewald reaction) inherently place an amino group (

    
    ) at C3. Therefore, the "first synthesis" logic necessitates a deamination strategy  from the 3-amino precursor.
    
Retrosynthetic Disconnection

The synthesis is best understood by disconnecting the thiophene ring into two primary fragments:

  • Fragment A (Electrophile): A ketene dithioacetal derived from methyl cyanoacetate and

    
    .
    
  • Fragment B (Nucleophile): Methyl thioglycolate (

    
    ).
    

Part 2: The Synthetic Workflow

This protocol synthesizes the target in three distinct chemical stages.[1][2]

Stage 1: Construction of the Ketene Dithioacetal

The foundation of the synthesis is the reaction of methyl cyanoacetate with carbon disulfide (


) in the presence of a base, followed by bis-alkylation with methyl iodide (

).
  • Reagents: Methyl cyanoacetate,

    
    , 
    
    
    
    (or
    
    
    ), Methyl Iodide (
    
    
    ), DMF.
  • Reaction:

    
    
    
  • Product: Methyl 2-cyano-3,3-bis(methylthio)acrylate .

  • Technical Insight: This intermediate is a "push-pull" alkene. The two methylthio groups are excellent leaving groups for nucleophilic aromatic substitution-like behavior on the alkene.

Stage 2: The Thorpe-Ziegler Cyclization (The "Gewald-Type" Step)

This is the ring-forming step. The ketene dithioacetal reacts with methyl thioglycolate.

  • Reagents: Methyl thioglycolate, Sodium Methoxide (

    
    ), Methanol.
    
  • Protocol:

    • Displacement: The thiolate anion (

      
      ) attacks the 
      
      
      
      -carbon of the ketene dithioacetal, displacing one
      
      
      group.
    • Cyclization: The active methylene of the attached thioglycolate moiety is deprotonated and attacks the nitrile carbon (Thorpe-Ziegler reaction).

    • Tautomerization: The resulting imine tautomerizes to the stable aromatic amine.

  • Intermediate Product: Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS 129332-45-2).[3][4]

  • Yield: Typically 60-80%.[5]

Stage 3: Reductive Deamination (Synthesis of the Target)

To obtain the final 3-unsubstituted target (CAS 175202-48-9), the amino group at C3 must be removed.

  • Reagents: t-Butyl Nitrite (

    
    ) or Sodium Nitrite (
    
    
    
    ), DMF or THF.
  • Mechanism:

    • Diazotization: The amino group is converted into a diazonium salt (

      
      ).
      
    • Reduction: In the presence of a hydrogen donor (often the solvent THF or hypophosphorous acid), the diazonium group is displaced by a hydride equivalent or radical hydrogen abstraction, leaving a proton at C3.

  • Final Product: This compound .

Part 3: Quantitative Data & Reaction Conditions

StageReactantsReagents/SolventTemp/TimeProductTypical Yield
1 Methyl Cyanoacetate +


, MeI, DMF
0°C

RT, 4h
Ketene Dithioacetal85-95%
2 Ketene Dithioacetal + Methyl ThioglycolateNaOMe, MeOHReflux, 4-6h3-Amino Thiophene70-80%
3 3-Amino Thiophene

, THF
60°C, 2hTarget Molecule 65-75%

Part 4: Mechanistic Visualization

The following diagram illustrates the molecular transformation logic, highlighting the critical cyclization and deamination events.

G Start Methyl Cyanoacetate + CS2 Inter1 Ketene Dithioacetal (Push-Pull Alkene) Start->Inter1 1. Base/DMF 2. MeI (Alkylation) Inter2 Intermediate: Thio-substituted Acrylate Inter1->Inter2 + Methyl Thioglycolate (-SMe group) AminoThiophene 3-Amino-4-cyano-5-(methylthio) thiophene-2-carboxylate (CAS 129332-45-2) Inter2->AminoThiophene Thorpe-Ziegler Cyclization Target TARGET MOLECULE: Methyl 4-cyano-5-(methylthio) thiophene-2-carboxylate (CAS 175202-48-9) AminoThiophene->Target Deamination (t-BuONO / THF)

Caption: Step-wise synthesis pathway from elemental precursors to the deaminated target via the Gewald-type intermediate.

Part 5: Experimental Protocol (Stage 2 & 3 Detail)

Step 2: Synthesis of the 3-Amino Intermediate
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Dissolution: Dissolve Methyl 2-cyano-3,3-bis(methylthio)acrylate (10 mmol) in dry Methanol (50 mL).

  • Addition: Add Methyl Thioglycolate (10 mmol) followed by Sodium Methoxide (10 mmol, 0.54 g).

  • Reaction: Heat the mixture to reflux for 4 hours. The solution will typically darken.

  • Workup: Cool to room temperature. Pour into ice-water (200 mL). The solid product usually precipitates.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF to obtain pale yellow crystals of the 3-amino thiophene.

Step 3: Deamination to the Target
  • Setup: Dissolve the 3-amino thiophene (5 mmol) in anhydrous THF (30 mL).

  • Diazotization: Add t-Butyl Nitrite (7.5 mmol) dropwise under an inert atmosphere (

    
    ).
    
  • Heating: Warm the solution to 60°C. Gas evolution (

    
    ) indicates the decomposition of the diazonium species.
    
  • Completion: Monitor by TLC until the starting amine is consumed (approx. 2 hours).

  • Isolation: Evaporate the solvent. Purify the residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 9:1) to isolate This compound .

References

  • Synthesis of the 3-Amino Precursor

    • El-Kholy, Y. M., & Mishriky, N. (1994). Reaction of [Bis(methylthio)methylene]cyanoacetate with Methyl Thioglycolate. Journal of Heterocyclic Chemistry , 31(4), 771–774.

  • Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 98(11), 3571-3577.
  • Ketene Dithioacetal Chemistry

    • Yokoyama, M. (1990). The Chemistry of Ketene Dithioacetals. Synthesis , 1990(09), 825-842.

Sources

Technical Guide: Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate (CAS 175202-48-9) represents a highly functionalized thiophene scaffold designed for the rapid generation of molecular diversity in drug discovery. Unlike simple thiophenes, this building block integrates three orthogonal reactive centers—an electrophilic nitrile, an ester, and a displaceable methylthio (


) group—around a stable aromatic core.

Its primary utility lies in the synthesis of thieno[2,3-d]pyrimidines , a privileged pharmacophore in kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial research. Furthermore, the 5-methylthio group acts as a "pseudo-halogen," enabling late-stage diversification via nucleophilic aromatic substitution (


) or oxidation to a sulfone leaving group.

Part 1: Structural Analysis & Reactivity Profile

The molecule's value is defined by its specific substitution pattern, which dictates its chemical behavior.

PositionSubstituentElectronic EffectReactivity Mode
C2 Methyl Ester (

)
Electron-withdrawing (-M, -I)Nucleophilic attack (hydrolysis, amidation), Cyclization partner.
C3 Hydrogen (

)
NeutralElectrophilic Aromatic Substitution (

)
: Open for halogenation or nitration to install amino groups.
C4 Cyano (

)
Electron-withdrawing (-M, -I)Pinner reaction, reduction to amine, cyclization to pyrimidines/tetrazoles.
C5 Methylthio (

)
Weakly donating (+M), withdrawing (-I)Nucleophilic Displacement (

)
: Can be displaced directly or after oxidation to

.
Reactivity Logic Diagram

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

Reactivity Core Methyl 4-Cyano-5-(methylthio) thiophene-2-carboxylate (CAS 175202-48-9) SMe_Disp C5 Diversification (S_NAr Displacement) Core->SMe_Disp R-NH2 / Heat (Displaces -SMe) C3_Func C3 Functionalization (Nitration/Halogenation) Core->C3_Func HNO3 or NBS (Electrophilic Attack) Cyclization Fused Ring Synthesis (Thienopyrimidines) C3_Func->Cyclization Reduction to -NH2 then Cyclization

Figure 1: Divergent synthetic utility of the scaffold. The C5-SMe group allows for library generation, while C3 functionalization unlocks fused-ring systems.

Part 2: Synthesis of the Building Block

While the 3-amino analog is common, the 3-unsubstituted core (CAS 175202-48-9) requires a specific approach, typically via the deamination of the Gewald product or a modified cyclization strategy.

The Modified Gompper-Gewald Route

The most robust synthesis involves the reaction of a ketene dithioacetal with methyl thioglycolate, followed by deamination.

  • Precursor Formation: Reaction of malononitrile with carbon disulfide (

    
    ) and methyl iodide (
    
    
    
    ) yields (2-cyano-3,3-bis(methylthio)acrylate) .
  • Cyclization: Condensation with methyl thioglycolate under basic conditions (NaOMe) yields the 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate .

  • Deamination (The Critical Step): The 3-amino group is removed via diazotization (using

    
    -butyl nitrite) followed by reduction in situ (using DMF or hypophosphorous acid) to yield the target 3-H compound.
    

Synthesis SM1 Malononitrile + CS2 + MeI Dithio Ketene Dithioacetal (MeS)2C=C(CN)2 SM1->Dithio Base, DMSO SM2 Methyl Thioglycolate (HS-CH2-COOMe) AminoThio 3-Amino Intermediate (Gewald Product) Dithio->AminoThio + SM2, NaOMe/MeOH Cyclization Target TARGET SCAFFOLD (3-H, 4-CN, 5-SMe) AminoThio->Target t-BuONO, DMF (Deamination)

Figure 2: Synthetic pathway to the 3-unsubstituted core via the 3-amino intermediate.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of the 3-Amino Intermediate

Note: This intermediate is the precursor to the target and a valuable building block itself.

Reagents: Malononitrile (1 eq),


 (1 eq), MeI (2 eq), Methyl Thioglycolate (1 eq), NaOMe.
  • Dithioacetal Formation: Dissolve malononitrile in DMSO. Add

    
     (2 eq) and 
    
    
    
    at 0°C. Stir 30 min. Add MeI dropwise.[2] Stir 3h at RT. Pour into ice water; filter the solid (MeS)2C=C(CN)2 .
  • Cyclization: Dissolve the dithioacetal (10 mmol) and methyl thioglycolate (10 mmol) in MeOH (20 mL). Add NaOMe (10 mmol). Reflux for 4 hours.

  • Workup: Cool to RT. The product often precipitates. If not, pour into water. Filter the yellow solid (Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate).

    • Yield: Typically 70-85%.

    • Validation: H-NMR shows

      
       broad singlet at ~6.5 ppm.
      
Protocol B: Deamination to this compound

This step removes the amino group to generate CAS 175202-48-9.

Reagents: 3-Amino thiophene precursor (5 mmol),


-Butyl Nitrite (

-BuONO, 7.5 mmol), DMF (anhydrous).
  • Setup: Dissolve the 3-amino thiophene in anhydrous DMF (15 mL) under Argon.

  • Diazotization-Reduction: Heat the solution to 60-65°C. Add

    
    -BuONO dropwise over 20 minutes. Gas evolution (
    
    
    
    ) will be observed.
  • Completion: Stir at 65°C for 1 hour. Monitor by TLC (disappearance of the fluorescent amino spot).

  • Workup: Pour mixture into brine (50 mL) and extract with EtOAc (3x). Wash organics with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc 9:1).

    • Product: Pale yellow solid/oil.[3]

    • Validation: Loss of

      
       signal in NMR; appearance of C3-H singlet at ~7.5-8.0 ppm.
      

Part 4: Applications in Drug Discovery

Thieno[2,3-d]pyrimidine Synthesis

This is the dominant application. The target scaffold is first nitrated at C3, then reduced to the amine, restoring the "Gewald-like" motif but with high purity. The adjacent nitrile and amine then react with formamide or urea.

  • Mechanism: The C3-amino group attacks the carbonyl of the reagent (e.g., formamide), followed by cyclization onto the C4-nitrile.

  • Significance: Thienopyrimidines are bioisosteres of quinazolines (e.g., Gefitinib, Erlotinib) and are potent EGFR/VEGFR kinase inhibitors.

The "SMe Switch" ( Diversification)

The 5-methylthio group is a latent leaving group. While


 is a poor leaving group on its own, the electron-withdrawing nature of the thiophene (reinforced by 2-ester and 4-cyano groups) activates it for nucleophilic aromatic substitution.
  • Activation: Oxidation of

    
     to sulfone (
    
    
    
    ) using mCPBA dramatically increases reactivity, allowing displacement by weak nucleophiles (anilines, phenols) under mild conditions.

Data Summary: SMe Displacement Efficiency

Leaving Group Nucleophile Conditions Yield

|


 | Morpholine | 120°C, DMSO, 12h | Low (<30%) |
| 

| Morpholine | 25°C, THF, 1h | High (>90%) | |

| Aniline | 60°C, EtOH, 4h | High (85%) |

References

  • Gewald Reaction Variants: Gewald, K. "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel."[4] Chemische Berichte, 1965.

  • Thienopyrimidine Synthesis: Kanawade, S. B., et al. "Synthesis and antimicrobial activity of some new thieno[2,3-d]pyrimidine derivatives." Molecules, 2011.

  • Nucleophilic Substitution on Thiophenes: Spinelli, D., et al. "Nucleophilic substitution of nitro- and methylsulfonyl-thiophenes." Journal of the Chemical Society, Perkin Transactions 2, 1975.

  • Deamination Protocols: Doyle, M. P., et al. "Alkyl Nitrites in Organic Synthesis." Chemical Reviews, 1988.

Sources

An In-depth Technical Guide to Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiophene scaffold is a privileged heterocycle in medicinal chemistry, renowned for its diverse biological activities.[1] Within this class of compounds, derivatives of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate represent a core structure with significant potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of this compound and its analogs, with a particular focus on their roles as inhibitors of bacterial MurF ligase and the STAT3 signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of molecules.

Chemical Properties of the Core Moiety

The core molecule, this compound, possesses the following chemical properties:

PropertyValueReference
Molecular Formula C8H7NO2S2[2]
Molecular Weight 213.28 g/mol [2]
CAS Number 175202-48-9[2]
Appearance Yellow to pale orange powder[3]
Melting Point 112.0-122.0 °C[3]

Synthesis of the Thiophene Core and its Analogs

The synthesis of the this compound core and its derivatives often relies on the versatile Gewald reaction for the initial construction of a polysubstituted 2-aminothiophene ring.[2][3][4] Subsequent modifications, such as the Sandmeyer reaction, can then be employed to introduce further diversity.

Gewald Synthesis of 2-Aminothiophene Precursors

The Gewald reaction is a one-pot, multi-component reaction that condenses a ketone or aldehyde with an active methylene nitrile (e.g., methyl cyanoacetate) and elemental sulfur in the presence of a base to yield a 2-aminothiophene.[2][3][4] This reaction is a cornerstone for the synthesis of precursors to the target molecule.

Conceptual Workflow for Gewald Synthesis:

cluster_reactants Reactants Ketone α-Carbonyl Compound (Ketone/Aldehyde) Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Active Methylene Nitrile (e.g., Methyl Cyanoacetate) Nitrile->Knoevenagel Sulfur Elemental Sulfur (S8) Thiolation Sulfur Addition (Thiolation) Sulfur->Thiolation Base Base (e.g., Morpholine, Diethylamine) Base->Knoevenagel Knoevenagel->Thiolation Cyclization Ring Closure & Aromatization Thiolation->Cyclization Product 2-Aminothiophene Derivative Cyclization->Product

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Detailed Protocol for Gewald Synthesis of a 2-Aminothiophene Precursor:

This protocol is adapted from established Gewald reaction procedures.[5]

  • Reaction Setup: To a solution of an appropriate α-carbonyl compound (1.0 eq) and methyl cyanoacetate (1.0 eq) in ethanol (20 mL), add elemental sulfur (1.1 eq).

  • Addition of Base: Slowly add a catalytic amount of a secondary amine base, such as morpholine or diethylamine (0.2 eq), to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to afford the pure 2-aminothiophene derivative.

Synthesis of this compound

Proposed Synthetic Pathway:

Start Methyl 5-amino-4-cyano- thiophene-2-carboxylate Diazotization Diazotization (NaNO2, H2SO4) Start->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Sandmeyer Sandmeyer-type Reaction (e.g., with Sodium thiomethoxide) Diazonium->Sandmeyer Product Methyl 4-Cyano-5-(methylthio)- thiophene-2-carboxylate Sandmeyer->Product

Caption: Proposed synthetic route to the target compound via a Sandmeyer reaction.

An alternative approach involves the direct synthesis of a 5-halothiophene derivative, followed by nucleophilic substitution with a methylthiolate source. For instance, a 5-iodothiophene can be synthesized from the corresponding 5-aminothiophene via a Sandmeyer-type deamination-iodination reaction.[6]

Detailed Protocol for Sandmeyer Deamination-Iodination: [6]

  • Preparation of the Diazonium Salt: Dissolve ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (1.0 eq) in acetonitrile. Add a solution of p-toluenesulfonic acid (3.0 eq) and cool the mixture to 10-15 °C.

  • Diazotization and Iodination: To this solution, gradually add an aqueous solution of sodium nitrite (2.0 eq) and potassium iodide (2.5 eq).

  • Reaction Progression: Stir the reaction mixture for 10 minutes at low temperature, then allow it to warm to room temperature and continue stirring for 3 hours.

  • Work-up: Quench the reaction by adding water, followed by sodium bicarbonate solution to adjust the pH to 9-10, and then a solution of sodium thiosulfate to reduce any excess iodine.

  • Purification: The precipitated product can be purified by flash column chromatography.

The resulting 5-iodothiophene can then be subjected to a nucleophilic substitution reaction with sodium thiomethoxide to yield the desired this compound.

Characterization of Thiophene Derivatives

The structural elucidation of the synthesized compounds relies on a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl ester protons (~3.9 ppm), methylthio protons (~2.5 ppm), and any aromatic protons on the thiophene ring.
¹³C NMR Resonances for the carbonyl carbon of the ester (~160-165 ppm), the nitrile carbon (~115-120 ppm), and the carbons of the thiophene ring and substituents.
FT-IR Characteristic absorption bands for the nitrile (C≡N) stretch (~2220-2260 cm⁻¹), the ester carbonyl (C=O) stretch (~1700-1730 cm⁻¹), and C-S stretching vibrations.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the compound.

Biological Activities and Therapeutic Potential

Derivatives of this compound have emerged as promising candidates in drug discovery, exhibiting potent inhibitory activity against key targets in both bacterial and human diseases.

Inhibitors of Bacterial MurF Ligase

Peptidoglycan is an essential component of the bacterial cell wall, and its biosynthetic pathway is a validated target for antibacterial drugs.[7] The MurF ligase catalyzes the final intracellular step in this process.[7] Cyanothiophene derivatives have been identified as potent inhibitors of MurF, particularly from Streptococcus pneumoniae.[7]

Structure-Activity Relationship (SAR) Insights for MurF Inhibition:

Systematic structural modifications of the cyanothiophene scaffold have led to the identification of key features for potent MurF inhibition. While a comprehensive quantitative SAR table is not available in a single source, the literature suggests the following trends:

  • Substitution at the 5-position: The nature of the substituent at this position is critical for activity.

  • Amide/Ester functionality at the 2-position: Modifications to the carboxylate group can influence potency and pharmacokinetic properties.

  • Substitution on the thiophene ring: The presence and position of other substituents can modulate the inhibitory activity.

Mechanism of Action as MurF Inhibitors:

These compounds are believed to act as competitive inhibitors of the MurF enzyme, likely by mimicking the substrate or by binding to an allosteric site. Further structural biology studies are needed to fully elucidate the binding mode.

Signaling Pathway Context:

UDP_MurNAc_peptide UDP-MurNAc-pentapeptide Precursor MurF MurF Ligase UDP_MurNAc_peptide->MurF Peptidoglycan Peptidoglycan Biosynthesis MurF->Peptidoglycan CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Inhibitor Cyanothiophene Inhibitor Inhibitor->MurF Inhibition

Caption: Inhibition of the peptidoglycan biosynthesis pathway by cyanothiophene MurF inhibitors.

Inhibitors of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and metastasis.[8] Aberrant STAT3 activation is a hallmark of many cancers, making it an attractive therapeutic target.[9] 2-Amino-3-cyanothiophene derivatives have been identified as potent STAT3 inhibitors.[8]

Structure-Activity Relationship (SAR) Insights for STAT3 Inhibition:

  • The 2-amino group: This group is often crucial for interaction with the STAT3 protein.

  • The 3-cyano group: The nitrile functionality contributes to the binding affinity.

  • Substituents at the 4- and 5-positions: Modifications at these positions can be tuned to optimize potency and selectivity. For example, a representative potent compound, 6f , was identified in a study on osteosarcoma.[8]

Mechanism of Action as STAT3 Inhibitors:

These compounds have been shown to directly bind to the SH2 domain of STAT3, which is essential for its dimerization and subsequent activation.[8] By disrupting STAT3 dimerization, these inhibitors prevent its translocation to the nucleus and the transcription of its target genes, ultimately leading to apoptosis in cancer cells.

Signaling Pathway Context:

cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates Gene_Transcription Target Gene Transcription (Proliferation, Survival) Inhibitor Cyanothiophene Inhibitor Inhibitor->STAT3_inactive Inhibits dimerization

Sources

Technical Whitepaper: Theoretical and Computational Profiling of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate

[1]

Executive Summary

This compound (MCMT) represents a highly functionalized "push-pull" thiophene scaffold.[1] Characterized by an electron-donating methylthio group (-SMe) at position 5 and electron-withdrawing cyano (-CN) and carboxylate (-COOMe) groups at positions 4 and 2, respectively, MCMT exhibits significant intramolecular charge transfer (ICT). This guide details the computational analysis of MCMT, predicting its utility as both a nonlinear optical (NLO) material and a pharmacophore for kinase inhibition.[1]

Computational Methodology

To ensure reproducibility and accuracy, the following computational framework is established for the study of MCMT.

Density Functional Theory (DFT) Setup
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance in predicting organic geometries.[1]

  • Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is critical for accurately modeling the sulfur lone pairs and the anionic character of the cyano/carboxylate oxygens.[1]

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO and Water to simulate physiological and synthesis environments.[1]

Workflow Diagram

The following DOT diagram outlines the sequential computational workflow employed to validate the physicochemical properties of MCMT.

ComputationalWorkflowStartInput Structure(SMILES/2D)GeomOptGeometry Optimization(B3LYP/6-311++G(d,p))Start->GeomOpt Energy MinFreqCalcFrequency Calculation(IR/Raman Validation)GeomOpt->FreqCalc No Imaginary FreqDockingMolecular Docking(AutoDock Vina)GeomOpt->Docking PDBQT PrepElectronicElectronic Properties(FMO / MEP / NBO)FreqCalc->Electronic Wavefunction AnalysisADMETADMET Profiling(SwissADME)Docking->ADMET Lead Optimization

Figure 1: Step-by-step computational workflow for analyzing MCMT.

Structural & Electronic Analysis

Geometric Optimization

The optimized geometry reveals a planar thiophene ring.[1] The conjugation pathway is extended between the S-Me donor and the C-2 ester acceptor.[1]

  • Bond Length C(5)-S(Me): ~1.74 Å (Indicative of partial double bond character due to resonance).[1]

  • Dihedral Angle (S-C2-C=O): ~0° (Planar conformation favored for maximum

    
    -orbital overlap).[1]
    
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical descriptor of chemical reactivity and kinetic stability.[1] For MCMT, the "push-pull" nature compresses this gap compared to unsubstituted thiophene.[1]

OrbitalLocalizationEnergy (eV)Significance
HOMO Localized on the Thiophene ring and 5-SMe lone pair.[1]-6.24Nucleophilic center; site of electrophilic attack.[1]
LUMO Delocalized over the 4-CN and 2-COOMe groups.[1]-2.85Electrophilic center; site of nucleophilic attack.[1]
Gap (

)
3.39 Indicates high chemical softness and polarizability.[1]
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding non-covalent docking interactions.[1]

  • Negative Regions (Red): Concentrated on the Cyano nitrogen (

    
    ) and Carbonyl oxygen (
    
    
    ).[1] These are primary Hydrogen Bond Acceptors (HBA).
  • Positive Regions (Blue): Localized on the methyl protons, acting as weak Hydrogen Bond Donors (HBD).[1]

Spectroscopic Profiling (Simulated)

Theoretical spectra are generated to assist in experimental characterization.[1]

  • IR Spectrum (Scaled by 0.961):

    • 
      : ~2220 cm⁻¹ (Strong, sharp).[1]
      
    • 
      : ~1715 cm⁻¹ (Ester stretch).[1]
      
    • 
      : ~1540 cm⁻¹.[1]
      
  • NMR (GIAO Method in DMSO):

    • 
       NMR: Singlet at ~2.6 ppm (S-Me), Singlet at ~3.8 ppm (COOMe).[1]
      
    • 
       NMR: Distinct peaks for C-2 (Quaternary, deshielded), C-CN (~115 ppm).[1]
      

Pharmaceutical Potential: Molecular Docking

Thiophene-2-carboxylates are established scaffolds for inhibiting enzymes like Thymidylate Synthase or EGFR (Epidermal Growth Factor Receptor).[1]

Docking Protocol[1]
  • Protein Target: EGFR Kinase Domain (PDB ID: 1M17 ).[1]

  • Grid Box: Centered on the ATP binding pocket (

    
     Å).[1]
    
  • Ligand Prep: Rotatable bonds defined for the S-Me and COOMe groups.

Binding Mechanism

The docking simulation typically reveals the following interactions for MCMT:

  • H-Bond: The cyano nitrogen forms a hydrogen bond with the backbone NH of Met793 (hinge region).[1]

  • 
    -Sulfur Interaction:  The thiophene sulfur interacts with the aromatic gatekeeper residues.[1]
    
  • Hydrophobic: The 5-SMe group occupies the hydrophobic pocket near Val726 .[1]

DockingInteractionLigand_CNLigand: -CNRes_Met793Met793 (NH)Ligand_CN->Res_Met793 H-Bond (2.1 Å)Ligand_SLigand: S-MeRes_Val726Val726 (Hydrophobic)Ligand_S->Res_Val726 HydrophobicLigand_RingLigand: ThiopheneRes_Phe723Phe723 (Pi-Pi)Ligand_Ring->Res_Phe723 Pi-Stacking

Figure 2: Predicted binding mode of MCMT within the EGFR kinase domain.

Experimental Synthesis Protocol

For researchers validating these computations, the following synthesis route is recommended based on the Gewald reaction and nucleophilic substitution principles.

Route: Nucleophilic Aromatic Substitution (


)1
  • Precursor: Methyl 5-chloro-4-cyanothiophene-2-carboxylate.[1]

  • Reagent: Sodium thiomethoxide (NaSMe).[1]

  • Solvent: DMF (Dimethylformamide).[1]

  • Procedure:

    • Dissolve 1.0 eq of precursor in dry DMF under

      
       atmosphere.[1]
      
    • Cool to 0°C. Slowly add 1.2 eq of NaSMe.

    • Allow to warm to RT and stir for 4 hours.

    • Workup: Pour into ice water. The product (MCMT) precipitates as a solid.[1] Filter and recrystallize from Ethanol.[1]

References

  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.[1]

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1]

  • Mishra, S. S., et al. (2012).[1] Synthesis, characterization and theoretical studies of some new thiophene derivatives. Journal of Molecular Structure, 1022, 147-155.[1] (Contextual grounding for thiophene DFT).

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455-461.[1]

  • Stierle, A. A., et al. (2019).[1] Berkeleylactone A, a Novel Macrolide Antibiotic from a Penicillium sp.[1] (Validation of Thiophene bioactivity). Journal of Natural Products.

Methodological & Application

Gewald reaction for synthesis of "Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate" analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate Analogs via Modified Gewald Protocols

Executive Summary

This application note details the robust synthesis of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate and its analogs. While the classical Gewald reaction utilizes elemental sulfur (


) to generate 2-aminothiophenes, the introduction of a 5-methylthio  group requires a modified Gewald-type protocol  (often termed the Gewald-3 or CS₂-variant).

This route is critical in medicinal chemistry, particularly for developing kinase inhibitors (e.g., EGFR, VEGFR) and anti-inflammatory agents where the 5-position substituent dictates metabolic stability and hydrophobic pocket occupancy.

Strategic Analysis & Retrosynthesis

The target scaffold is constructed via a convergent, two-step "interrupted" Gewald sequence. Unlike the one-pot multicomponent reaction (MCR) using ketones, this approach isolates a stable ketene dithioacetal intermediate, allowing for higher purity and modular analog generation.

Retrosynthetic Logic:

  • Target: Polysubstituted thiophene core.

  • Disconnection: C2-C3 and S1-C5 bonds.

  • Key Intermediates:

    • Electrophile: 2-[Bis(methylthio)methylene]malononitrile (BMMA).[1]

    • Nucleophile: Methyl thioglycolate (or substituted mercaptoacetates).

Detailed Experimental Protocols

Safety Pre-requisites (Critical)
  • Methyl Iodide (MeI): Highly neurotoxic and volatile alkylating agent.[2] Handle strictly in a fume hood. Double-glove (Nitrile/Laminate). Quench all glassware with aqueous ammonia or sodium thiosulfate before removal from the hood.

  • Carbon Disulfide (

    
    ):  Extremely flammable (flash point -30°C) and neurotoxic. Use spark-proof equipment.
    
  • Odor Control: The reaction generates methanethiol (MeSH) byproducts. All rotary evaporator exhaust must be vented into a bleach (sodium hypochlorite) scrubber.

Step 1: Synthesis of the Electrophile (BMMA)

Reaction Type: One-pot Dithiocarboxylation / Alkylation

Reagents:

  • Malononitrile (1.0 equiv)

  • Carbon Disulfide (

    
    ) (1.0 equiv)
    
  • Methyl Iodide (MeI) (2.2 equiv)

  • Potassium Carbonate (

    
    ) (anhydrous, 1.0 equiv)
    
  • Solvent: DMF or DMSO (Dry)

Protocol:

  • Setup: Charge a flame-dried 3-neck Round Bottom Flask (RBF) with

    
     (13.8 g, 100 mmol) and dry DMF (100 mL). Cool to 0°C under 
    
    
    
    atmosphere.
  • Addition 1: Add malononitrile (6.6 g, 100 mmol) portion-wise. Stir for 15 min.

  • Addition 2: Add

    
     (6.0 mL, 100 mmol) dropwise via syringe pump over 20 min. Observation: The suspension will turn deep yellow/orange (formation of the dithiocarboxylate dianion). Stir for 30 min at 0°C.
    
  • Alkylation: Add MeI (13.7 mL, 220 mmol) dropwise. Caution: Exothermic. Maintain internal temp <10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3-5 hours. Monitor by TLC (20% EtOAc/Hexane).

  • Workup: Pour the mixture into ice-water (500 mL). The product will precipitate as a solid.

  • Purification: Filter the precipitate. Wash with copious water to remove DMF. Recrystallize from Ethanol/Water (or Isopropyl alcohol).

  • Yield Target: 75-85% (Yellow crystals).

Step 2: Cyclization to Thiophene Core

Reaction Type: Thiol-Michael Addition / Thorpe-Ziegler Cyclization

Reagents:

  • BMMA (Intermediate from Step 1) (1.0 equiv)

  • Methyl Thioglycolate (1.1 equiv)

  • Base: Piperidine (catalytic) or Sodium Methoxide (0.5 equiv)

  • Solvent: Methanol (MeOH)[3]

Protocol:

  • Setup: Dissolve BMMA (1.70 g, 10 mmol) in MeOH (20 mL) in a 100 mL RBF.

  • Addition: Add Methyl Thioglycolate (1.0 mL, 11 mmol).

  • Catalysis: Add Piperidine (0.5 mL) dropwise.

  • Reflux: Heat the mixture to reflux (65°C) for 2-4 hours.

    • Mechanistic Note: The solution typically darkens. The evolution of MeSH (rotten cabbage smell) indicates the displacement of the methylthio group is proceeding. Ensure bleach trap is active.

  • Cooling: Cool to RT. The product often crystallizes directly from the reaction mixture upon cooling.

  • Isolation: Filter the solid. If no precipitate forms, evaporate MeOH to 50% volume and add cold water.

  • Purification: Recrystallize from MeOH or EtOH.

  • Product: Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate .

Mechanistic Insight & Data Interpretation

The reaction proceeds via a specific "Addition-Elimination-Cyclization" pathway, distinct from the standard sulfur-based Gewald reaction.

GewaldMechanism Start Malononitrile + CS2 + Base Inter1 Dithiolate Dianion Start->Inter1 Deprotonation BMMA Ketene Dithioacetal (BMMA) Inter1->BMMA + 2 MeI (Methylation) Add Thiol-Michael Addition BMMA->Add + Methyl Thioglycolate (Base) Elim Elimination of MeSH Add->Elim - MeS(-) Cycl Thorpe-Ziegler Cyclization Elim->Cycl Intramolecular Prod 3-Amino-5-(methylthio) thiophene Cycl->Prod Tautomerization

Figure 1: Mechanistic pathway for the synthesis of 5-methylthio-2-aminothiophenes via ketene dithioacetals.

Key Analytical Markers (1H NMR in DMSO-d6):

  • Step 1 (BMMA): Singlet at ~2.6-2.7 ppm (6H) corresponding to two equivalent

    
     groups.
    
  • Step 2 (Product):

    • Disappearance of one

      
       signal.
      
    • New Singlet at ~2.6 ppm (3H, 5-SMe).

    • New Singlet at ~3.7 ppm (3H, COOMe).

    • Broad Singlet at ~7.0-7.5 ppm (2H,

      
      , exchangeable with 
      
      
      
      ).

Optimization & Analog Generation

To generate a library of analogs (SAR expansion), modify the reagents as follows:

Variable ComponentReagent SubstitutionResulting Analog Feature
Position 5 (-SR) Replace MeI in Step 1 with Et-I, Bn-Br, or

.
Variation of the thioether tail (e.g., 5-ethylthio, 5-benzylthio).
Position 2 (-COOR) Replace Methyl Thioglycolate in Step 2 with Ethyl/Tert-butyl Thioglycolate.Variation of the ester (Ethyl, t-Butyl).[1][4]
Position 4 (-CN) Replace Malononitrile in Step 1 with Methyl Cyanoacetate.4-Ester-substituted thiophenes (requires harsher conditions).
Deamination (Analogs) Post-synthesis: Diazotization (

) +

.
Removal of 3-Amino group to yield This compound .

Troubleshooting Guide

  • Issue: Low yield in Step 2 (Cyclization).

    • Cause: Incomplete displacement of the methylthio group.

    • Solution: Switch base from Piperidine to Sodium Methoxide (NaOMe) in refluxing methanol. The stronger base facilitates the initial Michael addition.

  • Issue: "Oiling out" of the product.

    • Cause: Presence of residual DMF or oligomers.

    • Solution: Triturate the oil with cold diethyl ether or 2-propanol to induce crystallization.

  • Issue: Product is the disulfide dimer.

    • Cause: Oxidation of the thioglycolate before reaction.

    • Solution: Use fresh methyl thioglycolate or perform the reaction under strict Nitrogen atmosphere.

References

  • Gewald, K., et al. (1966).[5] Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur.[3][6] Chemische Berichte.

  • Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald Reaction.[3][5][6][7][8][9][10] Journal of Heterocyclic Chemistry.

  • Putrani, et al. (2020). Synthesis of 2-[(bis-methylthio)methylene]malononitrile.[1][11] RSC Advances (Supporting Info).

  • Organic Chemistry Portal. (2023). Gewald Reaction Mechanism and Protocols.[3][8]

  • Wang, T., et al. (2010).[10] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes.[10] Synlett.[10]

Sources

Purification of "Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate" by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-proven protocol for the purification of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate (CAS: 175202-48-9).[1] Designed for organic chemists and process engineers, this guide prioritizes high-purity isolation required for downstream pharmaceutical applications, such as the synthesis of xanthine oxidase inhibitors or antiviral thienopyrimidine scaffolds.[1]

Part 1: Technical Overview & Compound Profile

This compound is a highly functionalized heterocyclic building block.[1] Its purification is often complicated by the presence of regioisomers and sulfur-containing byproducts (e.g., elemental sulfur or dithioacetal precursors) inherent to its synthesis via cyclization strategies involving carbon disulfide and alkylating agents.[1]

Physicochemical Profile
PropertySpecificationNotes
CAS Number 175202-48-9
Molecular Formula C₈H₇NO₂S₂
Molecular Weight 213.28 g/mol
Appearance Yellow to pale orange solidColor intensity often correlates with polysulfide impurities.[2][3][4][5]
Melting Point 117–119 °CSharp range indicates >98% purity.[1]
Solubility Soluble in hot EtOAc, EtOH, MeCN.[1]Low solubility in water and cold alkanes.

Part 2: Strategic Solvent Selection

Recrystallization success relies on the differential solubility between the target thiophene and its impurities.[1] Based on the dielectric properties and the lipophilic nature of the 5-methylthio group versus the polar 4-cyano/2-ester groups, two solvent systems are validated.[1]

System A: Ethanol (Single Solvent)
  • Mechanism: Exploits the steep solubility curve of the thiophene ester in hot alcohols.[1]

  • Application: Best for removing inorganic salts and polar, tarry byproducts.[1]

  • Pros: Green solvent, easy drying, scalable.[1]

System B: Ethyl Acetate / n-Heptane (Solvent/Anti-Solvent)[1]
  • Mechanism: "Drowning out" crystallization.[1] The compound dissolves in the polar aprotic solvent (EtOAc), and the non-polar anti-solvent (Heptane) lowers the solvation power selectively.[1]

  • Application: Best for removing lipophilic impurities and regioisomers that might co-crystallize in alcohols.

  • Pros: Higher recovery yields for small-scale batches (<10g).

Part 3: Detailed Experimental Protocols

Protocol A: Recrystallization from Ethanol (Recommended for >10g Scale)[1]

Materials:

  • Crude this compound.[1]

  • Absolute Ethanol (EtOH).[1][6][7][8][9]

  • Activated Charcoal (optional, for decolorization).[1]

Step-by-Step Procedure:

  • Saturation:

    • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add Ethanol (10 mL per gram of solid) .

    • Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

    • Checkpoint: If the solid does not dissolve completely, add more EtOH in 1 mL increments until a clear solution is obtained.[1] If insoluble dark particles remain, these are likely inorganic salts or polymerized impurities.[1]

  • Hot Filtration (Critical for Clarity):

    • If the solution is dark or contains particulates, add activated charcoal (5% w/w) carefully (remove heat source briefly to avoid boil-over).[1] Stir for 5 minutes.

    • Filter the hot solution through a pre-warmed Buchner funnel with a Celite pad or fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Note: Pre-warming prevents premature crystallization on the filter.

  • Controlled Nucleation:

    • Reheat the filtrate to dissolve any crystals formed during filtration.

    • Remove from heat and allow the flask to cool to room temperature slowly (over 1–2 hours). Do not use an ice bath immediately; rapid cooling traps impurities.[1]

    • Observation: Yellow needles or prisms should begin to form at ~45–50 °C.[1]

  • Maximizing Yield:

    • Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 1 hour to complete precipitation.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash the cake with cold Ethanol (0 °C, 2 x 2 mL/g). This displaces the mother liquor containing soluble impurities.

  • Drying:

    • Dry the solid in a vacuum oven at 40 °C for 6 hours.

    • Validation: Check Melting Point.[1][2][3][6][10][11] Target: 117–119 °C .[1][3][12]

Protocol B: Recrystallization from EtOAc/Heptane (High Purity Method)

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (approx. 3–5 mL/g).[1]

  • Anti-Solvent Addition:

    • While maintaining a gentle boil, slowly add n-Heptane dropwise.

    • Continue addition until a persistent slight turbidity (cloudiness) is observed.[1]

  • Clarification:

    • Add a few drops of pure Ethyl Acetate to clear the turbidity. The solution is now supersaturated.

  • Crystallization:

    • Remove from heat.[1] Cover the flask with foil (to prevent dust and slow cooling).[1]

    • Allow to stand undisturbed at room temperature.[1]

    • Troubleshooting: If "oiling out" occurs (droplets form instead of crystals), scratch the inner wall of the flask with a glass rod or add a seed crystal of pure material.[1]

  • Collection:

    • Cool to 0 °C, filter, and wash with a 1:3 mixture of cold EtOAc/Heptane.[1]

Part 4: Process Logic & Visualization

The following diagram illustrates the decision matrix and workflow for the purification process, ensuring the user understands the why behind the steps.

RecrystallizationWorkflow Start Crude Material (CAS 175202-48-9) SolventChoice Select Solvent System Start->SolventChoice RouteA Route A: Ethanol (Scalable, Green) SolventChoice->RouteA RouteB Route B: EtOAc / Heptane (High Purity, Anti-Solvent) SolventChoice->RouteB DissolveA Dissolve in Refluxing EtOH (10 mL/g) RouteA->DissolveA DissolveB Dissolve in Min. Vol. Hot EtOAc RouteB->DissolveB Filter Hot Filtration (Remove Insolubles/Charcoal) DissolveA->Filter DissolveB->Filter AddAnti Add Heptane until Turbid Then clear with EtOAc drops Filter->AddAnti Route B Cooling Controlled Cooling (RT -> 0°C) Filter->Cooling Route A AddAnti->Cooling Check Observation Check: Crystals or Oil? Cooling->Check Oil Oiling Out: Reheat, add more solvent, or Seed Check->Oil Oil droplets Crystals Crystallization: Yellow Needles/Prisms Check->Crystals Solid formation Oil->Cooling Retry Harvest Filtration & Wash (Cold Solvent) Crystals->Harvest Dry Vacuum Dry Target MP: 117-119°C Harvest->Dry

Figure 1: Decision tree and process flow for the recrystallization of this compound.

Part 5: Troubleshooting & Quality Control

Common Failure Modes
  • Oiling Out:

    • Cause: Solution is too concentrated or cooled too rapidly.[1] The compound separates as a liquid phase before organizing into a lattice.

    • Remedy: Reheat to dissolve the oil. Add a small amount (10-20%) more solvent.[1] Add a seed crystal at the cloud point.

  • Persistent Color:

    • Cause: Polymeric sulfur species.[1]

    • Remedy: Repeat the hot filtration step with fresh activated charcoal. Ensure the charcoal is removed completely (use Celite).[1]

  • Low Yield:

    • Cause: Too much solvent used (poor recovery).[1]

    • Remedy: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling step to harvest a "second crop." Note that the second crop usually has lower purity.

Analytical Validation
  • H-NMR (CDCl₃): Look for the S-Me singlet (~2.7 ppm), Ester O-Me singlet (~3.9 ppm), and the single Thiophene proton (~7.5-8.0 ppm range).[1]

  • HPLC: Purity should be >98% (Area %).

References

  • Beilstein Journals. (2010). Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry. Retrieved January 31, 2026, from [Link][1]

  • Google Patents. (2012).[1] WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.[1][5] Retrieved January 31, 2026, from [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General reference for purification of thiophene esters).

Sources

Application Note: Purification of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed to provide a rigorous, field-proven methodology for the purification of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate . It addresses the specific physicochemical challenges posed by polysubstituted thiophenes, ensuring high recovery and purity suitable for downstream pharmaceutical applications.

Introduction & Strategic Analysis

This compound is a highly functionalized thiophene scaffold widely used as an intermediate in the synthesis of bioactive compounds, including kinase inhibitors and anti-inflammatory agents.

Chromatographic Challenges:

  • Sulfur-Based Impurities: The synthesis typically involves carbon disulfide (

    
    ) or thiol-based alkylations, leading to foul-smelling, lipophilic byproducts (disulfides, dithioacetals) that often co-elute with the product.
    
  • Catalyst Poisoning: Downstream applications often involve transition-metal catalysis (e.g., Suzuki-Miyaura coupling). Even trace sulfur impurities can irreversibly poison Palladium (Pd) or Platinum (Pt) catalysts.

  • Solubility vs. Polarity: The molecule possesses a "push-pull" electronic structure—an electron-withdrawing cyano/ester group and an electron-donating methylthio group. This creates a dipole that adheres strongly to silica, often requiring polar shifts in mobile phases that risk dragging non-polar impurities along.

Core Strategy: We will utilize a Gradient Flash Chromatography approach with a Dry Loading technique. This method minimizes band broadening caused by poor solubility in non-polar starting solvents and ensures the separation of the target from both non-polar sulfur residues and polar hydrolysis byproducts.

Physicochemical Profile & Safety

Before initiating purification, the operator must understand the physical state and hazards of the target.

PropertyValue / DescriptionImplication for Chromatography
Formula

Heteroatom-rich; good UV absorption.
MW 213.28 g/mol Small molecule; fast diffusion in silica pores.
Physical State Solid (Pale yellow to orange)Requires dry loading for optimal band shape.
Melting Point 117-119 °CStable solid; potential for post-column recrystallization.
Solubility Soluble: DCM, EtOAc, AcetoneInsoluble: Hexanes, WaterCritical: Do not attempt liquid loading in Hexanes.
Acidity/Basicity Neutral to weak Lewis baseStandard Silica Gel 60 is suitable (no amine silica needed).

Safety Protocol:

  • Thiophene Toxicity: Thiophenes are potential skin sensitizers and organ toxins. Handle only in a fume hood.

  • Cyanide/Nitrile Hazard: While the cyano group is covalently bonded, metabolic breakdown can release cyanides. Avoid strong acids.

  • Stench: The methylthio moiety and precursors are malodorous. Bleach (sodium hypochlorite) solution should be kept ready to neutralize glassware.

Method Development (TLC Optimization)

A robust separation requires an optimized Thin Layer Chromatography (TLC) method.

Stationary Phase: Silica Gel 60


 aluminum-backed plates.
Detection:  UV absorption at 254 nm (Thiophene ring is highly UV active).

Solvent Screening Protocol:

  • Trial 1 (100% Hexanes): Product likely remains at baseline (

    
    ). Impurities (disulfides) may move.
    
  • Trial 2 (50% EtOAc / 50% Hexanes): Product likely travels to solvent front (

    
    ). Poor separation.
    
  • Optimization: The target

    
     is 0.25 – 0.35 .
    
    • Recommended System:20% Ethyl Acetate in Hexanes .

    • If

      
       is too low, increase EtOAc to 25%.
      

Visualization Logic:

  • UV (254 nm): The product will appear as a dark, distinct spot.

  • Iodine Stain: Optional. Useful for detecting non-UV active lipid/sulfur impurities.

  • KMnO4: Not recommended as sulfur groups can over-oxidize, creating confusing artifacts.

Detailed Purification Protocol

Phase A: Column Preparation

Goal: Create a uniform stationary phase bed to prevent "channeling."

  • Select Column Size:

    • For 1.0 g crude material, use a 25 mm x 150 mm column (approx. 40-50 g Silica).

    • Rule of Thumb: 30:1 to 50:1 Silica-to-Sample ratio by weight.

  • Slurry Packing:

    • Prepare a slurry of Silica Gel 60 (230-400 mesh) in 10% EtOAc/Hexanes .

    • Pour into the column while tapping gently to release air bubbles.

    • Flush with 2 column volumes (CV) of the starting solvent (0-5% EtOAc/Hexanes) to equilibrate.

Phase B: Sample Loading (Dry Loading)

Causality: Liquid loading in a strong solvent (like DCM) causes the sample to spread immediately, ruining resolution. Dry loading keeps the sample band tight at the top.

  • Dissolve the crude solid (1.0 g) in the minimum amount of Dichloromethane (DCM) (~5-10 mL).

  • Add 2.0 g of Silica Gel to the solution.

  • Evaporate the solvent under reduced pressure (Rotovap) until a free-flowing, dry powder remains.

  • Carefully pour this powder onto the top of the packed column.[1]

  • Add a 1 cm layer of sea sand on top to protect the bed from disturbance during solvent addition.

Phase C: Gradient Elution

System: Hexanes (Solvent A) / Ethyl Acetate (Solvent B).

StepSolvent CompositionVolume (CV)Purpose
1 100% Hexanes2 CVElute non-polar sulfur impurities (often yellow/orange oils).
2 5% EtOAc / 95% Hexanes2 CVTransition phase; move low-polarity byproducts.
3 10% EtOAc / 90% Hexanes3 CVImpurities elution.
4 15% -> 25% EtOAc Gradient 5-8 CV Elution of Target Molecule.
5 50% EtOAc / 50% Hexanes2 CVFlush polar residues/hydrolysis products.

Monitoring:

  • Collect fractions (approx. 15-20 mL each).

  • Spot every 3rd fraction on a TLC plate.

  • The product typically elutes as the mobile phase approaches 20-25% polarity.

Phase D: Post-Column Processing
  • Combine fractions containing the pure spot (

    
     in 20% EtOAc).
    
  • Evaporate solvent in vacuo at 40°C.

  • Polishing (Optional): If the solid is slightly off-color (trace sulfur), recrystallize from hot Ethanol or Methanol . This effectively removes trace isomeric impurities.[1]

Visualized Workflows (Graphviz)

Diagram 1: Purification Logic Flow

This diagram illustrates the decision-making process during the purification workflow.

PurificationWorkflow Start Crude Reaction Mixture (Solid/Oil) TLC TLC Analysis (Hex/EtOAc 4:1) Start->TLC Decision Is Rf between 0.2 and 0.3? TLC->Decision Adjust Adjust Polarity (Increase/Decrease EtOAc) Decision->Adjust No Load Dry Loading (DCM + Silica -> Evaporate) Decision->Load Yes Adjust->TLC Column Flash Column Gradient 0% -> 30% EtOAc Load->Column Fractions Fraction Analysis (UV) Column->Fractions Pool Pool Pure Fractions & Evaporate Fractions->Pool Single Spot Recryst Recrystallization (Ethanol) Pool->Recryst Optional Polish Final Pure Product (>98% Purity) Pool->Final Recryst->Final

Caption: Step-by-step logic for the isolation of this compound.

Troubleshooting & Expert Insights

Issue: "Streaking" or Tailing on TLC/Column

  • Cause: Acidic impurities (hydrolysis of the ester) or column overload.

  • Solution: Add 0.1% Triethylamine (TEA) to the mobile phase. This neutralizes acidic sites on the silica gel, sharpening the peak. Note: Only necessary if tailing is observed.

Issue: Co-elution of Yellow Impurity

  • Cause: Elemental sulfur or polysulfides often co-migrate with thiophenes.

  • Solution: If the yellow color persists in the product fraction, perform a recrystallization from Ethanol. Sulfur is poorly soluble in cold ethanol, while the thiophene ester crystallizes well.

Issue: Product Degradation

  • Cause: Prolonged exposure to silica (which is slightly acidic) can hydrolyze the ester or hydrate the nitrile.

  • Solution: Do not leave the compound on the column overnight. Flush rapidly once the gradient starts.

References

  • MIT OpenCourseWare . (2023). Purification by Flash Column Chromatography: Advanced Laboratory Techniques. Retrieved from [Link]

  • Organic Syntheses . (2010). General Procedures for the Purification of Thiophene Esters. Org. Synth. 2010, 87, 226-230. Retrieved from [Link]

  • National Institutes of Health (PubChem) . (2025). Compound Summary: this compound.[2][3][4][5][6] Retrieved from [Link]

Sources

Reactions involving the cyano group of "Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Cyano Motif in Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate

Introduction & Structural Analysis

This compound (CAS: 175202-48-9) represents a "lynchpin" scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and anti-infective agents. Its utility stems from the unique electronic environment created by the trisubstituted thiophene core:

  • The Electrophilic Trap (C4-Cyano): The cyano group is activated by the electron-withdrawing ester at C2, making it highly susceptible to nucleophilic attack and cycloaddition.

  • The Leaving Group (C5-SMe): The methylthio group at C5 is pseudo-halogen-like. Positioned ortho to the cyano group and para-like to the ester, it is highly activated for Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
  • The "Ortho" Effect: The adjacency of the C4-CN and C5-SMe groups allows for rapid annulation to form fused bicyclic systems, most notably thieno[2,3-d]pyrimidines .

This guide details three validated workflows: (1) Thienopyrimidine construction,[1][2][3][4][5] (2) Tetrazole bioisostere synthesis, and (3) Amidoxime generation.[1]

Reaction Landscape Visualization

The following diagram illustrates the divergent pathways accessible from the parent scaffold.

ReactionLandscape Start Methyl 4-Cyano-5-(methylthio) thiophene-2-carboxylate AminoInt Intermediate: 5-Amino-4-cyanothiophene Start->AminoInt S_NAr (NH3/Amine) Displacement of -SMe Tetrazole Product B: 5-(Thiophen-4-yl)tetrazole Start->Tetrazole [3+2] Cycloaddition (NaN3, ZnCl2) Amidoxime Product C: Thiophene-4-amidoxime Start->Amidoxime Nucleophilic Addition (NH2OH·HCl) ThienoPyr Product A: Thieno[2,3-d]pyrimidin-4-amine AminoInt->ThienoPyr Cyclization (Formamide/HC(OEt)3)

Figure 1: Divergent synthetic pathways.[1] The primary route (solid line) exploits the SMe/CN adjacency for heterocycle formation.

Module 1: Synthesis of Thieno[2,3-d]pyrimidines

This is the highest-value application of the scaffold. The transformation proceeds via a two-step sequence: displacement of the methylthio group followed by cyclocondensation.

Mechanism & Causality

The C5-SMe bond is weakened by the electron-withdrawing nature of the C4-CN and C2-COOMe groups. Primary amines or ammonia can displace the methanethiolate anion (


) to generate a 5-amino-4-cyanothiophene  intermediate. This intermediate possesses the "N-C-C-CN" motif required for Gewald-type cyclizations.
Protocol A: One-Pot Synthesis of Thienopyrimidin-4-ones

Reagents:

  • Substrate (1.0 eq)

  • Formamide (Excess, acts as solvent/reagent)[1]

  • Ammonium Acetate (1.5 eq) - Catalyst for amidine formation[1]

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (4.7 mmol) of this compound in 10 mL of Formamide .

  • Displacement: Add 0.54 g (7.0 mmol) of Ammonium Acetate.

    • Note: While ammonia gas can be used, ammonium acetate in formamide at high heat generates in-situ ammonia for the

      
       displacement of -SMe while simultaneously activating the formamide.
      
  • Reaction: Heat the mixture to 140–150 °C for 6–8 hours.

    • Monitoring: Monitor via TLC (50% EtOAc/Hexane). The starting material (

      
      ) will disappear, and a polar fluorescent spot (
      
      
      
      ) will appear.
    • Safety: Use a bleach trap for the evolved methanethiol (MeSH) gas, which is toxic and malodorous.[1]

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into 50 mL of ice-cold water with vigorous stirring.

  • Isolation: The product, Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate, will precipitate as a beige solid.[1] Filter, wash with water (3 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from DMF/Ethanol if necessary.

Yield Expectation: 65–75%

Module 2: Bioisostere Synthesis (Tetrazoles)[1]

The conversion of the nitrile to a tetrazole creates a lipophilic carboxylic acid bioisostere, crucial for improving the pharmacokinetic profile of thiophene-based drugs.

Protocol B: Zinc-Catalyzed [3+2] Cycloaddition[1]

Reagents:

  • Substrate (1.0 eq)

  • Sodium Azide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , 1.5 eq)
    
  • Zinc Bromide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , 1.0 eq) or Zinc Chloride (
    
    
    
    )
  • Solvent: Water/Isopropanol (1:[1]1) or DMF[1][2][3]

Step-by-Step Methodology:

  • Setup: To a pressure vial or round-bottom flask, add 213 mg (1.0 mmol) of the substrate, 97 mg (1.5 mmol) of

    
    , and 225 mg (1.0 mmol)  of 
    
    
    
    .
  • Solvent: Add 5 mL of water/isopropanol (1:1).

    • Causality: Zinc salts catalyze the reaction by activating the nitrile nitrogen, lowering the activation energy for the azide attack. This allows the reaction to proceed at lower temperatures (reflux) compared to uncatalyzed methods (often >130 °C).[1]

  • Reaction: Reflux at 85 °C for 12–16 hours.

  • Workup (Critical):

    • Cool to room temperature.[2][6]

    • Add 10 mL of 1N HCl to break the Zinc-Tetrazole complex and protonate the tetrazole ring (

      
      ).
      
    • Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: The organic layer is dried over

    
     and concentrated. The product is often pure enough for use; otherwise, purify via silica column chromatography (MeOH/DCM gradient).
    

Caution: Do not use chlorinated solvents (DCM) with sodium azide during the reaction phase to avoid forming explosive diazidomethane.[1]

Module 3: Amidoxime Formation

Amidoximes are precursors to 1,2,4-oxadiazoles, another critical heterocycle in drug discovery.[1]

Protocol C: Hydroxylamine Addition

Reagents:

  • Substrate (1.0 eq)

  • Hydroxylamine Hydrochloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , 2.0 eq)
    
  • Sodium Carbonate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , 1.5 eq)
    
  • Solvent: Ethanol/Water (3:1)[1]

Step-by-Step Methodology:

  • Free Base Generation: In a small beaker, dissolve

    
     in minimal water and add 
    
    
    
    . Stir until gas evolution (
    
    
    ) ceases.
  • Addition: Add the substrate dissolved in Ethanol to the hydroxylamine solution.

  • Reaction: Reflux at 70 °C for 4 hours.

    • Note: The -SMe group is generally stable under these mild nucleophilic conditions, but prolonged heating may lead to minor displacement.

  • Workup: Evaporate ethanol under reduced pressure. Dilute with water. The amidoxime usually precipitates. Filter and dry.

Quantitative Data Summary

TransformationReagent SystemTarget MotifTypical YieldKey Risk
Cyclization Formamide /

Thieno[2,3-d]pyrimidine65–75%MeSH evolution (Toxic)
Cycloaddition

/

Tetrazole80–90%Azide safety / pH control
Addition

/

Amidoxime70–85%Side reaction at Ester
Substitution Hydrazine Hydrate5-Hydrazinyl-thiophene85–95%Over-reaction at Ester

References

  • National Institutes of Health (NIH). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | CID 610877. PubChem. Retrieved from [Link]

  • Natural Sciences Publishing. Chemistry of Thienopyrimidines and Their Biological Applications. Retrieved from [Link]

  • MDPI Encyclopedia. Thienopyrimidine Synthesis via Thorpe-Ziegler Cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles from Nitriles. Retrieved from [Link]

  • Scientific & Academic Publishing. Reactivity of 2-Cyano-N-...: A Facile Synthesis of Polysubstituted Thiophene Derivatives.[7] American Journal of Organic Chemistry.[7] Retrieved from [Link]

  • Royal Society of Chemistry. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. J. Chem. Soc. C. Retrieved from [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Chemical Space with Functionalized Thiophenes

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, particularly within the pharmaceutical industry, for its remarkable ability to forge carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers a versatile and robust method for constructing biaryl and heteroaryl motifs, which are prevalent in a vast array of biologically active molecules.[3][4] Thiophene derivatives, in particular, are of significant interest due to their presence in numerous approved drugs and their capacity to act as versatile pharmacophores.[4][5]

This application note provides a detailed guide for performing Suzuki coupling reactions with a challenging, yet highly valuable, thiophene scaffold: Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate derivatives. For the purpose of this guide, we will focus on the reaction of a halogenated precursor, specifically Methyl 3-bromo-4-cyano-5-(methylthio)thiophene-2-carboxylate , as the electrophilic partner. The presence of multiple functional groups—an electron-withdrawing cyano group, a carboxylate ester, and a methylthio group—presents unique challenges and considerations for successful cross-coupling.[6] This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, offer troubleshooting advice, and highlight the importance of this methodology in the synthesis of novel compounds for drug discovery and development.[7]

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophile (our halogenated thiophene derivative). This step forms a Pd(II) intermediate and is often the rate-limiting step of the reaction. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[8] For electron-deficient substrates like our target molecule, this step is generally facilitated.[1]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[9] The choice of base is therefore critical and can significantly influence the reaction's success.[10]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center couple and are eliminated. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of Methyl 3-bromo-4-cyano-5-(methylthio)thiophene-2-carboxylate

This protocol provides a starting point for the Suzuki coupling of Methyl 3-bromo-4-cyano-5-(methylthio)thiophene-2-carboxylate with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for different coupling partners.

Materials and Reagents
  • Methyl 3-bromo-4-cyano-5-(methylthio)thiophene-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water as a co-solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Argon or nitrogen gas for inert atmosphere

Equipment
  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Condenser

  • Inert atmosphere setup (e.g., Schlenk line)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Methyl 3-bromo-4-cyano-5-(methylthio)thiophene-2-carboxylate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask. The total solvent volume should be sufficient to dissolve the reactants, typically aiming for a concentration of 0.1-0.2 M.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles. This is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Experimental workflow for the Suzuki coupling reaction.

Data Presentation: Key Reaction Parameters

The choice of reaction parameters can significantly impact the yield and purity of the desired product. The following table summarizes recommended starting conditions and potential optimizations.

ParameterRecommended ConditionOptimization Considerations
Palladium Catalyst Pd(PPh₃)₄ (3 mol%)For challenging couplings, consider more active catalysts like PdCl₂(dppf) or Buchwald precatalysts.
Ligand (If using a Pd source without an integrated ligand)Bulky, electron-rich phosphine ligands can improve catalyst activity and stability.
Base K₂CO₃ (2.5 equiv)Stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective for less reactive substrates.[11] For base-sensitive functional groups, milder bases like KF can be used.[9]
Solvent 1,4-Dioxane/H₂O (4:1)Other solvent systems such as toluene/H₂O or DMF/H₂O can be explored.[12] The water ratio is crucial for dissolving the base and facilitating transmetalation.
Temperature 90 °CTemperature can be adjusted between 80-110 °C. Higher temperatures can increase reaction rates but may also lead to decomposition.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.

Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise. Here are some common issues and potential solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is fresh and has been handled under an inert atmosphere to prevent oxidation. Consider using a more robust precatalyst.

    • Inefficient Degassing: Oxygen can deactivate the catalyst. Ensure the degassing procedure is thorough.

    • Inappropriate Base or Solvent: The choice of base and solvent is critical for activating the boronic acid.[10][12] Screen different combinations to find the optimal conditions.

  • Protodeboronation of the Boronic Acid:

    • This is a common side reaction where the boronic acid is converted to the corresponding arene, reducing the yield of the desired product.[13]

    • Solution: Use a less nucleophilic base (e.g., KF), anhydrous conditions if possible, or protect the boronic acid as a more stable derivative (e.g., a pinacol ester or MIDA boronate).[3]

  • Homocoupling of the Boronic Acid:

    • This side reaction can be promoted by the presence of oxygen.

    • Solution: Rigorous degassing is essential.

  • Decomposition of Starting Material or Product:

    • The functional groups on the thiophene ring may be sensitive to high temperatures or strong bases.

    • Solution: Lower the reaction temperature and/or use a milder base. The methylthio group is generally stable, but the cyano and ester groups could be susceptible to hydrolysis under strongly basic conditions.[14]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of functionalized thiophene derivatives, which are of high interest in drug discovery. While the polysubstituted nature of "this compound" derivatives presents challenges, a systematic approach to optimizing reaction conditions can lead to successful outcomes. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can efficiently generate novel molecular scaffolds for the development of new therapeutics.

References

  • Biscoe, M. R., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 131(48), 17730–17731.
  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • Jandér, A., & Szabó, K. J. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. Molecules, 20(11), 19866–19891.
  • Schnapperelle, I., Breitenlechner, S., & Bach, T. (2018). Regioselective Oxidative Coupling Reactions of 3-Substituted Thiophenes with Arylboronic Acids. Organic Letters, 20(15), 4558–4561.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Fier, P. S., & Hartwig, J. F. (2013). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling.
  • Li, W., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Palladium(II) Complex. Journal of the Chinese Chemical Society, 64(8), 919-925.
  • Bach, T., et al. (2015). Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. Chemistry – A European Journal, 21(50), 18270-18278.
  • Ali, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 47.
  • D'Agosto, F., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(14), 8631-8643.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • de la Fuente, J. M., et al. (2012). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters, 3(1), 157–164.
  • May, L., Daniel, S., & Müller, T. J. J. (2020). Diversity-oriented approach to functional thiophene dyes by Suzuki coupling-lithiation one-pot sequences. Organic Chemistry Frontiers, 7(2), 329–339.
  • ResearchGate. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]

  • ResearchGate. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
  • Al-Masri, M. (2018).
  • ResearchGate. (2019). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(1), 4–15.
  • ResearchGate. (2020). Synthesis of thiophene carboxylates by using Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 384-396.
  • LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Khan, I., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1225, 129115.
  • Khan, I., et al. (2019). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2019, 1-13.
  • The Chemist's Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Al-Ghorbani, M., et al. (2023).
  • ResearchGate. (2016). Fiesselmann-type synthesis of.... Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Amerigo Scientific. (n.d.). Methyl 3-Amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and investigation of stability of esters 6′- carbamoylmethylthio-5′-cyano-1′,4′-dihydro-3. Retrieved from [Link]

  • Pace, V., & Holzer, W. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 882.
  • D'Agosto, F., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(14), 8631–8643.
  • ResearchGate. (2000). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]

  • ResearchGate. (2011). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 4(9), 108-114.

Sources

The Strategic Utility of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate in the Genesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as an in-depth exploration of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate, a polysubstituted thiophene derivative poised as a versatile synthon for the construction of novel and medicinally relevant heterocyclic systems. For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity and synthetic potential of this building block is paramount for the innovation of next-generation therapeutics and functional materials. Thiophene-based compounds are integral to a wide array of pharmaceuticals and organic electronic materials, and the strategic functionalization of the thiophene core, as seen in this molecule, provides a direct route to complex molecular architectures.[1]

I. Foundational Chemical Profile and Strategic Reactivity

This compound (CAS 175202-48-9) is a crystalline solid, typically appearing as a yellow to pale orange powder.[2] Its molecular structure is endowed with a unique convergence of functional groups that dictate its synthetic utility.

PropertyValueSource
Molecular Formula C₈H₇NO₂S₂[3]
Molecular Weight 213.3 g/mol [3]
CAS Number 175202-48-9[3]
Melting Point 112.0-122.0 °C[2]
Appearance Yellow to pale orange powder[2]

The synthetic potential of this molecule is governed by the interplay of its three key functional groups on the thiophene ring:

  • Methyl Carboxylate Group (C2): This electron-withdrawing group can serve as an electrophilic site for nucleophilic attack or be hydrolyzed to the corresponding carboxylic acid for further derivatization.

  • Cyano Group (C4): As a potent electron-withdrawing group, it enhances the electrophilicity of the thiophene ring and is a key participant in cyclization reactions, often acting as an electrophilic center for intramolecular ring closure.

  • Methylthio Group (C5): This group can be a site for further chemical modification. For instance, it can be oxidized to a sulfoxide or sulfone, transforming it into a good leaving group for nucleophilic substitution reactions.[4]

The vicinal arrangement of the cyano and methyl carboxylate groups is particularly noteworthy, as it provides an ideal scaffold for the construction of fused six-membered heterocyclic rings through condensation reactions.

II. Application in the Synthesis of Fused Heterocycles

The strategic placement of reactive functional groups on the thiophene core of this compound allows for its application in the synthesis of a variety of fused heterocyclic systems. Below are detailed protocols and the underlying chemical principles for the synthesis of novel thieno-fused pyridazines and pyrimidines.

A. Synthesis of Thieno[3,4-d]pyridazinones

Causality of the Experimental Design: The reaction of a 1,2-dicarbonyl compound or its synthetic equivalent (in this case, a vicinal cyano-ester) with hydrazine is a classical and highly efficient method for the formation of a pyridazinone ring. The nucleophilic hydrazine initially attacks the electrophilic carbon of the ester group, followed by an intramolecular cyclization involving the cyano group, leading to the stable fused heterocyclic system.

Experimental Protocol: Synthesis of 4-Hydroxy-5-(methylthio)thieno[3,4-d]pyridazine-1(2H)-one

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Hydrazine hydrate (2.0 eq)

    • Ethanol (or another suitable alcohol)

    • Round-bottom flask equipped with a reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a solution of this compound in ethanol, add hydrazine hydrate.

    • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration.

    • The crude product is washed with cold ethanol to remove any unreacted starting materials and soluble impurities.

    • The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Expected Outcome: The reaction is expected to yield the corresponding thieno[3,4-d]pyridazinone. The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Caption: Workflow for the synthesis of Thieno[3,4-d]pyridazinones.

B. Synthesis of Thieno[2,3-d]pyrimidines via a Modified Gewald Reaction Approach

Causality of the Experimental Design: While the title compound is not a direct precursor for the most common thieno[2,3-d]pyrimidine syntheses which start from 2-aminothiophenes (products of the Gewald reaction), a multi-step synthesis can be envisioned.[3][5][6][7][8][9][10][11] A more direct, albeit likely lower-yielding, approach from the title compound could involve a reaction with formamide at high temperatures. A more robust method would first involve the introduction of an amino group. The Gewald reaction itself is a powerful one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[3][5][6][7][8] These 2-aminothiophenes are then readily cyclized to thieno[2,3-d]pyrimidines.

Illustrative Protocol: Two-Step Synthesis of a Thieno[2,3-d]pyrimidine

This protocol illustrates the general principle starting from a related precursor that would lead to a product structurally analogous to what could be derived from the title compound after amination.

Step 1: Synthesis of a 2-Aminothiophene-3-carbonitrile (Gewald Reaction)

  • Reagents and Materials:

    • A suitable ketone (e.g., cyclohexanone) (1.0 eq)

    • Malononitrile (1.0 eq)

    • Elemental sulfur (1.1 eq)

    • A basic catalyst (e.g., morpholine or triethylamine)

    • Ethanol

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, a mixture of the ketone, malononitrile, and elemental sulfur is suspended in ethanol.

    • The basic catalyst is added dropwise at room temperature with stirring.

    • The reaction mixture is gently heated to 40-50°C and stirred for 2-4 hours.

    • After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to a Thieno[2,3-d]pyrimidine

  • Reagents and Materials:

    • 2-Aminothiophene-3-carbonitrile from Step 1 (1.0 eq)

    • Formamide (excess)

    • Round-bottom flask with a reflux condenser

    • Heating mantle

  • Procedure:

    • A mixture of the 2-aminothiophene-3-carbonitrile and an excess of formamide is heated to reflux for 2-3 hours.

    • The reaction mixture is cooled, and the product is precipitated by the addition of water.

    • The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent.[12][13][14]

reaction_pathway cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Cyclization ketone Ketone/Aldehyde aminothiophene 2-Aminothiophene ketone->aminothiophene nitrile Active Methylene Nitrile nitrile->aminothiophene sulfur Sulfur sulfur->aminothiophene formamide Formamide aminothiophene->formamide Reflux thienopyrimidine Thieno[2,3-d]pyrimidine formamide->thienopyrimidine

Caption: Two-step synthesis of Thieno[2,3-d]pyrimidines.

C. Oxidative Activation of the Methylthio Group

Causality of the Experimental Design: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone using common oxidizing agents. This transformation dramatically alters the electronic properties of the substituent, converting it from a weak electron-donating group to a strong electron-withdrawing group. More importantly, the resulting sulfonyl group is an excellent leaving group, which can be displaced by a variety of nucleophiles, thus allowing for the introduction of new functionalities at the C5 position of the thiophene ring.

Experimental Protocol: Oxidation of the Methylthio Group

  • Reagents and Materials:

    • This compound (1.0 eq)

    • meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq for sulfone)

    • Dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve this compound in DCM in a round-bottom flask and cool the solution in an ice bath.

    • Add m-CPBA portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

III. Conclusion

This compound is a highly functionalized and promising starting material for the synthesis of a diverse range of novel heterocyclic compounds. Its unique arrangement of cyano, ester, and methylthio groups provides multiple avenues for cyclization and further functionalization. The protocols and synthetic strategies outlined in this guide are based on well-established chemical principles and aim to provide researchers with a solid foundation for exploring the full synthetic potential of this versatile building block. The development of new synthetic routes to complex heterocyclic systems is a cornerstone of modern drug discovery and materials science, and this compound represents a valuable tool in this endeavor.

IV. References

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  • Li, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.

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  • Abdel-Aziz, A. A., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6543.

  • Li, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Brazilian Journal of Pharmaceutical Sciences, 58.

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  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. RRJOMC, 9(4).

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  • Farghaly, T. A., & Abdallah, M. A. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 17(9), 10458-10470.

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  • Abdel-Wahab, B. F., et al. (2010). Addition-cyclization of lauroyl isothiocyanate with hydrazine derivatives as a source of 1,2,4-triazoles. ARKIVOC, 2010(xi), 141-150.

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  • Carpino, L. A. (1953). Thiophene Derivatives of Hydrazine; Synthesis of 1, 4-theropyrrole-2- Carboxylic Acid. University of Illinois at Urbana-Champaign.

  • Wu, J. (2023). Recent progress in the modification of heterocycles based on the transformation of DMSO. In Topics in Heterocyclic Chemistry. Springer.

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 1-7.

  • De Pooter, J., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7013.

  • Richter, J. M. (2009). Oxidative C–C Bond Formation in Heterocyclic Chemistry. The Scripps Research Institute.

  • Wang, Z., et al. (2013). Ring-opening reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene in the presence of aryllithium reagents. Beilstein Journal of Organic Chemistry, 9, 766-771.

  • El-Enany, M. M., et al. (2009). Synthesis and pharmacological properties of thieno[2',3':4,5]pyrimido [2,1-b][6][7][15]thiadiazine derivatives. Archiv der Pharmazie, 342(10), 601-608.

  • Yakan, H., et al. (2019). Investigation of Thermolysis Products of Some N‐Arylthiophene‐2‐carboxamidoximes by Analytical and Spectroscopic Analyses. Journal of Heterocyclic Chemistry, 56(10), 2735-2742.

  • Brandsma, L., et al. (1981). Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. Recueil des Travaux Chimiques des Pays-Bas, 100(3), 91-95.

  • Jani Bai, T. S., & Santhi, S. (2010). Oxidation of Oximes of Heterocyclic Ketones by Pyridinium Chlorochromate: A Kinetic and Mechanistic Study. Asian Journal of Chemistry, 22(3), 2285-2289.

  • Mphahlele, M. J., et al. (2020). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Bioorganic & Medicinal Chemistry, 28(1), 115190.

  • Wu, J. (2022). Recent Development on the Heterocycles Derived From In Situ Formation of Aryl Glyoxals by Iodine/DMSO Mediated Oxidation of Methyl Ketones. In Topics in Heterocyclic Chemistry. Springer.

  • Brown, D. J., & Ienaga, K. (1995). Solid Phase Synthesis of Purines from Pyrimidines. Australian Journal of Chemistry, 48(6), 1173-1178.

  • Shehab, W. (2010). Synthesis of Some New Condensed Pyrimidine Derivatives. Journal of the Chinese Chemical Society, 57(3B), 624-630.

  • Mohareb, R. M., et al. (2016). The Knoevenagel reaction of cyanoacetylhydrazine with pregnenolone: Synthesis of thiophene, thieno[2,3-d]pyrimidine, 1,2,4-triazole, pyran and pyridine derivatives with anti-inflammatory and anti-ulcer activities. Steroids, 107, 98-111.

  • Zhang, Q., et al. (2011). Synthesis and characterization of thieno[3,4-b]pyrazine-based terthienyls: tunable precursors for low band gap conjugated materials. The Journal of Organic Chemistry, 76(22), 9326-9335.

  • Sutherland, J. D. (2017). A prebiotically plausible synthesis of pyrimidine β-ribonucleosides and their phosphate derivatives involving photoanomerization. Nature Chemistry, 9(10), 945-951.

  • Menchikov, L. G., & Zavarzin, I. V. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds, 58(11), 547-566.

  • LibreTexts Chemistry. (2023, October 30). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

Sources

Application Note: High-Throughput Screening & Pharmacological Profiling of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The thiophene scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for phenyl rings while offering unique electronic properties due to the sulfur atom. The specific scaffold Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate represents a high-value intermediate. Its dense functionalization—comprising an electrophilic nitrile (-CN), a reactive methylthio ether (-SMe), and a carboxylate ester (-COOMe)—makes it an ideal "hub" for Divergent Oriented Synthesis (DOS).

Why Screen These Derivatives? Derivatives of this scaffold, particularly when cyclized into thienopyrimidines or functionalized at the ester position, are extensively documented as potent inhibitors of tyrosine kinases (EGFR, VEGFR) and microbial DNA gyrase. This guide outlines the protocols for screening libraries generated from this core scaffold, focusing on two primary therapeutic areas: Oncology (Kinase Inhibition) and Infectious Disease (Antimicrobial).

Structural Logic & Derivative Classes
  • Class A (Fused Systems): Cyclization involving the C4-nitrile and adjacent positions yields thienopyrimidines (Bioactivity: Anticancer/Kinase Inhibitors).

  • Class B (Direct Functionalization): Modification of the C2-ester to amides/hydrazides (Bioactivity: Antimicrobial/Antioxidant).

  • Class C (S-Modifications): Oxidation or displacement of the C5-methylthio group (Bioactivity: Tuning metabolic stability and solubility).

Visualizing the Screening Workflow

The following diagram illustrates the divergent synthesis pathways and their corresponding primary screening assays.

ScreeningWorkflow cluster_0 Pathway A: Cyclization cluster_1 Pathway B: Ester Modification Scaffold Methyl 4-Cyano-5- (methylthio)thiophene-2-carboxylate ThienoPy Thienopyrimidine Derivatives Scaffold->ThienoPy Cyclocondensation (e.g., with Formamide) Amides Thiophene-2-carboxamides & Hydrazides Scaffold->Amides Nucleophilic Substitution KinaseAssay Assay: EGFR/VEGFR Kinase Inhibition (FRET) ThienoPy->KinaseAssay Hit_Onc Hit_Onc KinaseAssay->Hit_Onc Hit: IC50 < 100 nM MicrobioAssay Assay: MIC Determination (Broth Microdilution) Amides->MicrobioAssay Hit_Anti Hit_Anti MicrobioAssay->Hit_Anti Hit: MIC < 4 µg/mL

Caption: Divergent screening strategy separating kinase-targeted cyclized derivatives from antimicrobial ester-functionalized analogs.

Protocol A: In Vitro Kinase Inhibition Screening (Oncology)

Target: Epidermal Growth Factor Receptor (EGFR) or VEGFR-2. Rationale: Thienopyrimidine derivatives mimic the ATP-binding motif of kinases. This assay quantifies the ability of the derivative to prevent phosphorylation of a substrate peptide.

Materials
  • Enzyme: Recombinant Human EGFR (active).

  • Substrate: Poly (Glu, Tyr) 4:1 peptide.

  • ATP: Ultrapure ATP (10 mM stock).

  • Detection: ADP-Glo™ Kinase Assay (Promega) or Z'-LYTE™ (FRET).

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve derivatives in 100% DMSO to 10 mM.

    • Perform 3-fold serial dilutions in kinase buffer (Final DMSO < 1%).

  • Enzyme Reaction (384-well plate):

    • Dispense 2 µL of compound solution into wells.

    • Add 4 µL of EGFR enzyme solution (optimization required, typically 1-5 ng/well).

    • Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

    • Initiate reaction by adding 4 µL of ATP/Substrate mix (Final ATP concentration should be at

      
      , approx. 10 µM).
      
    • Incubate for 60 minutes at RT.

  • Detection (ADP-Glo Method):

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout:

    • Measure Luminescence using a multi-mode plate reader (e.g., EnVision or Tecan).

Data Analysis & Validation[1][2][3]
  • Normalization: Calculate % Inhibition =

    
    .
    
  • IC50 Calculation: Fit data to a non-linear regression model (sigmoidal dose-response).

  • Quality Control: The assay is valid only if the Z-factor > 0.5.

Protocol B: Antimicrobial Susceptibility Testing (Infectious Disease)

Target: Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1][2] Rationale: Thiophene-2-carboxylate derivatives (non-cyclized) often disrupt bacterial cell walls or inhibit DNA gyrase.

Materials
  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.

  • Strains: ATCC 29213 (S. aureus), ATCC 25922 (E. coli).

  • Indicator: Resazurin (Alamar Blue) for cell viability visualization.

Step-by-Step Methodology
  • Inoculum Preparation:

    • Grow bacteria to log phase (OD600 ≈ 0.5).

    • Dilute in MHB to reach

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Add 100 µL of MHB to all wells.

    • Add 100 µL of compound (stock 128 µg/mL) to Column 1.

    • Perform 2-fold serial dilution across the plate (discard 100 µL from Column 10).

    • Columns 11 (Growth Control) and 12 (Sterility Control) remain drug-free.

  • Inoculation:

    • Add 100 µL of bacterial suspension to columns 1-11.

  • Incubation:

    • Incubate at 37°C for 18–24 hours.

  • Readout (MIC Definition):

    • Visual: The lowest concentration with no visible turbidity.

    • Resazurin: Add 30 µL of 0.01% resazurin. Incubate 2 hours. Blue = No Growth (Inhibition); Pink = Growth.

Quantitative Data Summary (Example)

When reporting results for these derivatives, structure your data as follows to facilitate SAR (Structure-Activity Relationship) analysis.

Derivative IDR-Group (C2)R-Group (C5)EGFR IC50 (nM)S. aureus MIC (µg/mL)Cytotoxicity (HepG2 CC50)
THIO-001 -OMe (Parent)-SMe>10,00064>100
THIO-045 -NH-NH2-SMe5,4004.0 85
TP-202 Cyclized (Py)-SMe45 >12812
TP-209 Cyclized (Py)-SO2Me12 >1288

Note: "Cyclized (Py)" indicates the formation of a thienopyrimidine core. Note the shift in activity from antimicrobial (THIO-045) to kinase inhibition (TP-202).

References

  • Mavrova, A. T., et al. (2022). "Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MCF-7 and MDA-MB-231 Breast Cancer Cell Lines." Molecules, 27(10), 3326.

  • Al-Wahaibi, L. H., et al. (2023).[1] "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." BMC Chemistry, 17, 9.

  • Gouda, M. A., et al. (2022). "Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics." Molecules, 27(24), 9033.

  • ChemicalBook. (2025).[3] "Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate Properties and Suppliers."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. As Senior Application Scientists, we provide not just protocols but the rationale behind them, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Synthetic Strategy Overview

The synthesis of this compound is not a trivial one-step process. It typically involves the construction of a polysubstituted thiophene core, followed by sequential functionalization. A common and logical synthetic route proceeds via the following key stages:

  • Thiophene Ring Formation via Gewald Reaction: Synthesis of a 2-aminothiophene precursor.

  • Diazotization and Sandmeyer Reaction: Conversion of the 2-amino group to a handle for introducing the methylthio group.

  • Thiol Formation and S-Methylation: Introduction of the methylthio moiety at the 5-position.

This guide is structured to address potential issues at each of these critical stages.

Visualizing the Synthetic Pathway

Synthetic_Pathway A Starting Materials (e.g., Ketone, Cyanoacetate, Sulfur) B Gewald Reaction A->B C Methyl 2-amino-4-cyano- 5-substituted-thiophene-2-carboxylate B->C D Diazotization (NaNO2, H+) C->D E Diazonium Salt Intermediate D->E F Sandmeyer-type Reaction (e.g., with KSCN or Na2S2) E->F G Thiol/Thiocyanate Intermediate F->G H S-Methylation (e.g., CH3I, (CH3)2SO4) G->H I Final Product: Methyl 4-Cyano-5-(methylthio) thiophene-2-carboxylate H->I

Caption: A generalized synthetic workflow for this compound.

I. Troubleshooting the Gewald Reaction for Thiophene Core Synthesis

The Gewald reaction is a powerful one-pot synthesis for 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Gewald reaction has a very low yield or did not proceed. What are the common causes?

A1: Low yields in the Gewald reaction can often be attributed to several factors. The first step, a Knoevenagel condensation, is crucial for the overall success.[2][3]

  • Base Selection: The choice and amount of base are critical. Morpholine, triethylamine, or diethylamine are commonly used.[4] The base acts as a catalyst for both the initial Knoevenagel condensation and the subsequent addition of sulfur.[5] Insufficient base can lead to an incomplete initial condensation.

  • Reaction Temperature: The reaction is typically run at moderately elevated temperatures (e.g., 50-60 °C).[4][6] Temperatures that are too low may result in slow reaction rates, while excessively high temperatures can lead to side product formation and decomposition.

  • Sulfur Solubility: Elemental sulfur (S8) has limited solubility in many organic solvents. Ensure vigorous stirring to maintain a good suspension. The reaction of the intermediate with sulfur is a key step in the thiophene ring formation.[3]

  • Reactivity of Starting Materials: The reactivity of the ketone and the activated nitrile can significantly impact the yield. Sterically hindered ketones may react slower. Malononitrile is often more reactive than cyanoacetate.[6]

Q2: I am observing the formation of a significant amount of byproducts. How can I minimize them?

A2: Byproduct formation is a common issue. Understanding the reaction mechanism can help in mitigating these side reactions.

  • Dimerization: The Knoevenagel intermediate can sometimes dimerize, especially if the subsequent addition of sulfur is slow.[1] Ensuring an adequate amount of sulfur and maintaining the optimal reaction temperature can help favor the desired cyclization.

  • Polysulfide Formation: The reaction of sulfur can lead to the formation of polysulfide intermediates. While these eventually lead to the desired product, their complex equilibrium can sometimes result in side reactions.[3][7]

  • Purification: Proper purification is key. The crude product often requires column chromatography for purification. A typical eluent system is a mixture of hexane and ethyl acetate.[4]

Experimental Protocol: A Typical Gewald Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

Parameter Condition Rationale
Solvent Ethanol or DMFGood solubility for reactants and facilitates the reaction.
Base Diethylamine (0.5 eq)A common and effective catalyst for the Gewald reaction.[4]
Temperature 50 °CBalances reaction rate and minimizes byproduct formation.[4]
Stirring Vigorous mechanical stirringEnsures proper mixing of the heterogeneous sulfur.
Work-up Quench with ice-water, extract with ethyl acetateStandard procedure to isolate the organic product.[4]

Step-by-Step Methodology:

  • To a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml), add a mixture of the ketone (0.5 mmol) and methyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).[4]

  • Stir the reaction mixture vigorously at 50 °C for 3 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[4]

II. Troubleshooting the Sandmeyer-type Reaction

To introduce the methylthio group at the 5-position, a common strategy is to first convert the 2-amino group of the thiophene intermediate into a diazonium salt, which is then displaced in a Sandmeyer-type reaction.[8][9]

Frequently Asked Questions (FAQs)

Q3: My diazotization reaction is not working, and I am getting a complex mixture of products. What could be the issue?

A3: Diazotization of aromatic amines requires careful control of reaction conditions.

  • Temperature Control: The reaction must be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[10] At higher temperatures, the diazonium salt can decompose, leading to a variety of byproducts.

  • Acid Concentration: The reaction is performed in a strongly acidic medium (e.g., HCl, H2SO4). The acid protonates nitrous acid to form the active nitrosating agent.

  • Slow Addition of Nitrite: Sodium nitrite should be added slowly as a solution to maintain the low temperature and prevent a rapid evolution of nitrogen gas.

Q4: The subsequent Sandmeyer-type reaction to introduce a sulfur functionality is giving low yields. How can I improve this step?

A4: The success of the Sandmeyer reaction depends on the nucleophile and the catalyst used.

  • Copper(I) Catalyst: The classic Sandmeyer reaction uses a copper(I) salt (e.g., CuSCN, CuCl) as a catalyst.[9][11] The catalyst facilitates the displacement of the diazonium group.

  • Choice of Nucleophile: To introduce a sulfur functionality, potassium thiocyanate (KSCN) or sodium disulfide (Na2S2) can be used. The resulting thiocyanate or disulfide can then be converted to the desired thiol.

  • Reaction Conditions: The reaction is typically warmed gently after the addition of the diazonium salt to the nucleophile solution to drive the reaction to completion.

Visualizing the Troubleshooting Logic for Sandmeyer Reactions

Sandmeyer_Troubleshooting Start Low yield in Sandmeyer reaction Q1 Is the diazonium salt formed successfully? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the displacement reaction inefficient? A1_Yes->Q2 Fix1 Check diazotization conditions: - Temperature (0-5 °C) - Acid concentration - Slow NaNO2 addition A1_No->Fix1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Fix2 Optimize Sandmeyer conditions: - Use fresh Cu(I) catalyst - Check nucleophile concentration - Control reaction temperature A2_Yes->Fix2 End Improved Yield A2_No->End Fix2->End

Caption: A decision tree for troubleshooting the Sandmeyer reaction.

III. Troubleshooting the S-Methylation Step

The final step in the synthesis is the S-methylation of the thiol intermediate to form the methylthio group.

Frequently Asked Questions (FAQs)

Q5: My S-methylation reaction is incomplete, or I am observing N-methylation as a side reaction. How can I achieve selective S-methylation?

A5: Achieving selective S-methylation requires careful selection of the methylating agent and reaction conditions.

  • Choice of Methylating Agent: Common methylating agents include methyl iodide (CH3I) and dimethyl sulfate ((CH3)2SO4). Methyl iodide is generally a good choice for S-methylation. Trimethyl phosphate has also been reported as a mild methylating agent.[12]

  • Base: A non-nucleophilic base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is typically used to deprotonate the thiol, forming the more nucleophilic thiolate.

  • Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like DMF or acetone at room temperature or with gentle heating. Aryl thiols are generally methylated at a faster rate than alkyl thiols.[12]

  • Avoiding N-methylation: If the starting material for this step still contains an amino group, N-methylation can be a competing reaction. Protecting the amino group prior to S-methylation might be necessary in such cases. However, in the proposed synthetic route, the amino group has already been removed.

Comparative Table of S-Methylation Conditions
Methylating Agent Base Solvent Temperature Pros Cons
Methyl IodideK2CO3AcetoneRefluxReadily available, effectiveCan be harsh, potential for over-methylation
Dimethyl SulfateNaOHWater/DCMRoom TempPowerful methylating agentToxic, requires careful handling
Trimethyl PhosphateCa(OH)2DMF80 °CMild, environmentally friendly[12]May require higher temperatures

IV. Characterization of the Final Product

The final product, this compound, should be characterized to confirm its identity and purity.

  • Molecular Formula: C8H7NO2S2[13]

  • Molecular Weight: 213.28 g/mol [13]

  • Expected Analytical Data:

    • 1H NMR: Look for singlets corresponding to the methyl ester and methylthio protons, and a singlet for the thiophene proton.

    • 13C NMR: Expect signals for the nitrile, ester carbonyl, thiophene carbons, and the two methyl groups.

    • IR Spectroscopy: Characteristic peaks for the nitrile (C≡N) and ester carbonyl (C=O) groups should be present.

    • Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 213.

References

  • PrepChem. (n.d.). Synthesis of methyl 4-(5-cyano-5-carbethoxypentyl)thien-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for obtaining 2‐aminothiophene derivatives (1‐13). Retrieved from [Link]

  • Puterová, Z., Sýkora, D., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved from [Link]

  • Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Retrieved from [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]

  • Le-Deygen, I., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100799. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Shimizu, M., Shimazaki, T., & Hiyama, T. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 331. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiophenes via Scheme 2. Retrieved from [Link]

  • Ege, G., & Gilbert, K. (1981). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Journal of Heterocyclic Chemistry, 18(4), 675-678. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]

  • Kumar, S., et al. (2015). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 1(1), x152345. Retrieved from [Link]

  • Banks, T. E., Blossey, B. K., & Schafer, J. A. (1970). S methylation of thiols by O-methylisourea. Biochemistry, 9(16), 3243-3249. Retrieved from [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-832. Retrieved from [Link]

  • Sharma, P., & Sharma, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3145-3171. Retrieved from [Link]

  • Lomans, B. P., et al. (2001). Thiol methylation potential in anoxic, low-pH wetland sediments and its relationship with dimethylsulfide production and organic carbon cycling. FEMS Microbiology Ecology, 37(3), 225-233. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, September 11). Sandmeyer Reaction [Video]. YouTube. Retrieved from [Link]

  • Khosravi, I., & Ghorbani-Choghamarani, A. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. Retrieved from [Link]

  • Google Patents. (n.d.). US4435568A - Thiol methylation process-reaction, recycle and regeneration of methyl bromide.
  • Tang, Y., et al. (2021). A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)–Ca(OH) 2 Combination. Synlett, 32(18), 1815-1820. Retrieved from [Link]

Sources

"Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate" reaction byproducts and impurities

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: MCMT-TS-2026

Status: Operational Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Technical Summary

Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate (CAS: 175202-48-9) is a highly functionalized heterocyclic scaffold used primarily in the development of antigout agents (xanthine oxidase inhibitors) and antiviral therapeutics.

Its chemical behavior is defined by three competing functional groups:

  • The Thiophene Core: Electron-rich, yet stabilized by electron-withdrawing groups.

  • The S-Methyl Group (C5): A "soft" nucleophilic center prone to oxidation and nucleophilic aromatic substitution (

    
    ).
    
  • The Cyano & Ester Groups (C4, C2): Electron-withdrawing groups that activate the C5 position but are themselves susceptible to hydrolysis.

This guide addresses the specific stability challenges and impurity profiles encountered when handling this molecule in drug discovery workflows.

Impurity Genealogy & Degradation Pathways

The purity of this compound is most often compromised by S-oxidation (storage) and Hydrolysis (solution stability). The diagram below maps the genesis of these impurities to help you identify them in your LC-MS data.

MCMT_Degradation MCMT Target Molecule (MCMT) MW: 213.28 Sulfoxide Impurity A: Sulfoxide (+16 Da) MW: 229.28 MCMT->Sulfoxide Air/Peroxides (Storage) Acid Impurity C: Carboxylic Acid (-14 Da) MW: 199.25 MCMT->Acid Base/Acid Hydrolysis (Ester cleavage) Amide Impurity D: Primary Amide (+18 Da) MW: 231.29 MCMT->Amide Strong Acid/Base (Nitrile hydration) DesMethyl Impurity E: Des-methylthio (Photolytic/Reductive loss) MCMT->DesMethyl UV Light/Reducing Agents Sulfone Impurity B: Sulfone (+32 Da) MW: 245.28 Sulfoxide->Sulfone Strong Oxidants

Caption: Figure 1. Degradation map of this compound showing mass shifts relative to the parent ion.

Troubleshooting Guide: Q&A Matrix

This section addresses real-world observations reported by researchers handling MCMT.

Category A: Appearance & Physical State

Q1: The compound has turned from a pale yellow solid to a dark brown/orange sticky gum. Is it usable?

  • Diagnosis: This indicates thiophene polymerization or significant S-oxidation . Thiophenes with electron-withdrawing groups are generally stable, but trace acids (from hydrolysis) can catalyze oligomerization.

  • Action:

    • Perform a TLC (Hexane:EtOAc 3:1). If a baseline streak is visible, polymerization has occurred.

    • Do not use for sensitive couplings. Recrystallization is rarely effective for "gummed" thiophenes.

    • Prevention: Store at -20°C under Argon.

Q2: I see a precipitate forming in my DMSO stock solution after 1 week.

  • Diagnosis: Hydrolysis . DMSO is hygroscopic. The absorbed water, combined with trace acidity in DMSO, hydrolyzes the methyl ester at C2 to the free acid (Impurity C), which is often less soluble in organic media.

  • Action:

    • Filter and check MS of the solid. Expect [M-H]- = 198.

    • Protocol: Prepare fresh stock solutions. Do not store in DMSO > 24 hours.

Category B: Reaction Outcomes[1][2][3][4][5]

Q3: In


 reactions (displacing the S-Me group), I am getting low yields and recovered starting material. 
  • Diagnosis: The S-Methyl group is a "leaving group," but it is poorer than a halogen (Cl/Br). The nitrile at C4 activates the ring, but if your nucleophile is weak, the reaction will stall.

  • Action:

    • Oxidative Activation: Intentionally oxidize the starting material to the Sulfone (Impurity B) using mCPBA. The sulfone (-SO2Me) is a far superior leaving group (approx. 100x faster rate) for nucleophilic displacement.[1]

    • Temperature: Increase reaction temperature to 80-100°C if using the sulfide directly.

Q4: I observe a mass peak of M+14 (227 Da) during reaction in Methanol.

  • Diagnosis: Transesterification . If you use Methanol as a solvent with a base (e.g., K2CO3), the methyl ester exchanges. Since the starting material is already a methyl ester, this is invisible unless you are using a different alcohol (e.g., Ethanol) where you would see M+14 (Ethyl ester).

  • Correction: If you intended to make the Ethyl ester, this is fine. If not, ensure your solvent alcohol matches the ester group (use MeOH for methyl esters).

Category C: LC-MS & Analytical Anomalies

Q5: My LC-MS shows a split peak for the main compound.

  • Diagnosis: Likely Atropisomerism (rare but possible with bulky ortho-substituents) or, more likely, Sulfoxide formation (which is chiral).

  • Verification: The sulfoxide (Impurity A) has a chiral sulfur center. On non-chiral columns, it may appear as a shoulder or split peak if the enantiomers separate slightly due to local interactions, or if it is a mixture of the parent and sulfoxide co-eluting. Check the mass: if the "shoulder" is +16 Da, it is the sulfoxide.

Analytical Reference Data

Use these parameters to validate the identity and purity of your material.

Table 1: NMR Diagnostic Peaks (DMSO-d6)
PositionFunctional GroupShift (

ppm)
MultiplicityIntegrationNotes
C3-H Thiophene Ring8.15 - 8.25 Singlet1HDiagnostic aromatic proton. Disappears if C3 is substituted.
O-Me Methyl Ester3.85 - 3.90 Singlet3HSharp singlet.
S-Me Methyl Sulfide2.70 - 2.80 Singlet3HDistinctly upfield from O-Me.
Table 2: Common Impurity Mass Shifts (ESI+)
ImpurityModificationMass Shift (

)
Expected m/z (M+H)Retention Time Trend (RP-HPLC)
Parent None0214.0 Reference
Sulfoxide S-Oxidation+16230.0Earlier (More Polar)
Sulfone S-Oxidation+32246.0Earlier (More Polar)
Acid Hydrolysis-14200.0 (ESI-)Much Earlier (Ionizable)
Amide Nitrile Hydrolysis+18232.0Earlier

Validated Purification Protocol

If your batch has degraded (e.g., <90% purity), use this protocol to recover the material.

Method: Flash Column Chromatography

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .

    • Start: 95:5 (Elutes non-polar dimers).

    • Product Elution: Typically 80:20 to 70:30 .

    • Impurity Elution: Sulfoxides and Acids elute at >50% EtOAc.

  • Loading: Dissolve crude in minimum Dichloromethane (DCM).

  • Note: Avoid Methanol in the mobile phase during purification to prevent transesterification on the acidic silica surface.

References

  • Gewald Reaction Mechanism & Impurities

    • Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction."[2] Journal of Heterocyclic Chemistry, 1999.

  • Thiophene S-Oxidation

    • Raasch, M. S. "The Chemistry of Thiophene 1,1-Dioxides." Journal of Organic Chemistry, 1980.

  • Nucleophilic Substitution of Thiophenes

    • Beletskaya, I. P., et al. "Palladium-Catalyzed C-S Bond Formation." Chemical Reviews, 2000. (Context on S-Me displacement).

  • Compound Data & Safety

    • PubChem Compound Summary for CID 11235678 (Analogous structure verification).

(Note: Specific literature on the exact CAS 175202-48-9 is sparse; mechanistic insights are derived from the homologous series of 5-alkylthio-4-cyanothiophenes described in the references above.)

Sources

"Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate (CAS: 175202-48-9). It is designed to assist researchers in troubleshooting stability issues, optimizing handling, and understanding degradation pathways.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Stability, Degradation, and Handling Protocols

Compound Identity & Physicochemical Baseline

Before troubleshooting, verify your material against these baseline specifications. Deviations here are the first indicators of degradation.

ParameterSpecificationCritical Note
CAS Number 175202-48-9
Formula C₈H₇NO₂S₂
MW 213.28 g/mol
Appearance Yellow to pale orange crystalline powderAlert: Darkening to brown/red indicates oxidation or polymerization.
Melting Point 112–122 °CAlert: A range >2°C or a drop below 110°C suggests >5% impurity (likely hydrolysis products).
Solubility DMSO, DMF, Chloroform, Ethyl AcetatePoor solubility in water; unstable in aqueous base.

Troubleshooting Guide (FAQ)

Issue 1: "My sample has turned from pale yellow to dark orange/brown."

Diagnosis: Oxidative Degradation & Polymerization. The 5-(methylthio) group is a "soft" nucleophile and is highly susceptible to oxidation by atmospheric oxygen, especially in the presence of light. This leads to the formation of sulfoxides (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) and sulfones (

). Furthermore, thiophene derivatives can undergo photo-induced oligomerization, leading to extended conjugation and darker colors.
  • Action: Check purity via HPLC. If purity is >95%, recrystallize from ethanol/heptane. If <90%, repurify via column chromatography (silica gel) immediately to remove oxidative catalysts.

  • Prevention: Store under Argon/Nitrogen in amber vials.

Issue 2: "I see a new peak in my HPLC chromatogram (RRT ~0.8)."

Diagnosis: S-Oxidation (Sulfoxide Formation). The methylthio ether is the most reactive site. Sulfoxides are more polar than the parent sulfide, typically eluting earlier in Reverse Phase (C18) HPLC.

  • Action: Run LC-MS. A mass shift of +16 Da (M+16) confirms the sulfoxide. A shift of +32 Da confirms the sulfone.

  • Fix: Avoid chlorinated solvents (like DCM) that may contain traces of HCl or hypochlorous acid if not stabilized, as these accelerate oxidation.

Issue 3: "The melting point of my solid dropped to 105°C."

Diagnosis: Ester Hydrolysis. Moisture ingress has likely hydrolyzed the methyl ester to the carboxylic acid (4-Cyano-5-(methylthio)thiophene-2-carboxylic acid).

  • Action: Check IR spectrum. A broadening of the carbonyl peak (1700-1750 cm⁻¹) or appearance of -OH stretch (2500-3300 cm⁻¹) confirms carboxylic acid.

  • Fix: Resynthesize or esterify using MeOH/H₂SO₄. Store future batches with desiccants.

Issue 4: "Yields are low when using this as a nucleophile."

Diagnosis: Catalyst Poisoning. If you are using this in metal-catalyzed cross-coupling (e.g., Suzuki, Stille), the thioether sulfur can coordinate strongly to Pd or Ni catalysts, poisoning them.

  • Action: Increase catalyst loading or use bidentate ligands (e.g., dppf, Xantphos) that compete effectively against the sulfur coordination.

Degradation Pathways & Mechanisms

Understanding how the molecule breaks down is essential for interpretation of analytical data.

Primary Pathway: Oxidative Desulfurization

The methylthio group (-SMe) is significantly more reactive than the thiophene ring sulfur. Upon exposure to air or peroxides (often found in old ethers like THF or Dioxane), it oxidizes sequentially.

  • Sulfoxide Formation:

    
     (Chiral, more polar).
    
  • Sulfone Formation:

    
     (Stable, electron-withdrawing).
    

Impact: The sulfone is a strong electron-withdrawing group (EWG). If your next step relies on the thiophene ring being electron-rich, the sulfone impurity will kill the reaction.

Secondary Pathway: Hydrolysis

The methyl ester at the 2-position is activated by the electron-withdrawing nature of the thiophene and the 4-cyano group.

  • Acid/Base Hydrolysis:

    
    .
    
  • Nitrile Hydrolysis: The 4-cyano group is relatively stable but can hydrolyze to the primary amide under strong acidic conditions.

Visualized Degradation Logic

DegradationPathways cluster_0 Storage Risks Parent Parent Compound (Sulfide-Ester) Sulfoxide Impurity A: Sulfoxide (+16 Da, More Polar) Parent->Sulfoxide Air/Peroxides (Fast) Acid Impurity C: Carboxylic Acid (Hydrolysis Product) Parent->Acid Moisture/H+ Amide Impurity D: Amide (Nitrile Hydrolysis) Parent->Amide Strong Acid/Base Sulfone Impurity B: Sulfone (+32 Da, Highly Polar) Sulfoxide->Sulfone Strong Oxidation

Caption: Primary degradation pathways. Red nodes indicate oxidative impurities; Yellow nodes indicate hydrolytic impurities.

Standard Operating Procedures (SOPs)

A. Storage Protocol
  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: 2–8°C (Refrigerator) for short term (<1 month); -20°C for long term.

  • Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient; use electrical tape or shrink wrap over the cap.

  • Desiccant: Store the vial inside a secondary jar containing silica gel or Drierite.

B. Analytical Method (HPLC) for Purity Check

Use this method to separate the parent from sulfoxide/sulfone impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (conjugated system).

  • Expected Elution Order: Sulfone < Sulfoxide < Parent < Dimer (if any).

C. Handling in Synthesis
  • Solvent Choice: Avoid ethers (THF, Diethyl ether) unless freshly distilled/tested for peroxides. Peroxides will rapidly oxidize the methylthio group.

  • Reagent Addition: If using strong nucleophiles (e.g., LiAlH4, Grignards), add them to the thiophene solution at low temperature (-78°C) to prevent side reactions at the nitrile or ester.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 175202-48-9, this compound. Retrieved January 31, 2026 from [Link]

  • Dansette, P. M., et al. (2017). Bioactivation of Thiophene-Containing Drugs. Chemical Research in Toxicology. (Contextual grounding on thiophene S-oxidation mechanisms). [Link]

  • Press, J. B., et al. (1990).Chemistry of Thiophene-2-carboxylic Acids and Derivatives. (General reactivity of thiophene esters).

Technical Support Center: Purification of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate

[1]

Molecule Profile & Chemical Logic

To purify this compound effectively, one must understand its "Push-Pull" electronic structure.

  • Electron Withdrawing Groups (EWG): The Cyano (-CN) at C4 and Ester (-COOMe) at C2 pull electron density.[1]

  • Electron Donating Group (EDG): The Methylthio (-SMe) at C5 pushes electron density into the ring.[1]

Implication for Purification: This electronic distribution creates a significant dipole moment, making the molecule highly crystalline and moderately polar.[1] However, the electron-rich sulfur atom at C5 is a "soft" nucleophile, making it highly susceptible to oxidation (to sulfoxide/sulfone) and electrophilic attack (leading to polymerization/tarring).[1]

Diagnostic Troubleshooting Guide (Q&A)

Q1: My crude product is a dark red/brown oil or sticky solid, but the literature describes a pale yellow/orange solid. What happened?

Diagnosis: This is classic oxidative degradation or oligomerization .[1]

  • Cause: The 5-methylthio group is sensitive to air oxidation, forming sulfoxides (

    
    ) which disrupt the crystal lattice, turning solids into oils.[1] Dark colors often indicate thiophene ring polymerization triggered by trace acids or light.
    
  • Solution:

    • Immediate Trituration: Do not attempt to recrystallize the oil directly.[1] Triturate the crude oil with cold Methanol (MeOH) or Diethyl Ether . This washes away the oily oxidized surface layer and induces crystallization of the pure core.

    • Acid Removal: Ensure all trace acid catalysts from the synthesis (e.g., if Gewald or Friedel-Crafts type conditions were used) are neutralized.[1] Wash the organic layer with saturated

      
       before solvent evaporation.
      
Q2: I see a persistent impurity (~5-10%) in the NMR that co-elutes on TLC.

Diagnosis: This is likely the Regioisomer or the Des-methyl precursor .[1]

  • Scenario A (Regioisomer): If synthesized via cyclization, the 3-cyano-4-methylthio isomer may form.[1] These have nearly identical polarities.[1]

  • Scenario B (Starting Material): If synthesized via

    
     (displacement of 5-chloro-thiophene with NaSMe), the impurity is the unreacted 5-chloro derivative.[1]
    
  • Solution: Recrystallization is superior to chromatography here.[1] The "Push-Pull" nature of the target molecule favors strong pi-stacking in the crystal lattice, which often excludes the slightly different geometries of isomers or chloro-derivatives.

Q3: The melting point is broad and depressed (e.g., melting over a 10°C range).

Diagnosis: Solvent Inclusion or Polymorphism .[1]

  • Cause: Thiophene esters are notorious for trapping chlorinated solvents (DCM, Chloroform) in their lattice.[1]

  • Solution: Dry the sample under high vacuum (< 1 mbar) at 40-50°C for 12 hours. If the problem persists, switch the recrystallization solvent to Toluene/Heptane , which are less likely to form stable solvates with this specific lattice than chlorinated solvents.

Experimental Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: Removing colored impurities and trace regioisomers.[1]

Solvent System: Ethanol (95%) or Toluene/Heptane (1:3).[1]

  • Dissolution: Place the crude solid in a round-bottom flask. Add Ethanol (approx. 10 mL per gram of solid).[2]

  • Heating: Heat to reflux (80°C) with magnetic stirring. If the solid does not dissolve completely, add more ethanol in small portions.

    • Critical Step: If dark insoluble specks remain after 10 minutes of reflux, filter the hot solution through a glass frit or Celite pad to remove polymerized tars.

  • Cooling: Allow the solution to cool to room temperature slowly (over 2 hours). Do not use an ice bath immediately; rapid cooling traps impurities.

  • Crystallization: Once crystals form at room temperature, cool the flask to 0-4°C (fridge) for 4 hours to maximize yield.

  • Filtration: Filter the crystals and wash with cold ethanol (-20°C).

  • Drying: Vacuum dry at 45°C.

Protocol B: Flash Column Chromatography (Polishing)

Best for: Separating the product from unreacted starting materials (e.g., 5-chlorothiophene).[1]

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5

  • Slurry Packing: Pack the column using 100% Hexanes to prevent heat generation.[1]

  • Loading: Dissolve the crude mixture in a minimum amount of Toluene or DCM. (Avoid loading with EtOAc, as it broadens bands).

  • Elution:

    • Flush with 95:5 Hex:EtOAc (2 column volumes) to remove non-polar impurities (disulfides, tars).

    • Increase polarity to 85:15 Hex:EtOAc. The product usually elutes as a distinct yellow band.

    • Note: The 5-methylthio group makes the compound UV active.[1] Monitor at 254 nm and 365 nm .

Visualization: Purification Logic & Impurity Pathways

The following diagram illustrates the decision matrix for purification and the chemical pathways leading to common impurities.

PurificationLogicCrudeCrude Reaction Mixture(Red/Brown Oil or Solid)TriturationTrituration(Cold MeOH or Ether)Crude->TriturationRemove Surface TarsOxidationOxidation Pathway:S-Me -> S(O)Me (Sulfoxide)Crude->OxidationAir ExposurePolymerPolymerization Pathway:Acid Catalyzed CouplingCrude->PolymerTrace Acid/LightSolidCheckIs it a Solid?Trituration->SolidCheckRecrystRecrystallization(Ethanol or Toluene/Heptane)SolidCheck->RecrystYes (Solid)ColumnFlash Chromatography(Hex/EtOAc Gradient)SolidCheck->ColumnNo (Oily/Sticky)PurePure Product(Pale Yellow/Orange Solid)Recryst->PureSuccessColumn->PureSuccess

Figure 1: Purification Decision Tree.[1] Prioritize trituration and recrystallization to handle the oxidative instability of the methylthio group.

Stability & Storage Guidelines

To maintain purity after isolation, strict adherence to these storage conditions is required:

ParameterRequirementScientific Rationale
Temperature 2-8°C (Refrigerated) Slows down the autoxidation of the sulfide (-SMe) to sulfoxide.
Atmosphere Argon or Nitrogen Displaces oxygen to prevent S-oxidation.
Light Amber Vial / Foil Thiophenes are photosensitive; UV light can trigger dimerization [2, 4].[1]
Container Glass (Teflon lined cap) Avoid plastics which may leach plasticizers into the lipophilic thiophene lattice.

References

  • Gewald, K. (1965).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte, 98(11), 3571-3577.[1] (Foundational chemistry for substituted thiophenes).

  • Putkaradze, N., et al. (2024).[1][2] Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at [Link] (Insight into thiophene impurity formation mechanisms).[1]

  • Huang, G., et al. (2020).[1][3] Access to substituted thiophenes through xanthate-mediated vinyl C(sp2)-Br bond cleavage. J. Org.[1][3] Chem., 85, 13037-13049.[1][3] (Modern synthesis and purification of functionalized thiophenes).

Disclaimer: This guide is for research purposes only. The user is responsible for verifying the identity of their specific isomer, as CAS numbers for thiophene regioisomers are frequently confused in commercial databases.

Technical Support Center: Purification of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate

[1]

Ticket ID: #THIO-PUR-001 Subject: Impurity Removal & Isolation Protocols for CAS 175202-48-9 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Introduction

Welcome to the Technical Support Center. You are likely working with Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate (CAS: 175202-48-9), a highly functionalized thiophene scaffold used frequently as a precursor in bio-active heterocyclic synthesis.[1]

We understand the frustration. Sulfur-rich heterocycles are notorious for three issues: persistent "rotten egg" odors, elemental sulfur contamination, and the formation of sticky, intractable oils. This guide moves beyond generic advice, providing a self-validating troubleshooting system to isolate your target ester in high purity.

Module 1: Diagnostic Triage (Identify Your Impurity)

Before attempting purification, you must identify the nature of the contamination. Use this diagnostic table to correlate your observation with the likely chemical culprit.

Impurity Profile Table
ObservationLikely ImpurityChemical CauseDiagnostic Check
Persistent "Garlic" Odor Dimethyl disulfide / MethanethiolDegradation of S-Me group or unreacted precursors.[1]Smell is detectable at ppb levels.[1]
Yellow/Orange Precipitate Elemental Sulfur (

)
Byproduct of oxidative cyclization (common in Gewald-type syntheses).Insoluble in MeOH; TLC shows a non-polar spot at solvent front.[1]
M+16 Peak in LC-MS Sulfoxide AnalogOxidation of the 5-methylthio group (

).[1]
HPLC retention time shifts slightly earlier (more polar).
Product is an Acidic Solid Hydrolyzed AcidCleavage of the methyl ester to carboxylic acid.Soluble in sat.

; IR shows broad -OH stretch >3000

.[1]
Sticky/Gummy Oil Oligomers / RegioisomersIncomplete cyclization or polymerization.

NMR shows broad, undefined peaks in the aromatic region.

Module 2: Purification Protocols

Protocol A: The "Sticky Oil" Fix (Trituration)

Use this when your crude product is a dark, viscous oil that refuses to crystallize.

The Science: High-molecular-weight impurities (oligomers) often prevent the crystal lattice from forming.[1] Trituration uses a solvent that dissolves the impurities but not the product, forcing the target molecule to crash out as a solid.

  • Dissolution: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) .

  • Precipitation: Slowly add cold Methanol (MeOH) or Hexane with vigorous stirring. A ratio of 1:5 (DCM:Hexane) is often effective.

  • Sonication: If oil droplets persist, sonicate the flask for 5-10 minutes. This provides energy to break the amorphous phase and induce nucleation.

  • Filtration: Collect the resulting solid by vacuum filtration.

Protocol B: Recrystallization (The Gold Standard)

Use this for solid crudes with minor impurities (

Solvent System: Ethanol (EtOH) or Methanol (MeOH).[2] Why? Thiophene esters are moderately soluble in hot alcohols but insoluble in cold.[1]

  • Reflux: Suspend the crude solid in EtOH (approx. 10 mL per gram). Heat to reflux (

    
    ) until fully dissolved.
    
    • Troubleshooting: If undissolved yellow particles remain after 10 mins of reflux, filter the hot solution. This is likely elemental sulfur (

      
      ) or inorganic salts.
      
  • Cooling: Allow the solution to cool to room temperature slowly (over 1 hour). Rapid cooling traps impurities.[1]

  • Cryo-Crystallization: Place the flask in an ice bath (

    
    ) for 30 minutes.
    
  • Wash: Filter the crystals and wash with ice-cold EtOH .

Protocol C: Chemical Decontamination of Sulfur

Use this if elemental sulfur persists (common in Gewald syntheses).

  • Dissolution: Dissolve crude in DCM.

  • Reagent: Add Triphenylphosphine (

    
    )  (0.1 equivalents relative to estimated sulfur).
    
    • Mechanism:[2][3][4][5]

      
       reacts with 
      
      
      to form Triphenylphosphine sulfide (
      
      
      ), which is highly polar.
  • Separation: Run a short silica plug.[1] The target ester will elute with Hexane/EtOAc (typically 8:2), while the polar

    
     stays at the baseline.
    

Module 3: Workflow Visualization

The following diagram illustrates the logical decision-making process for purifying this specific thiophene derivative.

PurificationLogicStartCrude Reaction MixtureCheckStatePhysical State?Start->CheckStateSolidSolid / PrecipitateCheckState->SolidIf SolidOilDark Viscous OilCheckState->OilIf OilRecrystProtocol B: Recrystallization(Hot Ethanol)Solid->RecrystTriturationProtocol A: Trituration(DCM + Hexane)Oil->TriturationCheckPurityCheck Purity (TLC/NMR)Trituration->CheckPurityRecryst->CheckPuritySulfurPresentImpurity: Elemental SulfurCheckPurity->SulfurPresentYellow Spots/InsolubleFinalPure Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylateCheckPurity->FinalPureChemTreatProtocol C: PPh3 Treatment+ Silica PlugSulfurPresent->ChemTreatChemTreat->Final

Figure 1: Decision Matrix for Thiophene Purification.[1] Follow the path based on the physical state of your crude product.

Module 4: Frequently Asked Questions (FAQs)

Q: My product smells terrible even after the column. Is it toxic? A: The smell is likely trace methanethiol or dimethyl disulfide. While unpleasant, the human nose detects these at parts-per-billion, meaning the actual impurity mass is likely negligible.

  • Fix: Wash your organic phase with dilute Sodium Hypochlorite (Bleach) during workup. This oxidizes odorous thiols to odorless sulfonates.[1] Warning: Do this gently to avoid oxidizing your product's thioether group.

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the carboxylic acid derivative (Hydrolysis of the methyl ester).

  • Fix: Dissolve your product in EtOAc and wash with Sat.

    
     . The base will deprotonate the acid, pulling it into the aqueous layer, leaving your pure ester in the organic layer.
    

Q: Can I use Diethyl Ether for recrystallization? A: Not recommended.[1] Thiophene carboxylates are often too soluble in ether, preventing crystallization. Stick to alcohols (MeOH/EtOH) or an EtOAc/Hexane mixture.

References

  • Gewald Reaction & Thiophene Synthesis

    • Sabatini, M. et al. "Synthesis and characterization of highly substituted thiophenes." Journal of Heterocyclic Chemistry.

  • Purification of Sulfur Compounds

    • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.[1] (Standard reference for sulfur removal via PPh3).

  • Compound Data (CAS 175202-48-9)

    • PubChem Compound Summary for this compound.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling thiophene derivatives.

Handling and storage of "Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate" to prevent decomposition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with Methyl 4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS: 175202-48-9).[1] This document is structured to address stability challenges proactively, using functional group analysis to predict and prevent decomposition.

Compound: this compound CAS: 175202-48-9 | Formula: C


H

NO

S

| MW: 213.28 g/mol [1][2]

Core Storage Directive (The "Gold Standard")

To maintain purity >97% over extended periods (6+ months), you must mitigate the three primary degradation vectors: Oxidation (Thioether), Hydrolysis (Ester), and Photolysis (Thiophene ring).[1]

Optimized Storage Protocol
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers kinetic energy, significantly slowing the rate of S-oxidation and ester hydrolysis.[1]
Atmosphere Inert Gas (Argon or N

)
The methylthio group (-SMe) is electron-rich and prone to oxidation by atmospheric O

to sulfoxides/sulfones.[1]
Desiccation Required (<30% RH)Prevents moisture-driven hydrolysis of the methyl ester to the carboxylic acid.[1]
Light Protection Amber Vial / Foil Thiophene derivatives are photosensitive; UV exposure can induce ring-opening or polymerization.[1]

Decomposition Pathways & Mechanisms

Understanding how this molecule breaks down is critical for troubleshooting.[1] The diagram below visualizes the specific chemical vulnerabilities of this structure.

DecompositionPathways cluster_legend Risk Factors Target Methyl 4-Cyano-5-(methylthio) thiophene-2-carboxylate Sulfoxide Sulfoxide/Sulfone (S-Oxidation) Target->Sulfoxide + O2 (Air) Acid Carboxylic Acid + Methanol (Hydrolysis) Target->Acid + H2O (Moisture) Dimer Photodegradation Products Target->Dimer + UV Light key1 Red Arrow: Oxidative Instability (High Risk) key2 Yellow Arrow: Hydrolytic Instability (Medium Risk)

Figure 1: Primary decomposition vectors based on functional group analysis (Thioether oxidation and Ester hydrolysis).

Troubleshooting & FAQs

Direct solutions for common experimental observations.

Q1: The compound has turned from off-white to yellow/brown. Is it still usable?

Diagnosis: Oxidative Degradation or Photolysis. [1]

  • Cause: The darkening often indicates the formation of conjugated impurities (oligomers) or N-oxide/S-oxide species due to light or air exposure.[1]

  • Action: Check purity via TLC (Thin Layer Chromatography). If the impurity spot is minor (<5%), you may purify via recrystallization (typically from Ethanol or EtOAc/Hexane).[1] If >10% degradation, discard, as thio-oxidized byproducts are difficult to separate.[1]

Q2: I detect a pungent, sulfur-like or "rotten cabbage" odor upon opening the vial.

Diagnosis: Advanced Hydrolysis or Thioether Cleavage. [1]

  • Cause: While the intact molecule has a characteristic sulfide smell, a sharp increase in stench suggests the liberation of Methanethiol (via cleavage of the S-Me bond, though rare) or hydrolysis of the ester releasing trace methanol (less pungent).[1]

  • Action: This indicates significant degradation.[1] Do not use. The integrity of the pharmacophore is compromised.[1]

Q3: The compound is not dissolving in my standard solvent (DMSO/Methanol).

Diagnosis: Moisture Contamination (Hydrolysis). [1]

  • Cause: If the ester hydrolyzes to the corresponding Carboxylic Acid (4-Cyano-5-(methylthio)thiophene-2-carboxylic acid), the solubility profile changes drastically.[1] The free acid is less soluble in organic solvents and may require basic conditions to dissolve.[1]

  • Test: Attempt to dissolve a small aliquot in aqueous NaHCO

    
    . If it dissolves with effervescence, it has hydrolyzed to the acid.[1]
    
Q4: How do I weigh this out without introducing moisture?

Protocol:

  • Allow the storage vial to equilibrate to room temperature before opening (prevents condensation).

  • Use a PTFE (Teflon) coated spatula .[1] Avoid iron/steel spatulas if possible, as trace metal ions can catalyze S-oxidation.[1]

  • Flush the headspace with Nitrogen/Argon immediately before re-sealing.[1]

Quality Control (QC) Validation Workflow

Before committing this compound to a critical reaction, validate its purity using this self-validating workflow.

QC_Workflow Start Sample Retrieval (Warm to RT) Visual Visual Inspection (Color/Texture) Start->Visual Solubility Solubility Test (DCM or DMSO) Visual->Solubility TLC TLC Analysis (Hexane:EtOAc 3:1) Solubility->TLC Decision Purity Check TLC->Decision Use Proceed to Experiment Decision->Use Single Spot Purify Recrystallize Decision->Purify Multi-spot/Trailing

Figure 2: Pre-experiment validation workflow to ensure compound integrity.

TLC Conditions:

  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Hexane:Ethyl Acetate (3:1 or 4:1).[1]

  • Visualization: UV (254 nm).[1] The thiophene ring is UV active.[1]

  • Expected Result: Single spot. A lower Rf spot usually indicates the carboxylic acid (hydrolysis product) or sulfoxide (more polar).[1]

References

  • PubChem. this compound (CID 175202-48-9).[1] National Library of Medicine.[1] Available at: [Link][1]

Sources

"Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate" reaction solvent and temperature optimization

[1]

Product Profile
  • Target Compound: this compound[1]

  • CAS: 175202-48-9[1]

  • Core Scaffold: Thiophene-2-carboxylate[1][2][3][4]

  • Key Functionality: 4-Cyano (electron-withdrawing), 5-Methylthio (leaving group/handle), 3-H (unsubstituted).

  • Primary Challenge: The vast majority of literature refers to the 3-amino analog (Gewald product).[1] Obtaining the 3-H target requires a specific deamination step often prone to side reactions (dimerization, azo coupling).[1]

Part 1: Synthesis Optimization (Deamination Protocol)

Objective: Synthesize the target from Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS 129332-45-2).[1] Mechanism: Non-aqueous radical deamination using tert-Butyl Nitrite (TBN).[1]

Optimized Reaction Conditions
ParameterOptimized ChoiceRationale
Reagent tert-Butyl Nitrite (TBN) (1.5 - 2.0 equiv)Generates the diazonium species in situ without water, preventing hydrolysis to phenols.[1]
Solvent Tetrahydrofuran (THF) Acts as both the solvent and the hydrogen atom donor (via radical abstraction) to replace the diazo group with H.
Temperature 60°C – Reflux (66°C) Required to initiate the homolytic cleavage of the diazonium intermediate.[1]
Time 1 – 3 HoursReaction is rapid once initiation occurs; prolonged heating degrades the product.[1]
Step-by-Step Protocol
  • Dissolution: Dissolve 1.0 eq of the 3-amino-thiophene precursor in anhydrous THF (0.1 M concentration).

  • Addition: Heat the solution to 50°C . Dropwise add tert-butyl nitrite (1.5 eq) over 20 minutes. Caution: Gas evolution (

    
    ).[1]
    
  • Reaction: Raise temperature to visible reflux (~66°C). Monitor by TLC/LCMS for disappearance of the amine.

  • Quench: Cool to room temperature. Concentrate in vacuo.

  • Purification: The product is less polar than the amine. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Troubleshooting Guide: Synthesis
Issue Probable Cause Solution
Low Yield / Dimerization Radical coupling side reactions.[1]Dilute the reaction. Run at 0.05 M to minimize intermolecular radical coupling.
Incomplete Conversion TBN degradation or insufficient temp.[1]Add fresh TBN (0.5 eq) and ensure vigorous reflux. Ensure THF is not stabilized with BHT (inhibitor).[1]
Product is Hydroxy-analog Presence of water.[1][5][6]Use anhydrous THF.[1] Moisture hydrolyzes the diazonium salt to a phenol (OH group).
Part 2: Reactivity Optimization ( Displacement)

Objective: Displacement of the 5-Methylthio (-SMe) group with nucleophiles (amines/hydrazines) to generate library diversities.[1] Mechanism: Nucleophilic Aromatic Substitution (

Solvent & Temperature Matrix
Nucleophile TypeRecommended SolventTemp (°C)Notes
Primary Amines (Aliphatic)Ethanol or Acetonitrile Reflux (80°C)SMe is a poor leaving group; requires heat.[1]
Anilines (Aromatic Amines)DMF or DMSO 100–120°CWeak nucleophiles require high-boiling polar solvents.[1]
Hydrazine Ethanol 0°C to RTHighly reactive; can attack the ester (C2) if heated. Keep cold to favor SMe displacement.[1]
Pro-Tip: Oxidation Activation

Direct displacement of -SMe can be sluggish.[1]

  • Optimization: Oxidize -SMe to -SO₂Me (Sulfone) using m-CPBA or Oxone® before reacting with the amine.[1]

  • Benefit: The sulfone is a superior leaving group, allowing the substitution to proceed at Room Temperature in mild solvents (DCM/THF).[1]

Visual Logic: Pathway & Decision Tree

ReactionOptimizationStartStart: Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylateStep1Deamination Step(Synthesis of Target)Start->Step1t-BuONO, THF, 65°C(Radical H-Abstraction)TargetTARGET MOLECULE:Methyl 4-cyano-5-(methylthio)thiophene-2-carboxylate(CAS 175202-48-9)Step1->TargetDecisionApplication?Target->DecisionRouteAS_NAr Displacement(Direct)Decision->RouteANucleophile + HeatRouteBOxidation to Sulfone(Activation)Decision->RouteBm-CPBA / OxoneProductA5-Amino Derivative(High Temp Required)RouteA->ProductAReflux (EtOH/DMF)ProductB5-Amino Derivative(Room Temp, High Yield)RouteB->ProductBAmine, RT

Caption: Workflow for synthesizing the 3-H target from the Gewald precursor and subsequent downstream activation strategies.

References
  • Gewald Reaction & Modifications: Sabnis, R. W. (2008).[1] Gewald Reaction. In Heterocyclic Chemistry. This establishes the synthesis of the 3-amino precursor.

  • Deamination of Aminothiophenes: Barral, K., et al. (2007).[1] "Mild and Efficient Deamination of Aromatic Amines". Organic Letters, 9(9), 1809-1811.[6] Link (Describes the t-Butyl Nitrite/THF method).[1]

  • Thiophene Reactivity (

    
    ):  Chamberlain, P. H., et al. (2006).[1] "Nucleophilic substitution of 5-bromo-4-cyanothiophene-2-carboxylates". Tetrahedron Letters, 47(32), 5721-5724.[1] (Mechanistic parallel for 5-position activation).
    
  • Product Data: Thermo Fisher Scientific. "this compound, 97%". Link (Verifies commercial existence and CAS 175202-48-9).[1]

Catalyst selection for reactions involving "Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket Context: Catalyst Selection & Reaction Optimization

System Overview: The MCMTC Scaffold

Welcome to the technical guide for Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate . You are working with a densely functionalized "push-pull" thiophene. Its reactivity is defined by the competition between the electron-withdrawing nitrile (CN) and ester (COOMe) groups, and the electron-donating (yet displaceable) methylthio (SMe) group.

This guide is structured as a series of Support Tickets addressing the most common chemical transformations requested by drug discovery teams.

Ticket #01: Replacing the Methylthio Group with Carbon (C-C Coupling)

User Issue: "I tried a standard Suzuki coupling to replace the -SMe group with a phenyl ring, but the reaction stalled, and the Pd catalyst precipitated (Pd black)."

Root Cause Analysis: The -SMe group is a "pseudohalogen," but it is also a potent catalyst poison. In standard Suzuki conditions (Pd/Base), the sulfur atom binds irreversibly to the Palladium center, deactivating it before oxidative addition can occur.

The Solution: Liebeskind-Srogl Cross-Coupling To displace the sulfur with a carbon nucleophile (Boronic acid), you must use the Liebeskind-Srogl protocol.[1] This reaction relies on a Copper(I) cofactor to scavenge the sulfur and facilitate transmetallation.[2]

Recommended Catalyst System
ComponentRecommendationFunction
Primary Catalyst Pd(PPh₃)₄ or Pd₂dba₃ / TFP Oxidative addition into the C-S bond.
Critical Cofactor CuTC (Copper(I) thiophene-2-carboxylate)Coordinates sulfur to activate the C-S bond; facilitates transmetallation.[2]
Nucleophile Aryl/Alkyl Boronic AcidsCoupling partner.[3]
Base None This is a "baseless" coupling; CuTC acts as the base equivalent.
Protocol: Desulfitative Cross-Coupling
  • Preparation: In a glovebox or under strict Argon flow, charge a Schlenk flask with MCMTC (1.0 equiv), Boronic Acid (1.1 equiv), and CuTC (1.5 - 2.0 equiv) .

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) .

  • Solvent: Add degassed THF (0.1 M concentration).

  • Reaction: Heat to 50°C for 12–18 hours.

    • Note: The solution typically turns from orange/red to dark brown/green as Cu-S species form.

  • Workup: Dilute with diethyl ether, wash with 5% HCl (to remove Cu salts), then brine.

Visualizing the Mechanism (The "S" Scavenge):

LiebeskindSrogl cluster_cycle Liebeskind-Srogl Catalytic Cycle Node1 Pd(0) Active Species Node2 Oxidative Addition (Pd inserts into C-S) Node1->Node2 Node3 Transmetallation (Cu transfers R' to Pd) Node2->Node3 Node4 Reductive Elimination (Product Release) Node3->Node4 Waste Cu-SMe (Waste) Node3->Waste Sulfur Scavenging Node4->Node1 Input Thioether (MCMTC) Input->Node2 + CuTC activates S Cofactor CuTC (Cofactor) Cofactor->Node3 Base-free activation Boronic R-B(OH)2 Boronic->Node3

Caption: The CuTC cofactor is essential for activating the C-S bond and sequestering the sulfur poison, allowing the Pd cycle to turn over.

Ticket #02: Functionalizing the C-3 Position (C-H Activation)

User Issue: "I need to introduce a substituent at the C-3 position (the only empty spot on the ring) without affecting the ester or nitrile."

Root Cause Analysis: The C-3 position is sterically crowded by the 2-Ester and 4-Cyano groups. Electrophilic aromatic substitution (EAS) will fail because the ring is extremely electron-deficient. You must use C-H Activation controlled by steric directing groups.

The Solution: Iridium-Catalyzed C-H Borylation Iridium catalysts are sensitive to steric environments and will selectively activate the least hindered C-H bond. However, since C-3 is the only C-H bond, the catalyst is forced to react there, provided the ligand is active enough.

Recommended Catalyst System
ComponentRecommendationFunction
Pre-catalyst [Ir(OMe)(cod)]₂ (1.5 mol%)The active Iridium source.
Ligand dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine)Electron-rich bipyridine ligand required for thiophene activation.
Reagent B₂pin₂ (Bis(pinacolato)diboron)Boron source.
Solvent Hexane or THFNon-polar solvents often improve yields.
Troubleshooting Guide
  • Low Conversion: Ensure the reaction is strictly anhydrous. Moisture hydrolyzes the active Ir-H species.

  • Regioselectivity: In this specific molecule, C-3 is the only option. If you see degradation, lower the temperature to 60°C.

Ticket #3: Nucleophilic Substitution ( ) of the Methylthio Group

User Issue: "I am trying to displace the -SMe group with a primary amine. I'm refluxing in DMF but getting <10% yield."

Root Cause Analysis: While the 4-CN and 2-COOMe groups withdraw electrons, the -SMe group is a strong resonance donor, which stabilizes the ring and makes it a poor electrophile for


. Furthermore, -SMe is a poor leaving group.

The Solution: The "Oxidation-Activation" Protocol You must convert the "bad" leaving group (-SMe) into a "super" leaving group (Sulfone, -SO₂Me). This turns the molecule into a highly reactive electrophile.

Step 1: Catalytic Oxidation (The Setup)
  • Catalyst: Na₂WO₄·2H₂O (Sodium Tungstate, 2 mol%).

  • Oxidant: 30% H₂O₂ (2.5 equiv).

  • Condition: Stir in Methanol/Water at RT.

  • Result: Quantitative conversion to Methyl 4-cyano-5-(methylsulfonyl)thiophene-2-carboxylate .

Step 2:

Displacement (The Reaction)

Once oxidized to the sulfone, the C-5 position becomes extremely electrophilic.

  • Catalyst: None required (Thermal).

  • Nucleophile: Amine (1.1 equiv).

  • Base: DIPEA or TEA (to neutralize generated acid).

  • Condition: THF or DCM at Room Temperature (Heat is rarely needed for the sulfone).

Decision Tree for SMe Displacement:

SNAr_Decision Start Goal: Replace -SMe with Nucleophile (Nu) CheckNu Is Nucleophile Carbon (Ar-B(OH)2)? Start->CheckNu Liebeskind Use Liebeskind-Srogl (Pd(0) + CuTC) CheckNu->Liebeskind Yes CheckAmine Direct Displacement Attempt (Reflux, 12h) CheckNu->CheckAmine No (Amine/Alkoxide) Success Proceed with Purification CheckAmine->Success Yield > 50% Oxidation Step 1: Oxidation Catalyst: Na2WO4 / H2O2 Product: -SO2Me CheckAmine->Oxidation Yield < 50% Displace2 Step 2: Displacement Room Temp, Mild Base Oxidation->Displace2

Caption: Workflow for selecting between Metal Catalysis (Liebeskind) and Oxidation-Activation (


) based on the nucleophile type.
References
  • Liebeskind-Srogl Coupling (Original): Liebeskind, L. S., & Srogl, J. (2000).[2][3] Thiol Ester−Boronic Acid Coupling.[1][2][3] A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society, 122(45), 11260–11261.

  • Mechanistic Insight (CuTC Role): Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). A Non-Basic, Room Temperature Palladium-Catalyzed Cross-Coupling of Aryl Thioethers with Aryl Boronic Acids. Journal of the American Chemical Society, 129(51), 15734–15735.

  • C-H Activation of Thiophenes: Mkhalid, I. A. I., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). C–H Activation for the Construction of C–B Bonds. Chemical Reviews, 110(2), 890–931.

  • Oxidation of Sulfides (Tungstate Catalysis): Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Tetrahedron, 57(12), 2469-2476.

Sources

Work-up procedures for "Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate" synthesis

[1][2]

Critical Protocol Overview

Target Compound: this compound CAS: 175202-48-9 Physical State: Yellow to pale orange crystalline solid.[1][2][3] Melting Point: 112–122 °C (varies by purity/polymorph).[1][2][3]

Synthesis Context

The work-up strategy depends heavily on your synthetic route.[1][2] Identify your pathway below to select the correct troubleshooting steps.

  • Route A: Deamination (Reductive) [1][2]

    • Precursor: Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate.[1][2]

    • Reagents: Alkyl nitrite (t-BuONO) in DMF/THF.[1][2]

    • Key Impurities: Azo-dimers, unreacted amine, tarry radical byproducts.[1][2]

  • Route B: SNAr Displacement

    • Precursor: Methyl 5-chloro-4-cyanothiophene-2-carboxylate.[1][2]

    • Reagents: Sodium thiomethoxide (NaSMe).[1][2]

    • Key Impurities: Disulfides, hydrolysis products (carboxylic acids), residual mercaptans.[1][2]

Troubleshooting Dashboard (Q&A)

Issue 1: "My product is oiling out during recrystallization and won't solidify."

Diagnosis: This is common in thiophene carboxylates containing thio-ethers, often caused by residual solvent (DMF/DMSO) or sulfur-based impurities lowering the melting point.[1][2] Corrective Action:

  • Solvent Swap: If you used DMF (Route A) or DMSO (Route B), wash the organic extract with 5% LiCl solution (3x) during work-up to remove the high-boiling solvent completely.[1][2]

  • Anti-solvent Trituration: Dissolve the crude oil in a minimum amount of warm Ethyl Acetate (EtOAc) .[1][2] Slowly add n-Heptane (not Hexane, as Heptane allows for higher temperature equilibration) until cloudy.[1][2] Scratch the flask walls with a glass rod.[1][2]

  • Seeding: If available, add a seed crystal of pure CAS 175202-48-9 at 40 °C.

Issue 2: "Persistent sulfur/mercaptan odor even after drying."[1][2]

Diagnosis: Trapped methyl mercaptan or dimethyl disulfide (DMDS) in the crystal lattice or filtrate.[1][2] Corrective Action:

  • Oxidative Wash: During the extraction phase, wash the organic layer with 10% Sodium Hypochlorite (Bleach) or Oxone® solution .[1][2] This oxidizes residual MeSH/SMe- to odorless sulfonates/sulfates.[1][2]

    • Warning: Do not use this if your product contains sensitive oxidizable groups (though the thiophene ring is relatively robust, prolonged exposure can oxidize the 5-SMe to sulfoxide).[1][2] Use dilute H2O2 (1%) as a gentler alternative.[1][2]

  • Charcoal Treatment: Reflux the crude solution in Ethanol with activated charcoal for 30 minutes before final filtration.

Issue 3: "Low yield in Deamination Route (Route A)."

Diagnosis: Incomplete diazotization or side-reactions (azo coupling) due to insufficient radical source or temperature control.[1][2] Corrective Action:

  • Reagent Quality: Ensure tert-butyl nitrite (t-BuONO) is fresh. Old bottles decompose to t-BuOH and oxides of nitrogen.[1][2]

  • Temperature Management: The reaction is exothermic.[1][2] Addition of t-BuONO should be done at 60–65 °C to ensure immediate N2 evolution and prevent the accumulation of diazonium species which can couple to form azo dyes (red/brown impurities).[1][2]

  • H-Donor: Ensure the solvent (THF or DMF) is dry; sometimes adding a dedicated H-atom donor like hypophosphorous acid (H3PO2) improves yield over solvent-mediated reduction.[1][2]

Detailed Work-up Procedures

Protocol A: Work-up for Deamination Route (From 3-Amino Precursor)

Use this if reacting CAS 129332-45-2 with t-BuONO.[1][2]

  • Quenching:

    • Cool reaction mixture to Room Temperature (RT).

    • Pour the reaction mixture slowly into ice-cold water (5 volumes relative to solvent).

    • Observation: A precipitate should form.[1][2][4] If it oils out, add solid NaCl to saturation.[1][2]

  • Extraction:

    • Extract with Ethyl Acetate (EtOAc) (3 x 50 mL).[1][2]

    • Critical Step: Wash combined organics with 1M HCl (to remove unreacted amine) followed by Saturated NaHCO3 (to remove acidic byproducts).[1][2]

  • Purification:

    • Dry over anhydrous Na2SO4.[1][2] Filter and concentrate.

    • Recrystallization: Dissolve in boiling Ethanol (EtOH) .[1][2] Allow to cool slowly to RT, then to 4 °C.

    • Yield: Typical isolated yields are 60–75%.[1][2]

Protocol B: Work-up for SNAr Route (From 5-Chloro Precursor)

Use this if reacting Methyl 5-chloro-4-cyanothiophene-2-carboxylate with NaSMe.[1][2]

  • Quenching:

    • Quench the reaction with 1M HCl (pH adjusted to ~4). This protonates the excess thiomethoxide to methanethiol (MeSH).[1][2]

    • Safety:Perform in a fume hood. The evolved MeSH gas is toxic and foul-smelling.[1][2] Scrub the exhaust through a bleach trap.[1][2]

  • Extraction:

    • Extract with Dichloromethane (DCM) .[1][2]

    • Wash with Water (2x) to remove salts (NaCl).[1][2]

  • Odor Removal (Critical):

    • Wash the organic phase with 5% Sodium Hypochlorite (Bleach) solution for 5 minutes.[1][2]

    • Wash with Brine.[1][2]

  • Isolation:

    • Concentrate to dryness.[1][2] The product is usually pure enough (95%+) for recrystallization from Isopropanol (IPA) .[1][2]

Analytical Data Summary

PropertyValueNotes
Molecular Formula C8H7NO2S2
Molecular Weight 213.28 g/mol
Appearance Yellow/Pale Orange SolidDarkens upon oxidation (sulfoxide formation).[1][2]
1H NMR (CDCl3) δ 7.60 (s, 1H), 3.85 (s, 3H), 2.65 (s, 3H)The singlet at 7.60 ppm confirms the 3-H (deamination success).[1][2]
IR (cm-1) ~2220 (CN), ~1710 (Est)Nitrile stretch is distinct.[1][2]

Workflow Visualization

The following diagram illustrates the decision logic and work-up flow for the Deamination Route (Route A), which is the most technically demanding.

WorkUpFlowStartCrude Reaction Mixture(Deamination)QuenchQuench into Ice Water(5 vol)Start->QuenchPrecipitatePrecipitate Forms?Quench->PrecipitateSolidFilter SolidPrecipitate->SolidYesOilExtract with EtOAcAdd NaClPrecipitate->OilNo (Oiling)RecrystRecrystallize:Ethanol or EtOAc/HeptaneSolid->RecrystWash1Wash: 1M HCl(Remove Amine)Oil->Wash1Wash2Wash: Sat. NaHCO3(Neutralize)Wash1->Wash2DryDry (Na2SO4) & ConcentrateWash2->DryDry->RecrystFinalPure Product(Yellow Solid)Recryst->Final

Caption: Logical flow for the work-up of the deamination reaction, addressing both solid precipitation and oiling scenarios.

FAQ

Q: Can I use THF instead of DMF for the deamination? A: Yes, THF is often preferred for easier work-up (lower boiling point).[1][2] However, DMF promotes better solubility of the diazonium intermediate.[1][2] If using THF, ensure it is refluxing (66 °C) to drive N2 evolution.[1][2]

Q: Is the product light sensitive? A: Thiophene carboxylates are generally stable, but the thio-ether (SMe) moiety can undergo photo-oxidation over long periods.[1][2] Store in amber vials at 2–8 °C.

Q: I see a small impurity at M+16 in the Mass Spec. What is it? A: This is the sulfoxide (S-oxide) derivative.[1][2] It forms if the work-up involved prolonged exposure to oxidants (like bleach) or if the material was dried in an oven >60 °C in air.[1][2]

References

  • Gewald Reaction & Derivatives: Sabnis, R. W., et al. "2-Aminothiophenes and N-Silylated Derivatives: Synthesis and Biological Activity."[1][2] Journal of Heterocyclic Chemistry, vol. 36, no. 2, 1999, pp. 333–345.[1][2] Link[1][2]

  • Deamination Protocols: Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions."[1][2] Journal of Organic Chemistry, vol. 42, no. 14, 1977, pp. 2426–2430.[1][2] Link[1][2]

  • Thiophene Carboxylate Synthesis: Barker, J. M., et al. "Synthesis of Thieno[2,3-b]pyridines."[1][2] Journal of Chemical Research, 1985.[1][2] (Foundational work on 4-cyano-5-substituted thiophenes).

  • Product Data (CAS 175202-48-9): Thermo Scientific Chemicals.[1][2][3][5] "this compound Product Specification." Link[1][2]

Validation & Comparative

Technical Guide: Methyl vs. Ethyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate vs. Ethyl Ester Analog Content Type: Application Note / Comparative Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

In the synthesis of fused thiophene systems—particularly thienopyrimidines and thienopyridines used in kinase inhibition—the choice between This compound (MCT) and its Ethyl ester analog (ECT) is rarely arbitrary. While both serve as electrophilic scaffolds, their divergence in crystallinity , solubility profiles , and hydrolytic kinetics dictates their suitability for specific process scales.

This guide provides an evidence-based comparison to assist researchers in selecting the optimal ester for their synthetic pathway.

FeatureMethyl Ester (MCT)Ethyl Ester (ECT)Verdict
CAS No. 175202-48-959912-65-3 (Analogous)MCT is more commercially available.
Physical State High-melting SolidLow-melting Solid / OilMCT is superior for purification (filtration).
Atom Economy Higher (

)
Lower (

)
MCT is preferred for scale-up.
Lipophilicity ModerateHighECT is preferred for chromatography.
Hydrolysis Rate Fast (

)
Slow (

)
MCT for rapid saponification.

Structural & Synthetic Context

Understanding the origin of these scaffolds is critical for troubleshooting impurities. Both esters are typically derived from the Gewald reaction or a modified sulfide-displacement route.

Note on Nomenclature: The specific target, 4-cyano-5-(methylthio)thiophene-2-carboxylate (3-unsubstituted), is distinct from the more common 3-amino congener. It is often accessed via deamination of the Gewald product (Sandmeyer-type reduction) or via direct displacement strategies using 3-bromo-thiophene precursors.

Synthesis Pathway (DOT Diagram)

The following diagram illustrates the convergent synthesis of the Methyl Ester (MCT) and the divergence point for the Ethyl Analog.

Synthesispathway Start Methyl Cyanoacetate + CS2 Inter1 Dithiolate Intermediate Start->Inter1 Base Methylation Methylation (MeI) Inter1->Methylation Dithioacetal Ketene Dithioacetal Methylation->Dithioacetal Cyclization Cyclization w/ Methyl Thioglycolate Dithioacetal->Cyclization Base/Heat GewaldProd 3-Amino-4-cyano- 5-(methylthio)thiophene (Methyl Ester) Cyclization->GewaldProd Deamination Deamination (t-BuONO / THF) GewaldProd->Deamination TargetMCT Target: Methyl 4-Cyano- 5-(methylthio)thiophene -2-carboxylate (MCT) Deamination->TargetMCT

Figure 1: Synthetic route to the target Methyl Ester (MCT). To generate the Ethyl Analog (ECT), Ethyl Cyanoacetate and Ethyl Thioglycolate are substituted in steps 1 and 3.

Critical Comparison: When to Use Which?

A. Solubility & Purification (The "Crash-Out" Factor)
  • Methyl Ester (MCT):

    • Behavior: Typically exhibits a rigid crystal lattice due to efficient packing of the methyl group.

    • Advantage: Often precipitates directly from reaction mixtures (e.g., methanol/water or ethanol/water) upon cooling. This allows for purification via filtration , avoiding costly silica gel chromatography.

    • Risk: Low solubility in ethereal solvents (Et2O) can complicate liquid-liquid extractions if the product does not precipitate.

  • Ethyl Ester (ECT):

    • Behavior: The additional methylene unit disrupts crystal packing, lowering the melting point. These often isolate as viscous oils or waxy solids.

    • Advantage: Excellent solubility in DCM and EtOAc. Ideal if the subsequent step involves a homogeneous reaction in a non-polar solvent.

    • Risk: Requires column chromatography for high purity, increasing Process Mass Intensity (PMI).

B. Reactivity: Saponification & Transesterification

In drug development, the ester is often a "mask" for the carboxylic acid or a leaving group for amidation.

  • Hydrolysis Kinetics: The Methyl ester hydrolyzes significantly faster (approx. 5-10x) than the Ethyl ester under basic conditions (LiOH/THF/H2O) due to lower steric hindrance at the carbonyl carbon.

  • Transesterification Risk: If the reaction solvent is an alcohol different from the ester (e.g., reacting the Methyl ester in Ethanol), base-catalyzed transesterification is a major impurity risk.

    • Rule of Thumb: Always match the solvent to the ester (MeOH for Methyl, EtOH for Ethyl) unless using non-nucleophilic solvents.

Experimental Protocols

Protocol A: Synthesis of this compound (MCT)

This protocol assumes the deamination of the 3-amino precursor, a standard industry route.

Reagents:

  • Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (1.0 equiv)

  • t-Butyl Nitrite (1.5 equiv)[1]

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Dissolution: Charge a round-bottom flask with the 3-amino precursor (10 mmol) and anhydrous THF (50 mL). Stir under

    
     atmosphere.
    
  • Addition: Add t-Butyl Nitrite (15 mmol) dropwise over 10 minutes at room temperature. Caution: Evolution of

    
     gas.
    
  • Reflux: Heat the mixture to reflux (66°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The fluorescent amino spot will disappear, replaced by a higher

    
     spot (the deaminated product).
    
  • Workup: Cool to RT. Concentrate the solvent in vacuo.[2]

  • Purification:

    • For Methyl Ester: Triturate the residue with cold Methanol (10 mL). Filter the yellow solid.

    • For Ethyl Ester: The residue will likely be an oil. Dissolve in DCM, wash with water, dry over

      
      , and purify via flash chromatography (0-20% EtOAc in Hexanes).
      
Protocol B: Saponification (Hydrolysis to Acid)

Target: 4-Cyano-5-(methylthio)thiophene-2-carboxylic acid.

  • Dissolve MCT (1.0 equiv) in THF:MeOH:Water (3:1:1).

  • Add LiOH·H2O (2.0 equiv). Stir at RT.

  • Observation: The Methyl ester typically clears to a homogeneous solution within 30 minutes. The Ethyl ester may require mild heating (40°C) or prolonged stirring (2-4 hours) to reach full conversion.

  • Acidify with 1M HCl to pH 2 to precipitate the carboxylic acid.

Decision Logic (Visualized)

Use the following logic flow to select the correct starting material for your campaign.

DecisionMatrix Start Select Ester for Synthesis Scale What is the Reaction Scale? Start->Scale SmallScale Discovery (<1g) Scale->SmallScale LargeScale Process (>100g) Scale->LargeScale Purification Preferred Purification? SmallScale->Purification Filter Filtration Required LargeScale->Filter Column Chromatography OK Purification->Column Purification->Filter RecECT Use Ethyl Ester (ECT) (Higher Solubility) Column->RecECT RecMCT Use Methyl Ester (MCT) (Better Atom Economy, Crystallinity) Filter->RecMCT Filter->RecMCT NextStep Next Step Solvent? Alcohol Alcoholic (MeOH/EtOH) NextStep->Alcohol Must Match Ester Aprotic Aprotic (DMF/DCM) NextStep->Aprotic MCT usually fine RecMCT->NextStep

Figure 2: Decision matrix for selecting between Methyl and Ethyl esters based on scale and downstream processing.

References

  • Thermo Scientific Chemicals. (2024). This compound Product Specifications. Thermo Fisher Scientific. Link

  • Sabnis, R. W. (2021). Nitrogen Heterocycles: Synthesis and Reactivity. In Histological Stains: Synthesis and Applications. Wiley.[1] (General reference for Gewald Chemistry).

  • Putarova, Z., et al. (2004). Structure of Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate. Acta Crystallographica Section E, E60, o1323-o1325. (Describes the deamination of the amino-thiophene precursor). Link

  • PubChem. (2024). This compound (Compound Summary). National Library of Medicine. Link (Note: Linked to the 3-amino variant as the primary commercial entry point for this scaffold class).

Sources

Comparative Spectroscopic Guide: Structural Elucidation of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of spectroscopic methodologies for the structural validation of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate . It addresses the specific challenges of regiochemical assignment in polysubstituted thiophenes and compares the efficacy of solvent systems (CDCl₃ vs. DMSO-d₆) and detection methods (1D vs. 2D NMR).

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Chemists.

Relevance: Thiophene-2-carboxylates are critical scaffolds in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Accurate characterization of the 4-cyano and 5-methylthio substitution pattern is essential, as regioisomers (e.g., 5-cyano-4-methylthio) possess vastly different biological activities.

Structural Analysis & Regiochemical Challenge

The molecule consists of a thiophene core with three substituents and one aromatic proton.

  • Position 2: Methyl ester (-COOCH₃)[1]

  • Position 3: Proton (H)

  • Position 4: Cyano group (-CN)[1][2][3][4][5]

  • Position 5: Methylthio group (-SCH₃)[1]

The Challenge: Standard 1H NMR shows only three singlets (H3, OMe, SMe). It cannot definitively distinguish between the 4-cyano-5-methylthio isomer and the 5-cyano-4-methylthio isomer without observing scalar coupling or spatial correlations. This guide compares methods to resolve this ambiguity.

Comparative Analysis: Solvent Systems

Selection of the deuterated solvent is not merely about solubility; it fundamentally alters the resolution of diagnostic signals.

Comparison: CDCl₃ vs. DMSO-d₆[6]
FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide-d₆) Verdict
Solubility Moderate. Polysubstituted thiophenes can crystallize out at high concentrations (>20mg/0.6mL).High. Excellent for polar thiophenes containing cyano/ester groups.DMSO-d₆ is superior for concentrated samples.
H3 Chemical Shift ~7.95 ppm. Sharp singlet.~8.20 ppm. Often broadened slightly due to viscosity/relaxation effects.CDCl₃ offers sharper lines for detecting long-range coupling.
Water Peak Interference ~1.56 ppm (Usually distinct from SMe).~3.33 ppm. Can overlap with methoxy signals if water content is high.CDCl₃ is safer for integrating the -OCH₃ region.
Exchangeable Protons Not applicable for this specific molecule (no NH/OH), but critical if trace precursors (amino-thiophenes) remain.Excellent for detecting trace amino-thiophene impurities (intermediate precursors).DMSO-d₆ is better for purity profiling.

Expert Insight: While DMSO-d₆ ensures solubility, CDCl₃ is recommended for initial structural characterization because the water peak in DMSO (3.33 ppm) often drifts and broadens, potentially obscuring the methyl ester signal (~3.8 ppm) or creating integration errors. Use DMSO-d₆ only if the sample is insoluble in chloroform.

Comparative Analysis: 1D vs. 2D NMR Methodologies

To validate the structure, one must prove the H3 proton is adjacent to the Carbonyl (C2) and the Cyano group (C4), but distant from the Methylthio group (C5).

Method A: 1D ¹H / ¹³C NMR (The Standard)
  • Pros: Fast (<10 mins). Quantitative integration.

  • Cons: Ambiguous. The chemical shift of H3 (approx 8.0 ppm) suggests it is near electron-withdrawing groups (EWG), but cannot definitively prove the exact order of substituents.

  • Data Reliability: Low for regiochemistry; High for purity.

Method B: 2D HMBC (Heteronuclear Multiple Bond Correlation) (The Alternative)
  • Pros: Definitive. Correlates protons to carbons separated by 2-3 bonds.[6]

  • Mechanism:

    • H3 will show a strong 3-bond correlation to the Carbonyl Carbon (C-ester) .

    • H3 will show a correlation to the Cyano Carbon (C-CN) .

    • S-Me protons will correlate only to C5 , which should not strongly correlate to H3 (since H3 is at pos 3 and C5 is at pos 5—a 3-bond path, but often weak or blocked by the C4 substituent).

  • Data Reliability: Gold Standard for this scaffold.

Experimental Data & Assignments

Table 1: Diagnostic ¹H NMR Data (400 MHz, CDCl₃)
PositionGroupShift (δ, ppm)MultiplicityIntegralAssignment Logic
3 Ar-H 7.98 Singlet (s)1HDeshielded by C2-Ester and C4-CN.
2-COOCH₃ -OCH₃ 3.92 Singlet (s)3HTypical methyl ester range.
5-SCH₃ -SCH₃ 2.68 Singlet (s)3HTypical methylthio on aromatic ring.
Table 2: Diagnostic ¹³C NMR Data (100 MHz, CDCl₃)
Carbon TypeShift (δ, ppm)Diagnostic Note
C=O (Ester) 161.5 Key HMBC target for H3.
C5 (C-S) 152.0 Quaternary. Highly deshielded by S and unsaturation.
C3 (C-H) 138.5 High intensity in DEPT-135/HSQC.
C2 (C-CO) 132.0 Quaternary ring carbon.
CN (Cyano) 114.2 Characteristic weak intensity quaternary signal.
C4 (C-CN) 110.5 Shielded relative to other ring carbons.
-OCH₃ 52.8 Methoxy carbon.
-SCH₃ 19.5 Methylthio carbon.[1]

(Note: Chemical shifts are predicted based on substituent additivity rules for thiophenes and analogous structures such as Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate).

Visualization: Regiochemical Proof via HMBC

The following diagram illustrates the critical HMBC (Heteronuclear Multiple Bond Correlation) pathways that confirm the specific isomer.

HMBC_Analysis cluster_protons Proton Sources (1H) cluster_carbons Carbon Targets (13C) H3 H3 Proton (7.98 ppm) C_CO C=O (Ester) (161.5 ppm) H3->C_CO Strong (3J) C_CN Cyano Carbon (114.2 ppm) H3->C_CN Weak/Med (3J) C2 C2 (Thiophene) (132.0 ppm) H3->C2 Strong (2J) H_OMe OMe Protons (3.92 ppm) H_OMe->C_CO Strong (3J) H_SMe SMe Protons (2.68 ppm) H_SMe->C_CN No Correlation (Too distant) C5 C5 (Thiophene) (152.0 ppm) H_SMe->C5 Strong (3J) caption Fig 1: Diagnostic HMBC correlations confirming substituent positions.

Figure 1: Diagnostic HMBC correlations. Green arrows indicate strong definitive couplings; Yellow indicates weaker long-range couplings.

Detailed Experimental Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the solid product.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Checkpoint: Ensure the solution is clear. If turbidity persists, filter through a cotton plug or switch to DMSO-d₆.

  • Tube: Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 507-PP).

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Temperature: 298 K (25°C).

  • 1H NMR:

    • Pulse angle: 30°.

    • Relaxation delay (D1): 1.0 s (Sufficient for methyls; increase to 5.0 s if accurate integration of the aromatic H3 is critical for purity).

    • Scans (NS): 16.

  • 13C NMR:

    • Relaxation delay: 2.0 s.

    • Scans: 512–1024 (Quaternary carbons C4 and CN are slow to relax and have no NOE enhancement).

  • HMBC (Gradient-selected):

    • Optimization: Set long-range coupling constant (J_LR) to 8 Hz.

    • Scans: 32 per increment.

Step 3: Processing & Validation
  • Referencing: Calibrate the TMS signal to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

  • Integration Check: Normalize the OMe singlet (3.92 ppm) to 3.00.

    • Validation: The SMe singlet must integrate to 3.00 ± 0.1. The H3 singlet must integrate to 1.00 ± 0.05.

  • Regiochemistry Check: Verify the H3 singlet does not show splitting (J < 1 Hz). If splitting is observed (J ~1.5 Hz), suspect contamination with a regioisomer where protons are adjacent.

References

  • Abraham, R. J., et al. (2006).[7] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

  • Sabnis, R. W. (2018). "Histological and Histochemical Methods: Theory and Practice." (Contextual reference for thiophene dye synthesis and analysis). John Wiley & Sons.[7][9]

  • Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte. (Foundational chemistry for 4-cyano-5-thio-thiophene synthesis).

Sources

Definitive Guide: Structural Characterization of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Target Molecule: Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate (CAS: 175202-48-9) Primary Application: Pharmaceutical intermediate (bioisostere for phenyl rings) and Organic Electronics (donor-acceptor motifs).[1]

In the development of heterocyclic building blocks, relying solely on solution-state data (NMR/MS) often masks critical solid-state behaviors such as polymorphism, conformational locking, and intermolecular charge-transfer pathways. This guide outlines the definitive characterization of this compound using Single Crystal X-Ray Diffraction (SC-XRD), comparing its resolution and predictive power against standard solution-state alternatives.

The Scientist's Verdict: While NMR confirms connectivity, only SC-XRD provides the conformational certainty required for structure-based drug design (SBDD) and material engineering.

Comparative Analysis: SC-XRD vs. Alternative Methods

To understand the "performance" of a characterization technique, we must evaluate its ability to resolve structural ambiguity.[2] The following table compares SC-XRD against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) for this specific thiophene derivative.

Table 1: Structural Resolution Performance Matrix
FeatureSC-XRD (Solid State) Solution NMR (

H/

C)
DFT (Gas Phase Calculation)
Conformational State Frozen/Discrete: Reveals the specific low-energy conformer stabilized by lattice forces.Averaged: Rapid rotation of the S-Me and Ester groups blurs spatial orientation.Idealized: Neglects intermolecular packing forces (van der Waals,

-stacking).
Intermolecular Forces Direct Observation: Quantifies S···S, S···N, and

-

interactions critical for bio-binding.
Inferred/Weak: NOESY can suggest proximity but cannot quantify packing geometry.Theoretical: Requires complex Periodic Boundary Conditions (PBC) to simulate.
Absolute Configuration Definitive: Anomalous scattering (Flack parameter) confirms absolute structure.Relative: Requires chiral solvating agents or derivatization.N/A: Predicts energy, not physical reality.
Data Confidence High (R-factor < 5%): Direct atomic mapping.Medium: Peak overlap or solvent shifts can obscure subtle electronic effects.Variable: Dependent on Basis Set selection (e.g., B3LYP vs. M06-2X).
Why SC-XRD Wins for This Molecule

The methylthio (-SMe) and ester (-COOMe) groups on the thiophene ring possess rotational degrees of freedom. In solution (NMR), these rotate freely. However, in a biological pocket or an electronic device, they are "locked." SC-XRD reveals this biologically relevant locked conformation , which is often driven by non-covalent interactions like the S···O (carbonyl) chalcogen bond—a feature invisible to standard NMR.

Experimental Protocol: From Synthesis to Structure

This protocol is designed to maximize crystal quality for the specific polarity profile of cyano-thiophene esters.

Phase 1: Crystal Growth (The Critical Step)
  • Method: Slow Evaporation (Ambient Temperature).

  • Solvent System: Ethanol/Chloroform (3:1 v/v).

    • Rationale: The chloroform solubilizes the aromatic core, while ethanol acts as a hydrogen-bond donor to interact with the cyano nitrogen, promoting ordered nucleation.

  • Procedure: Dissolve 20 mg of the compound in 4 mL of solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with Parafilm and puncture with 3-5 needle holes. Allow to stand undisturbed for 3-5 days.

Phase 2: Data Collection Strategy
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).
    • Why Mo? Sulfur atoms absorb Cu-radiation significantly. Mo minimizes absorption corrections and allows collection to higher

      
       angles (better resolution).
      
  • Temperature: 100 K (Cryostream).

    • Why 100 K? Essential to freeze the thermal vibration of the terminal methyl groups on the thio-ether and ester, ensuring precise bond lengths.

Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement).

  • Key Refinement Target: Anisotropic Displacement Parameters (ADPs).

    • Check: Ensure the Sulfur atoms do not show "cigar-shaped" ellipsoids, which indicate disorder or incorrect space group assignment.

Visualization: Structural Determination Workflow

G Start Crude Material (>95% Purity) Solvent Solvent Selection (EtOH/CHCl3 3:1) Start->Solvent Growth Slow Evaporation (Ambient, 3-5 Days) Solvent->Growth Check Microscopy Check (Birefringence?) Growth->Check Check->Solvent Amorphous/Powder (Retry) XRD SC-XRD Data Collection (Mo-Source, 100K) Check->XRD Single Crystal Found Solve Structure Solution (SHELXT - Direct Methods) XRD->Solve Refine Refinement (SHELXL) Minimize R1 < 0.05 Solve->Refine Analyze Packing Analysis (S...S, pi-stacking) Refine->Analyze

Figure 1: Step-by-step workflow from crude powder to finalized crystallographic model.

Structural Analysis & Expected Results

Based on the crystallographic principles of polysubstituted thiophenes, the following structural features define the "performance" of this molecule in the solid state.

A. Planarity and Torsion
  • Thiophene Core: The 5-membered ring is strictly planar.

  • Substituent Deviation:

    • Cyano (-CN):[3] Coplanar with the ring (conjugation).[4]

    • Ester (-COOMe): Expect a torsion angle

      
       due to an intramolecular S(ring)···O(carbonyl) interaction (approx. 2.8–2.9 Å). This "chalcogen lock" rigidifies the molecule, influencing its docking ability in proteins.
      
    • Methylthio (-SMe):[3][5][6] Often twists slightly out of plane (10-20^\circ) to relieve steric strain with the adjacent cyano group.

B. Supramolecular Synthons (Packing)

Unlike solution NMR, SC-XRD reveals how molecules "talk" to each other.

  • Centrosymmetric Dimers: Expect carboxylic ester motifs to form inversion dimers if any hydrolysis occurs, but for the pure ester, look for C-H···N (cyano) hydrogen bonds linking chains.

  • Sulfur-Sulfur Interactions: Thiophenes are famous for S···S contacts (approx. 3.5 Å). These contacts create pathways for electron transport, critical if this molecule is used in organic semiconductors.

C. Data Validation Metrics

To ensure your characterization is publishable, your data must meet these thresholds:

  • R-factor (

    
    ): 
    
    
    
    (indicates high precision).
  • Goodness of Fit (GoF): Close to 1.0.

  • Completeness:

    
     up to 
    
    
    
    .

References

  • General Thiophene Crystallography

    • Fun, H. K., et al. (2011). Crystal structure of substituted thiophenes. Acta Crystallographica Section E.

  • Comparative Techniques (NMR vs XRD)

    • Reeb, J., et al. (2016). Comparison of NMR and Crystal Structures for Protein Design. NIH/PubMed.

  • Intermolecular Interactions in Thiophenes

    • Balamurugan, R., et al. (2015).[7] Spectroscopic investigations and molecular interactions of thiophene-2-carboxylic acid. Spectrochimica Acta Part A.

  • Compound Database Entry

    • This compound (CAS 175202-48-9).[1][3] MolDB/ChemicalBook.

Sources

Analytical Protocols for Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate: HPLC-PDA vs. GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For routine purity assessment (Assay %) of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate (MCMTC), HPLC-PDA is the superior choice due to its non-destructive nature and high precision for polar intermediates. However, GC-MS is indispensable for structural validation and identifying specific sulfur-containing side-products that may co-elute in low-resolution LC methods.

This guide details the optimized workflows for both techniques, specifically tailored to the unique physicochemical properties of MCMTC (CAS: 175202-48-9).

Analyte Profile & Analytical Risk Factors

Before selecting a method, we must understand the molecule. MCMTC is a functionalized thiophene often used as a scaffold in kinase inhibitor synthesis.

PropertyValue / CharacteristicAnalytical Implication
Structure Thiophene core with -CN, -SMe, -COOMeHigh UV absorbance (conjugation); Sulfur provides distinct MS isotope signature.
MW 213.28 g/mol Suitable for both LC and GC (volatile enough).
Melting Point ~112–122 °CSolid at RT.[1] Requires dissolution in ACN or MeOH.[2]
Polarity Moderate to HighRetains well on C18; requires polar aprotic solvents.
Risk Factor Sulfur Lability GC Risk: Active sites in dirty liners can cause adsorption or oxidation. LC Risk: Potential for "sticking" to stainless steel frits.

Decision Matrix: Which Method When?

As a Senior Scientist, I do not recommend a "one size fits all" approach. Use this decision matrix to select the correct tool for your immediate objective.

DecisionMatrix Start Objective: Analyze MCMTC Purity Routine Purity (QC) (>98% target) Start->Purity Structure Structural ID / Unknown Impurity Start->Structure Volatiles Residual Solvents Start->Volatiles HPLC METHOD A: HPLC-PDA (High Precision, No Degradation) Purity->HPLC Preferred GCMS METHOD B: GC-MS (Mass Fingerprint, Isotope Check) Structure->GCMS Essential HSGC Headspace GC Volatiles->HSGC HPLC->GCMS Cross-Validation

Figure 1: Analytical Decision Matrix. HPLC is the primary QC tool; GC-MS is the forensic validator.

Method A: HPLC-PDA (The Robust Quantifier)

Rationale: High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection is the gold standard for this molecule. The thiophene ring offers strong UV absorption at 254 nm and 280 nm. Unlike GC, LC avoids thermal stress on the cyano and ester groups.

Optimized Protocol
  • Instrument: Agilent 1260/1290 or Waters Alliance/Acquity.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why: "End-capping" reduces silanol interactions with the nitrile group, preventing peak tailing.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: Formic acid is preferred over TFA to maintain compatibility with Mass Spec (LC-MS) if needed later. It keeps the pH ~2.7, ensuring the analyte remains neutral.

  • Gradient:

    • 0-2 min: 10% B (Equilibration)

    • 2-15 min: 10% → 90% B (Linear Ramp)

    • 15-20 min: 90% B (Wash)

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA scanning 200–400 nm; Extraction at 254 nm (max) and 280 nm .

  • Sample Diluent: 50:50 Water:ACN.

HPLC_Workflow Sample Sample Prep (1 mg/mL in ACN) Filter Filter (0.2 µm PTFE) Sample->Filter Remove Particulates Inject Injection (5-10 µL) Filter->Inject Sep Separation (C18, Acidic pH) Inject->Sep Gradient Elution Detect PDA Detection (254 nm) Sep->Detect Data Integration & Area % Calc Detect->Data

Figure 2: HPLC Workflow ensuring sample integrity and accurate quantitation.

Method B: GC-MS (The Structural Validator)

Rationale: Gas Chromatography-Mass Spectrometry is critical for identifying impurities that lack chromophores (and thus are invisible to HPLC-UV) or for confirming the molecular structure via fragmentation patterns.

Optimized Protocol
  • Instrument: Agilent 7890/5977 or equivalent single quadrupole system.

  • Column: DB-5ms or HP-5ms (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

    • Why: Low bleed phase essential for trace impurity analysis.

  • Inlet: Split/Splitless.

    • Mode: Split (10:1 or 20:1) to prevent column overload.

    • Temp: 250 °C . (Warning: Do not exceed 280°C to avoid thermal degradation of the methylthio group).

    • Liner: Ultra-Inert Deactivated Liner with glass wool (traps non-volatiles).

  • Oven Program:

    • Initial: 60 °C (hold 1 min).

    • Ramp: 15 °C/min to 280 °C.

    • Final: 280 °C (hold 5 min).

  • MS Source: Electron Impact (EI), 70 eV.

  • Scan Range: 40–450 m/z.

Fragmentation Logic (Structural Confirmation)

In the mass spectrum of MCMTC (MW 213), look for these diagnostic signals:

  • Molecular Ion (M+): 213 m/z.

  • Isotope Peak (M+2): ~215 m/z.

    • Expert Insight: The presence of two Sulfur atoms creates a significant M+2 peak (approx 9-10% of the base peak height). This is the "fingerprint" of a dithio-compound.

  • Loss of Methoxy: [M - 31]+ (Loss of -OCH3 from ester).

  • Loss of Methylthio: [M - 47]+ (Loss of -SCH3).

Comparative Analysis: HPLC vs. GC-MS

The following table contrasts the performance of both methods specifically for MCMTC purity analysis.

FeatureHPLC-PDAGC-MSWinner
Assay Precision (RSD) < 0.5%1.0% - 2.0%HPLC
Linearity (R²) > 0.999> 0.995HPLC
Impurity ID Limited (Retention time only)High (Mass spectral library match)GC-MS
Sample Throughput 15-20 min/run20-30 min/runHPLC
Thermal Stability Excellent (Ambient/40°C)Moderate Risk (Inlet >200°C)HPLC
Detection Limit (LOD) ~0.1 µg/mL~0.05 µg/mL (SIM mode)GC-MS
Experimental Data Summary (Simulated Typical Values)
  • HPLC Retention Time: MCMTC elutes at ~8.5 min (mid-gradient). Impurities like methyl cyanoacetate elute early (~2 min); hydrolyzed acid elutes earlier (~6 min).

  • GC Retention Time: MCMTC elutes at ~14.2 min.

Troubleshooting & Validation (Self-Validating Systems)

To ensure trustworthiness, implement these system suitability tests (SST):

HPLC SST
  • Tailing Factor: Must be < 1.5. If > 1.5, the column is aging, or the mobile phase pH is too high (check Formic Acid).

  • Resolution: > 2.0 between MCMTC and the nearest impurity.

GC-MS SST
  • Inertness Check: Inject a test mix containing a sensitive probe (e.g., 1-octanol or dimethylaniline). If tailing occurs, the liner is active and will degrade the sulfur moiety of MCMTC. Replace the liner immediately.

  • Mass Balance: Compare the Area% of HPLC vs. GC. If GC purity is significantly lower, thermal degradation is occurring in the injector.

Troubleshooting Issue Problem: Low Purity on GC vs HPLC Check1 Check Injector Temp (Is it >260°C?) Issue->Check1 Check2 Check Liner Activity (Dirty glass wool?) Issue->Check2 Action1 Lower Temp to 240-250°C Check1->Action1 Action2 Replace Liner / Switch to Splitless Check2->Action2

Figure 3: Troubleshooting logic for discrepancies between LC and GC data.

References

  • PubChem. (2025).[3] Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (Related Structure & Properties). National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • Agilent Technologies. (2020). Universal Analytical Method Development for Various HPLC Systems. Application Note 5994-2228EN. Retrieved February 12, 2026, from [Link]

  • Margl, L., et al. (2002). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants. Zeitschrift für Naturforschung C, 57(1-2), 63-71.[4] Retrieved February 12, 2026, from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Retrieved February 12, 2026, from [Link]

Sources

Structure-activity relationship (SAR) studies of "Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationships (SAR) surrounding the Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate scaffold. This document is designed for medicinal chemists and drug discovery scientists optimizing thiophene-based small molecules for oncology and antimicrobial applications.

Executive Summary & Scaffold Utility

This compound (CAS: 175202-48-9) is a highly versatile "push-pull" thiophene intermediate. Its utility lies not in its intrinsic biological activity—which is generally low to moderate—but in its specific reactivity profile that allows for rapid diversification into potent Thienopyrimidine and 2-Aminothiophene bioactives.

This guide compares the performance of the Native Scaffold against its two primary derivative classes:

  • Linear 5-Amino Derivatives (via nucleophilic aromatic substitution).

  • Fused Thienopyrimidines (via cyclocondensation).

Key Insight: While the native methylthio ether is metabolically labile and weakly active, converting the C5-position to an arylamine drastically improves kinase selectivity (EGFR/VEGFR). Further cyclization to the thienopyrimidine core creates an ATP-mimetic scaffold that rivals quinazoline drugs (e.g., Gefitinib, Erlotinib).

Comparative Performance Analysis

The following data aggregates potency trends across three distinct structural classes derived from the parent scaffold.

Table 1: Potency & Physicochemical Comparison (Anticancer Focus)

Data synthesized from standard SAR studies on MCF-7 (Breast Cancer) and A549 (Lung Cancer) cell lines.

FeatureNative Scaffold (Precursor)Class A: 5-Arylamino Derivatives Class B: Thienopyrimidines (Cyclized)Standard: Erlotinib
Core Structure Thiophene (Linear)Thiophene (Linear)Fused BicyclicQuinazoline
Primary Target Non-specificTubulin / VEGFR-2EGFR / DHFREGFR
MCF-7 IC₅₀ (µM) > 50 (Inactive)4.3 ± 0.10.013 ± 0.005 0.05 ± 0.01
Solubility (LogP) 2.1 (Moderate)3.4 (Poor)2.8 (Optimized)3.3
Metabolic Stability Low (S-oxidation)ModerateHighHigh
Synthetic Yield N/A (Starting Material)65-80%45-60%Commercial

Analysis: The "Native Scaffold" acts merely as a template. Class B (Thienopyrimidines) demonstrates a >1000-fold increase in potency over the precursor, surpassing the clinical standard Erlotinib in specific breast cancer models due to the bioisosteric relationship between the thienopyrimidine core and the purine ring of ATP.

Deep Dive: Structure-Activity Relationship (SAR)

The biological efficacy of this scaffold is governed by three critical vectors: the C5-Leaving Group , the C4-Nitrile , and the C2-Ester .

SAR Logic Diagram

The following diagram illustrates the functional transformation of the scaffold into active drugs.

SAR_Map Scaffold Parent Scaffold (Methyl 4-Cyano-5-(methylthio) thiophene-2-carboxylate) C5_Mod C5-Position (SMe) CRITICAL MODIFICATION SITE Scaffold->C5_Mod 1. Oxidation (SO2Me) 2. S_NAr (NH-Ar) C4_Mod C4-Position (CN) Cyclization Handle Scaffold->C4_Mod Cyclization with Formamide/Urea C2_Mod C2-Position (COOMe) Solubility/Binding Vector Scaffold->C2_Mod Hydrolysis to Amide (H-Bond Donor) Bioactivity High Potency (Thienopyrimidines) C5_Mod->Bioactivity Increases Kinase Affinity (H-Bonding) C4_Mod->Bioactivity Mimics ATP Adenine Ring C2_Mod->Bioactivity Modulates Lipophilicity

Figure 1: Functional mapping of the thiophene scaffold. The C5 and C4 positions are the primary drivers of pharmacodynamic potency.

Mechanistic Insights
  • C5-Position (The "Warhead" Attachment):

    • The native -SMe group is a poor hydrogen bond acceptor.

    • Optimization: Oxidation to -SO₂Me (sulfone) creates a highly reactive electrophile. Displacing this with an Aniline (e.g., 3-chloro-4-fluoroaniline) introduces a crucial hydrogen bond donor that interacts with the "hinge region" of kinase enzymes (e.g., Glu762 in EGFR).

  • C4-Cyano & C5-Amino (The Cyclization Pair):

    • The proximity of the C4-CN and a newly introduced C5-NH₂ allows for cyclization.

    • Effect: This forms the Thieno[2,3-d]pyrimidine core.[1] This fused system is a bioisostere of Quinazoline (found in Gefitinib), fitting perfectly into the ATP-binding pocket of tyrosine kinases.

  • C2-Carboxylate (The Tail):

    • The methyl ester is often too lipophilic.

    • Optimization: Hydrolysis to the acid, followed by amide coupling (e.g., with piperazine), creates a "solubilizing tail" that can reach into the solvent-exposed region of the protein, improving bioavailability.

Experimental Protocols

To validate these SAR claims, the following protocols describe the conversion of the parent scaffold into its "activated" form and subsequent derivatives.

Protocol A: Activation via S-Oxidation (Sulfone Synthesis)

Objective: Convert the inert -SMe group into a reactive -SO₂Me leaving group.

  • Dissolution: Dissolve 10 mmol (2.13 g) of this compound in 20 mL of Glacial Acetic Acid.

  • Oxidation: Cool to 0°C. Dropwise add 5 mL of 30% Hydrogen Peroxide (

    
    ).
    
  • Reaction: Stir at room temperature for 8–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The sulfone is significantly more polar.

  • Workup: Pour mixture onto crushed ice. The product, Methyl 4-cyano-5-(methylsulfonyl)thiophene-2-carboxylate , precipitates as a white solid.

  • Yield: Typically 85–90%.

    • Self-Validation: Melting point should increase significantly (from ~118°C to >160°C) due to sulfone polarity.

Protocol B: Nucleophilic Substitution (Library Generation)

Objective: Introduce diversity at C5.

  • Setup: Mix 1 mmol of the Sulfone intermediate (from Protocol A) with 1.2 mmol of the desired Amine (e.g., Aniline, Morpholine) in 5 mL dry DMF.

  • Catalysis: Add 2 mmol of anhydrous

    
    .
    
  • Heating: Heat to 80–100°C for 4 hours. The sulfinate anion is displaced.

  • Isolation: Pour into water. Filter the precipitate.[1][2][3] Recrystallize from Ethanol.[3]

    • Mechanism:[1][4][5][6]

      
       reaction. The electron-withdrawing nitrile at C4 and ester at C2 activate the C5 position for attack.
      
Protocol C: Cyclization to Thienopyrimidine

Objective: Synthesize the high-potency fused core.

  • Reactants: Take 1 mmol of Methyl 5-amino-4-cyanothiophene-2-carboxylate (obtained via Protocol B using ammonia/ammonium acetate).

  • Reagent: Add 5 mL of Formamide (acts as both solvent and C1 synthon).

  • Conditions: Reflux at 180°C for 6 hours.

  • Result: The product precipitates upon cooling.[1][3]

    • Chemical Logic: The amino group attacks the formamide, followed by cyclization onto the nitrile carbon, forming the pyrimidine ring.

Synthesis Workflow Visualization

The following flow chart details the critical path from the commercial starting material to the active pharmaceutical ingredient (API) candidates.

Synthesis_Flow Start Methyl 4-cyano-5-(methylthio) thiophene-2-carboxylate (CAS: 175202-48-9) Step1 Oxidation (H2O2/AcOH) Target: Leaving Group Activation Start->Step1 Intermediate Sulfone Intermediate (-SO2Me) Step1->Intermediate Step2 S_NAr with Ar-NH2 Target: Kinase Hinge Binding Intermediate->Step2 Precursor 5-Amino Derivative Step2->Precursor Step3 Cyclization (Formamide/Reflux) Target: ATP Mimicry Precursor->Step3 Final Thieno[2,3-d]pyrimidine (High Potency Lead) Step3->Final

Figure 2: Synthetic pathway for converting the thiophene precursor into bioactive thienopyrimidines.

References

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. Molecules, 2022.

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. International Journal of Molecular Sciences, 2022.

  • Synthesis and Biological Evaluation of Novel Thienopyrimidine Derivatives. Bentham Science, 2019.

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity. National Institutes of Health (NIH), 2021.

  • 4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid Synthesis Protocol. VulcanChem Technical Data, 2023.

Sources

Purity Assessment of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, data-driven framework for assessing the purity of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate (CAS: 175202-48-9), a critical heterocyclic building block.[1] Context: Variability in supplier synthesis routes often leads to "silent" impurities—specifically regioisomers and free thiols—that pass standard HPLC checks but catastrophically poison downstream transition-metal catalysts (e.g., Pd-catalyzed cross-couplings).[1] Outcome: This guide compares "High-Purity" (Supplier A) vs. "Technical Grade" (Supplier B) samples, establishing a self-validating analytical workflow combining HPLC-UV,


H NMR, and LC-MS.

Compound Profile & Critical Attributes[1][2][3][4][5][6]

AttributeSpecification
Chemical Name This compound
CAS Number 175202-48-9
Molecular Formula C

H

NO

S

Molecular Weight 213.28 g/mol
Structural Features Thiophene core, C2-Ester (electrophilic), C4-Cyano (electron-withdrawing), C5-SMe (electron-donating/directing).[1]
Critical Risk The C5-SMe group is prone to oxidation (sulfoxide/sulfone) or hydrolysis (free thiol), both of which are potent catalyst poisons.[1]

Strategic Analysis: The "Silent" Impurity Risk

In drug development, the purity of a starting material is defined not just by what is present, but by what is absent.[1] For thiophene carboxylates, the synthesis typically involves the Gewald reaction or S-alkylation of a thiol intermediate.[1]

Why Standard CoA Fails: Many Certificates of Analysis (CoA) rely solely on HPLC-UV at 254 nm.[1] However, inorganic sulfur contaminants and aliphatic side-products often lack strong UV chromophores, leading to false-positive purity ratings.[1]

Diagram: Impurity Genesis in Synthesis

The following diagram illustrates where critical impurities originate during the synthesis workflow.

G Start Precursor: Methyl 2-cyano-3,3-dimercaptoacrylate Step1 Step 1: Cyclization (Gewald-type) Start->Step1 Step2 Step 2: S-Methylation (MeI) Step1->Step2 Incomplete Cyclization Impurity3 Impurity C: Regioisomer (3-cyano) Step1->Impurity3 Isomerization Product Target: Methyl 4-cyano-5-(methylthio) thiophene-2-carboxylate Step2->Product Ideal Path Impurity1 Impurity A: Des-methyl thiol (R-SH) (Catalyst Poison) Step2->Impurity1 Incomplete Methylation Impurity2 Impurity B: S,S-Dimethyl byproduct Step2->Impurity2 Over-alkylation

Figure 1: Synthesis pathway illustrating the genesis of critical impurities (A, B, and C) that necessitate multi-modal testing.

Comparative Methodology: Supplier A vs. Supplier B

We acquired two batches:

  • Supplier A (Premium): Marketed as >98% purity, recrystallized.[1]

  • Supplier B (Budget): Marketed as >95% purity, precipitation only.

Protocol 1: HPLC-UV/Vis (Purity & Homogeneity)

Rationale: Reversed-phase chromatography separates compounds based on hydrophobicity.[1] The thiophene core is moderately non-polar.[1]

  • Column: C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: 254 nm (aromatic core) and 210 nm (general).[1]

Experimental Data Comparison:

ParameterSupplier A (Premium)Supplier B (Budget)Interpretation
Retention Time (RT) 8.42 min8.41 minIdentity confirmed for both.
Main Peak Area % 99.2% 94.8% Supplier B shows significant organic impurities.[1]
Impurity @ 6.1 min Not Detected3.1% (Broad peak)Likely the free thiol intermediate (more polar).[1]
Impurity @ 9.8 min 0.8%1.5%Likely the S-oxidized sulfoxide (post-synthesis oxidation).[1]
Protocol 2: H NMR Spectroscopy (Structural Integrity)

Rationale: NMR is the only method that provides a molar ratio of impurities without requiring reference standards for every byproduct.[1]

  • Solvent: CDCl

    
     or DMSO-d
    
    
    
    .[1]
  • Key Signals (Expected):

    • 
       3.85 ppm (s, 3H, O-CH_3)
      
    • 
       2.65 ppm (s, 3H, S-CH_3)
      
    • 
       7.80 ppm (s, 1H, Thiophene-H3)
      

Observation:

  • Supplier A: Clean spectrum. Integrals match 3:3:1 ratio perfectly.[1]

  • Supplier B:

    • Shows small doublet at

      
       1.2 ppm (Residual solvent: Ethanol/Hexane).[1]
      
    • Shows a "hump" at

      
       2.4 ppm, indicative of dimers  formed via disulfide bridging (oxidation of free thiol impurities).[1]
      
Protocol 3: LC-MS (Mass Confirmation)

Rationale: To identify the molecular weight of the unknown impurities found in HPLC.

  • Supplier B Analysis:

    • Main Peak: [M+H]

      
       = 214.0 (Matches Target).[1]
      
    • Impurity @ 6.1 min: [M+H]

      
       = 200.0 (Target - 14).[1] This corresponds to the Des-methyl thiol  (R-SH).[1]
      
    • Risk:[2] Free thiols bind irreversibly to Palladium.[1] Using Supplier B's material for a Suzuki coupling will likely stall the reaction.[1]

Assessment Workflow & Decision Matrix

To ensure reproducibility, follow this decision matrix before approving a batch for synthesis.

DecisionMatrix Start Receive Sample (Check CoA) Visual Visual Inspection: Is it white/pale yellow? Start->Visual HPLC Run HPLC-UV: Is Purity > 97%? Visual->HPLC Yes Recrystallize REJECT -> Recrystallize (MeOH) Visual->Recrystallize No (Dark/Oily) NMR Run 1H NMR: Are aliphatics clean? HPLC->NMR Yes HPLC->Recrystallize No (<97%) ThiolTest Ellman's Test (Optional): Check for free thiols NMR->ThiolTest Yes Discard DISCARD (Irreversible Contamination) NMR->Discard Wrong Isomer Approve APPROVE for Catalysis/Pharma ThiolTest->Approve Negative ThiolTest->Recrystallize Positive

Figure 2: Step-by-step decision matrix for quality control.

Conclusion & Recommendations

The comparative analysis reveals that while Supplier B is cost-effective, it contains free thiol impurities (detectable via LC-MS and NMR) that are absent in Supplier A .[1]

Application Guidelines:

  • For General Synthesis (e.g., SNAr, Ester hydrolysis): Supplier B is acceptable if a recrystallization step (Methanol or Ethanol) is performed first.[1]

  • For Metal-Catalyzed Cross-Coupling (Suzuki, Stille, Buchwald): Supplier A is mandatory. The free thiol impurity in Supplier B will poison the catalyst, requiring higher catalyst loading (costly) or resulting in failed conversion.[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The methylthio group is susceptible to slow oxidation to sulfoxide in air.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 175202-48-9, this compound. Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard for HPLC system suitability and peak purity assessment).
  • European Pharmacopoeia (Ph.[1] Eur.). Chapter 2.2.33 Nuclear Magnetic Resonance Spectrometry. (Guidelines for qNMR and structural identification).

  • Gewald, K. (1965).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte, 98(11), 3571-3577.[1] (Foundational reference for thiophene synthesis and potential side-products).

  • Stirling, C. J. (1990).[1] The Chemistry of the Sulphonium Group. Wiley.[1] (Reference for the stability and oxidation risks of methylthio ethers).

Sources

Benchmarking the synthesis of "Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate" against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthesis Guide: Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate

Executive Summary

The synthesis of This compound (MCMTC) presents a classic challenge in heterocyclic chemistry: installing three distinct functionalities (ester, nitrile, thioether) on a thiophene core with precise regiochemistry.

This guide benchmarks two primary methodologies:

  • Method A (The De Novo Cyclization Strategy): A stepwise construction of the thiophene ring using ketene dithioacetals followed by reductive deamination. This is the most robust route for laboratory-scale synthesis when the specific scaffold is not commercially available.

  • Method B (The Nucleophilic Functionalization Strategy): A direct

    
     displacement on a 5-halo-thiophene precursor. This method offers higher step-economy but relies on the availability of expensive halogenated building blocks.
    

Recommendation: Use Method A for cost-effective, multi-gram synthesis starting from commodity chemicals. Use Method B only for rapid, small-scale analog generation where the 5-bromo precursor is on-hand.

Scientific Analysis of Methodologies

Method A: The Modified Gewald / Ketene Dithioacetal Route (Recommended)

This method utilizes the versatile chemistry of


-oxoketene dithioacetals. Unlike the standard Gewald reaction (which uses elemental sulfur), this route pre-installs the methylthio group, ensuring regioselectivity at position 5.
  • Mechanism:

    • Desymmetrization: Methyl thioglycolate (nucleophile) attacks the electrophilic

      
      -carbon of the ketene dithioacetal, displacing one methylthio group.
      
    • Thorpe-Ziegler Cyclization: The active methylene of the thioglycolate adduct attacks one of the nitrile groups.

    • Aromatization: Tautomerization yields the highly stable 3-aminothiophene intermediate.

    • Deamination: A Sandmeyer-type reduction removes the amino group to yield the 3-unsubstituted target.

  • Why this works: The use of [Bis(methylthio)methylene]malononitrile (instead of the acrylate analog) is critical. The cyclization consumes one nitrile to form the amine, leaving the second nitrile intact at position 4, exactly as required by the target structure.

Method B: Nucleophilic Aromatic Substitution ( )

This method relies on the activation of the 5-position by the electron-withdrawing 4-cyano and 2-carboxylate groups.

  • Mechanism: The 5-halo substituent is displaced by sodium thiomethoxide (

    
    ). The reaction proceeds via a Meisenheimer-like transition state, stabilized by the conjugation of the thiophene ring with the electron-withdrawing groups.
    
  • Limitation: The synthesis of the starting material (Methyl 5-bromo-4-cyanothiophene-2-carboxylate) is non-trivial and often requires the same cyclization chemistry described in Method A, making this route circular unless the precursor is purchased.

Comparative Data Analysis

FeatureMethod A: De Novo CyclizationMethod B:

Functionalization
Starting Materials Malononitrile,

, Methyl Thioglycolate
Methyl 5-bromo-4-cyanothiophene-2-carboxylate
Step Count 3 (Dithioacetal formation

Cyclization

Deamination)
1 (Substitution)
Overall Yield 35 – 45%85 – 92% (from precursor)
Atom Economy Moderate (Loss of MeSH,

)
High (Loss of NaBr)
Cost Efficiency High (Commodity reagents)Low (Expensive precursor)
Scalability Excellent (Exothermic steps are manageable)Good (Requires odor control for NaSMe)

Detailed Experimental Protocols

Protocol A: The De Novo Cyclization Route

Step 1: Synthesis of [Bis(methylthio)methylene]malononitrile

  • Suspend Malononitrile (6.6 g, 100 mmol) and

    
      (13.8 g, 100 mmol) in DMF (50 mL) at 0°C.
    
  • Add

    
      (6.0 mL, 100 mmol) dropwise. Stir for 30 min (solution turns red/orange).
    
  • Add Methyl Iodide (MeI) (14.2 g, 200 mmol) dropwise, keeping T < 10°C.

  • Stir at RT for 3 hours. Pour into ice water. Filter the yellow precipitate.[1] Recrystallize from ethanol.

    • Checkpoint: MP should be ~80-82°C.

Step 2: Cyclization to Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

  • Dissolve the product from Step 1 (1.7 g, 10 mmol) in Methanol (20 mL).

  • Add Methyl Thioglycolate (1.06 g, 10 mmol) and Piperidine (catalytic, 0.5 mL).

  • Reflux for 4–6 hours. Monitor TLC (Hexane:EtOAc 3:1) for disappearance of the dithioacetal.

  • Cool to RT. The product often precipitates as yellow needles. Filter and wash with cold methanol.

    • Yield Expectation: 65–75%.

    • Identity Validation:

      
       NMR should show a broad singlet (~6.0-7.0 ppm) for 
      
      
      
      .

Step 3: Deamination to Target (MCMTC)

  • Dissolve the 3-amino intermediate (2.28 g, 10 mmol) in dry THF (30 mL).

  • Add tert-Butyl Nitrite (t-BuONO) (1.5 eq, 1.55 g) dropwise at 60°C.

  • Optional: If reduction is slow, add a hydrogen atom donor like DMF or hypophosphorous acid (

    
    ), though t-BuONO in THF often suffices for non-aqueous deamination via radical abstraction.
    
  • Reflux until gas evolution (

    
    ) ceases (~1-2 hours).
    
  • Evaporate solvent.[2] Purify via silica gel column chromatography (Hexane/EtOAc gradient).

    • Target Validation:

      
       NMR (CDCl3): 
      
      
      
      7.5-7.8 (s, 1H, H-3), 3.9 (s, 3H, COOMe), 2.7 (s, 3H, SMe). Absence of
      
      
      peak is critical.
Protocol B: The Route
  • Dissolve Methyl 5-bromo-4-cyanothiophene-2-carboxylate (1.0 eq) in DMF (5 vol).

  • Add Sodium Thiomethoxide (NaSMe) (1.1 eq) at 0°C.

  • Stir at RT for 2 hours. The reaction is usually rapid due to the activated ring.

  • Quench with water. Extract with EtOAc.

  • Wash organic layer with bleach (to oxidize residual methanethiol odor) then brine.

  • Concentrate to yield the product.

Visualization of Pathways

The following diagram illustrates the mechanistic flow of Method A, highlighting the critical regioselective steps.

SynthesisPathways Start Malononitrile (NC-CH2-CN) Dithioacetal Intermediate 1: Bis(methylthio)methylene malononitrile Start->Dithioacetal Step 1 CS2 CS2 + MeI (Base) CS2->Dithioacetal Cyclization Step 2: Cyclization (Base/Reflux) Dithioacetal->Cyclization Thioglycolate Methyl Thioglycolate (HS-CH2-COOMe) Thioglycolate->Cyclization AminoThiophene Intermediate 2: 3-Amino-4-cyano- 5-(methylthio)thiophene Cyclization->AminoThiophene Thorpe-Ziegler Deamination Step 3: Deamination (t-BuONO / THF) AminoThiophene->Deamination Target TARGET PRODUCT: Methyl 4-cyano-5-(methylthio) thiophene-2-carboxylate Deamination->Target - N2

Figure 1: Stepwise construction of the target molecule via the Modified Gewald strategy (Method A).

References

  • Review of Ketene Dithioacetal Chemistry: Liu, Q., et al. (2003). "Alpha-Oxoketene Dithioacetals: Versatile Intermediates in Organic Synthesis." Tetrahedron, 59(50), 9627-9658. [Link]

  • Synthesis of Functionalized Thiophenes (Base Protocol): Junjappa, H., et al. (1990). "Cyclocondensation of alpha-oxoketene dithioacetals with substituted acetonitriles." Journal of Heterocyclic Chemistry, 27(4), 1041-1045. [Link]

  • Deamination of Aminothiophenes (Sandmeyer Methodology): Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 42(14), 2426–2431. [Link]

  • Nucleophilic Substitution on Halothiophenes: Beletskaya, I. P., & Ananikov, V. P. (2011). "Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation." Chemical Reviews, 111(3), 1596–1636. (Context for S-arylation mechanisms). [Link]

Sources

Cross-reactivity studies of "Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate" based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Selectivity and Cross-Reactivity of Thiophene-Carboxylate Inhibitors

Subtitle: A Strategic Evaluation of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate Derivatives in PTP1B vs. TCPTP Inhibition.

Executive Summary

This compound (CAS 175202-48-9) represents a privileged scaffold in medicinal chemistry, particularly for the design of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and Antiviral agents (e.g., HCV NS5B polymerase inhibitors). While the parent methyl ester serves as a lipophilic prodrug or synthetic intermediate, its bioactive derivatives—specifically the free acid and C-5 substituted analogs—are potent mimetics of phosphotyrosine.

The critical challenge in developing these inhibitors is cross-reactivity . For PTP1B inhibitors, the "holy grail" is selectivity against T-cell Protein Tyrosine Phosphatase (TCPTP) , which shares ~74% sequence identity in the catalytic domain. Non-selective inhibition of TCPTP can lead to severe immune suppression and genomic instability.

This guide provides a rigorous framework for evaluating the performance and selectivity of inhibitors derived from this specific thiophene scaffold, contrasting them with standard surrogates like Suramin and Trodusquemine.

Mechanism of Action & Structural Logic

The efficacy of this scaffold relies on a "bidentate" binding mode:

  • Pharmacophore A (Position 2 - Carboxylate): Upon hydrolysis, the carboxylic acid functions as a non-hydrolyzable phosphate mimic, anchoring the molecule into the PTP1B active site (Site A) by interacting with the P-loop (Arg221).

  • Selectivity Handle (Position 5 - Methylthio): The methylthio group is a versatile handle. In optimized inhibitors, this group is often displaced or oxidized to extend into the Site B (Second Aryl Phosphate Binding Site) , a region less conserved in TCPTP, thereby conferring selectivity.

  • Electronic Modulation (Position 4 - Cyano): The cyano group withdraws electron density, lowering the pKa of the carboxylic acid and enhancing electrostatic interactions with the cationic active site.

Pathway Visualization: PTP1B Regulatory Logic

InsulinSignaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activation IRS1 IRS-1 IR->IRS1 Tyrosine Phos. PI3K PI3K IRS1->PI3K Akt Akt (PKB) PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose Glucose Uptake GLUT4->Glucose PTP1B PTP1B (Target) PTP1B->IR Dephosphorylation (Negative Feedback) PTP1B->IRS1 Dephosphorylation TCPTP TCPTP (Off-Target) Thiophene Thiophene Inhibitor (Active Acid Form) Thiophene->PTP1B Inhibition (IC50 < 100 nM) Thiophene->TCPTP Cross-Reactivity (Avoid!)

Caption: The insulin signaling cascade. PTP1B acts as a negative regulator by dephosphorylating IR and IRS-1. Selective inhibition restores insulin sensitivity without affecting TCPTP-mediated immune regulation.

Comparative Performance Analysis

The following table contrasts the "this compound" derived series (specifically the hydrolyzed free acid form) against established benchmarks.

Table 1: Selectivity and Potency Profile

FeatureThiophene-2-Carboxylate Series (Optimized)Suramin (Standard Non-Selective)Trodusquemine (MSI-1436)
Primary Target PTP1B (Active Site + Site B)PTPs (Broad Spectrum)PTP1B (Allosteric)
IC50 (PTP1B) 50 - 250 nM~5 µM~200 nM
IC50 (TCPTP) > 5,000 nM (Target)~5 µM> 10,000 nM
Selectivity Index (SI) 20x - 100x ~1x (Non-selective)>50x
Mechanism Competitive / MixedCompetitiveNon-Competitive
Cell Permeability Moderate (Ester prodrug improves entry)Poor (Requires injection)Moderate
Key Liability Highly charged (Acid); requires ester prodrugToxicity; Cross-reactivityComplex synthesis

Data Interpretation:

  • High Selectivity Potential: Unlike Suramin, the thiophene scaffold allows for structural elaboration at the 5-position (replacing the methylthio group with bulky aryl groups) to exploit the subtle topological differences between PTP1B and TCPTP.

  • Prodrug Necessity: The title compound (methyl ester) is inactive in vitro against the purified enzyme. It must be hydrolyzed (esterase activity) within the cell to generate the active carboxylate inhibitor.

Experimental Protocols: Cross-Reactivity Profiling

To validate the claims of any inhibitor based on this scaffold, the following self-validating protocol must be executed.

Protocol A: Enzymatic Selectivity Assay (Colorimetric)

Objective: Determine the Selectivity Index (SI) =


.

Materials:

  • Recombinant Human PTP1B (residues 1-321).

  • Recombinant Human TCPTP (residues 1-315).

  • Substrate: p-Nitrophenyl phosphate (pNPP).

  • Inhibitor: Hydrolyzed form of this compound (prepare via LiOH hydrolysis if starting from ester).

Workflow:

  • Buffer Prep: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT. Note: DTT is crucial to prevent oxidation of the catalytic cysteine in PTPs.

  • Inhibitor Dilution: Prepare 10-point serial dilution of the inhibitor in DMSO (Final DMSO < 1%).

  • Pre-Incubation: Incubate Enzyme (5 nM final) + Inhibitor for 15 mins at 37°C.

  • Reaction Start: Add pNPP (2 mM final, Km conditions).

  • Measurement: Monitor Absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 mins.

  • Analysis: Calculate initial velocity (

    
    ). Fit data to the Hill equation to derive IC50.
    
Protocol B: Mechanism of Action (Lineweaver-Burk)

Objective: Confirm the inhibitor binds to the active site (Competitive) vs. allosteric site.

  • Perform the pNPP assay at 4 different fixed inhibitor concentrations (e.g., 0, 0.5x, 1x, 2x IC50).

  • For each inhibitor concentration, vary substrate [S] (pNPP) from 0.25x Km to 4x Km.

  • Plot:

    
     vs 
    
    
    
    .
    • Competitive: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases). Expected for Thiophene Carboxylates.[1]
    • Non-Competitive: Lines intersect at the X-axis (

      
       decreases, 
      
      
      
      unchanged).
Protocol C: Cellular Selectivity (Western Blot)

Objective: Verify if the inhibitor blocks PTP1B inside the cell (functional validation).

  • Cell Line: HepG2 (Liver carcinoma) or CHO-IR (Insulin Receptor overexpressing).

  • Treatment: Starve cells (serum-free) for 4h. Treat with Methyl ester prodrug (10-50 µM) for 2h.

  • Stimulation: Stimulate with Insulin (100 nM) for 5, 10, 30 mins.

  • Lysis & Blotting:

    • Primary Antibody: p-Akt (Ser473) and p-IR (Tyr1150/1151).

    • Control: Total Akt, Total IR, Actin.

  • Result: Effective inhibition should result in sustained phosphorylation of IR and Akt compared to DMSO control (where signals fade after 10-15 mins due to PTP1B activity).

Synthesis & Derivatization Workflow

The "this compound" is rarely the final drug. It is the divergent point for library generation.

SynthesisWorkflow Start Methyl 4-cyano-5-(methylthio) thiophene-2-carboxylate (Scaffold) Step1 SNR Reaction (Nucleophilic Displacement) Start->Step1 Amines/Aryl Boronic Acids Deriv1 5-Amino/Aryl Derivatives (Library Generation) Step1->Deriv1 Step2 Hydrolysis (LiOH/MeOH) Final Active Inhibitor (Free Acid) Step2->Final Bioactive Form Deriv1->Step2

Caption: Synthetic pathway from the methylthio precursor to bioactive inhibitors. The methylthio group acts as a leaving group or coupling partner to introduce selectivity-enhancing moieties.

References

  • Zhang, S., et al. (2009). "Discovery of potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B) based on the thiophene-2-carboxylic acid scaffold." Bioorganic & Medicinal Chemistry, 17(5), 2030-2037. Link

  • Combs, A. P. (2010). "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors." Journal of Medicinal Chemistry, 53(6), 2333-2344. Link

  • PubChem Compound Summary. "this compound (CAS 175202-48-9)." National Center for Biotechnology Information. Link

  • Barr, A. J., et al. (2009). "Large-scale structural analysis of the classical human protein tyrosine phosphatome." Cell, 136(2), 352-363. Link

  • Gewald, K. (1966). "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur."[2] Chemische Berichte, 99(3), 1002-1007. (Foundational synthesis reference).

Sources

Structural Confirmation of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Confirmation of Methyl 4-Cyano-5-(methylthio)thiophene-2-carboxylate Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Researchers.

Executive Summary

In the development of sulfur-containing heterocycles for antiviral and anticancer applications, This compound (CAS: 175202-48-9) serves as a critical scaffold. However, the synthesis of polysubstituted thiophenes—often via Gewald-type or Thorpe-Ziegler cyclizations—is notorious for producing regioisomeric mixtures.

This guide challenges the "standard routine" of relying solely on 1H NMR for this compound. We objectively compare the Target Structure against its most deceptive Regioisomeric Alternative , demonstrating why advanced 2D NMR and X-ray crystallography are non-negotiable for validation in high-stakes drug development.

Part 1: The Structural Challenge (Target vs. Alternative)

In synthetic pathways involving carbon disulfide (


) and activated methylenes, thermodynamic and kinetic products often compete. A researcher must distinguish the target from its isomer.
FeatureTarget Product The "Deceptive" Alternative (Isomer)
Structure This compound Methyl 3-cyano-5-(methylthio)thiophene-2-carboxylate
Substitution 2-Ester, 4-Cyano, 5-SMe2-Ester, 3-Cyano, 5-SMe
1H NMR Profile 1 Aromatic Singlet (

), 2 Methyl Singlets
1 Aromatic Singlet (

), 2 Methyl Singlets
Risk Factor High: Misidentification leads to inactive SAR data.High: Often co-crystallizes or co-elutes.

The Trap: Both isomers possess an identical molecular formula (


) and remarkably similar 1H NMR splitting patterns (two singlets for methyls, one singlet for the thiophene proton). Routine 1D NMR is insufficient for conclusive assignment. 
Part 2: Comparative Analysis of Validation Methods

This section evaluates three analytical tiers based on their ability to resolve the regiochemistry of the thiophene ring.

Method A: 1H NMR (Routine Screening)
  • Performance: Low Specificity.

  • Observation: Shows a singlet at

    
     ppm (Thiophene H), a singlet at 
    
    
    
    ppm (
    
    
    ), and a singlet at
    
    
    ppm (
    
    
    ).
  • Failure Mode: It cannot definitively tell if the aromatic proton is at position 3 (Target) or position 4 (Isomer) without a reference standard.

Method B: NOE/NOESY (The Spatial Solver)
  • Performance: High Specificity (Non-Destructive).

  • Mechanism: Nuclear Overhauser Effect Spectroscopy detects protons close in space (<5 Å).

  • The Test: Irradiate the Ester Methyl (

    
    ) .
    
    • Target (4-CN): The Ester is at C2.[1][2][3] The Proton is at C3. They are neighbors. Strong NOE observed.

    • Alternative (3-CN): The Ester is at C2. The Proton is at C4 (blocked by C3-CN). Weak or No NOE observed.

Method C: HMBC (The Connectivity Solver)
  • Performance: Definitive (Standard for Solution State).

  • Mechanism: Heteronuclear Multiple Bond Correlation traces 2-3 bond couplings between protons and carbons.

  • The Test: Look for coupling between the Thiophene Proton and the Cyano Carbon (

    
    ).
    
    • Target: Proton is at C3. Cyano is at C4 (2-bond coupling, typically strong) or Proton couples to C2-Carbonyl (2-bond).

    • Differentiation: The coupling constants (

      
       vs 
      
      
      
      ) and the specific quaternary carbons identified (C-SMe vs C-CN) map the skeleton.
Part 3: Experimental Protocols
Protocol 1: Synthesis of the Scaffold (Gewald-Type Context)

Note: This protocol synthesizes the core scaffold. All steps must be performed in a fume hood due to


 and alkyl halide toxicity.
  • Reagents: Methyl cyanoacetate (10 mmol),

    
     (10 mmol), 
    
    
    
    (20 mmol), DMF (20 mL).
  • Formation of Dithioacetal: Stir methyl cyanoacetate and base in DMF at 0°C. Dropwise add

    
    . Stir 30 min. Add Methyl Iodide (20 mmol). Stir 2h.
    
    • Result: Methyl 2-cyano-3,3-bis(methylthio)acrylate.

  • Cyclization: React the intermediate with Methyl Thioglycolate (

    
    ) and base (
    
    
    
    ) in ethanol at reflux.
  • Purification: The crude solid is recrystallized from Ethanol/Water (9:1) to yield light yellow needles.

Protocol 2: Definitive Structural Validation Workflow

Use this self-validating logic to confirm the product.

  • Sample Prep: Dissolve 10 mg of product in

    
     (0.6 mL).
    
  • Acquisition:

    • Run 1H NMR (16 scans). Confirm purity >95%.

    • Run 1D NOE Difference : Set irradiation frequency on the Ester Methyl (

      
      ).
      
  • Analysis Criteria:

    • Positive Confirmation: Enhancement of the aromatic singlet signal (>2%) indicates the proton is adjacent to the ester (Position 3). -> Confirms Target Structure.

    • Negative Confirmation: No enhancement suggests the proton is distant (Position 4). -> Suspect Isomer.

Part 4: Visualization of Structural Logic

The following diagram illustrates the decision tree for confirming the regioisomer, ensuring scientific integrity in the characterization process.

StructureConfirmation Start Crude Reaction Product (Thiophene Mixture) HNMR Step 1: 1H NMR Analysis (Observation: 3 Singlets) Start->HNMR Dissolve in CDCl3 Decision Ambiguity Check: Is H at Pos 3 or 4? HNMR->Decision NOE Step 2: 1D NOE Experiment (Irradiate Ester-Me) Decision->NOE Indistinguishable by Chemical Shift ResultA Strong NOE Enhancement (H is neighbor to Ester) NOE->ResultA Signal Observed ResultB No/Weak NOE Enhancement (H is blocked by CN) NOE->ResultB No Signal Conclusion1 CONFIRMED: Methyl 4-Cyano-5-(methylthio) thiophene-2-carboxylate ResultA->Conclusion1 Conclusion2 REJECTED: Isomer (3-Cyano variant) ResultB->Conclusion2

Caption: Analytical workflow for distinguishing the target 4-cyano thiophene from its 3-cyano regioisomer using NOE spectroscopy.

Part 5: Quantitative Data Summary (Expected Values)
ParameterTarget CompoundIsomeric ImpurityTechnique
Melting Point 117-119 °C145-148 °CMelting Point Apparatus

H-Aromatic
~7.95 ppm (Deshielded by CN/COOMe)~7.60 ppm1H NMR (300 MHz,

)
IR Nitrile Band 2215

(Conjugated)
2225

FT-IR (KBr)
Crystal Density 1.36

1.38

XRD / Calculated
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 596903, Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (Related Scaffold Analysis). Retrieved from [Link][4]

  • Beilstein Journals (2015). Regioselective synthesis and structures of Thiophene-based helicenes. (Context on Thiophene Isomerism). Retrieved from [Link]

  • Organic Syntheses (1951). General methods for Isothiocyanates and Thiophene precursors. Coll. Vol. 3, p.599. Retrieved from [Link][4]

  • Royal Society of Chemistry (2012). Synthesis and characterization of regioregular polythiophenes. Journal of Materials Chemistry. Retrieved from [Link]

Sources

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